Tert-butyl Piperazine-1-carboxylate Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;/h10H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGRJODPOICGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl Piperazine-1-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl piperazine-1-carboxylate hydrochloride is a pivotal building block in modern medicinal chemistry and drug discovery. As a monofunctional piperazine derivative, it offers a versatile scaffold for the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutic agents. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen atom. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a favored intermediate in multi-step synthetic pathways.
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its application in the development of kinase inhibitors, with a specific focus on the c-Jun N-terminal kinase (JNK) signaling pathway.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that some of the experimental data, such as melting point and spectral data, are often reported for the free base, tert-butyl piperazine-1-carboxylate.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₉ClN₂O₂ | [1] |
| Molecular Weight | 222.71 g/mol | [1] |
| IUPAC Name | tert-butyl piperazine-1-carboxylate;hydrochloride | [1] |
| CAS Number | 76535-74-5 | [1] |
| Appearance | White to light yellow or light orange powder/crystal | |
| Melting Point | 43-47 °C (for the free base) | [2] |
| Solubility | Soluble in ethyl acetate, methanol, and water | [3] |
| SMILES | CC(C)(C)OC(=O)N1CCNCC1.Cl | [1] |
| InChI | InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;/h10H,4-7H2,1-3H3;1H | [1] |
Spectral Data
The following tables summarize the characteristic spectral data for the parent compound, tert-butyl piperazine-1-carboxylate. This information is crucial for the identification and characterization of the molecule during synthesis and analysis.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.56 – 3.28 | m | 4H | -CH₂- (Boc-N-CH₂) |
| 2.92 – 2.70 | m | 4H | -CH₂- (HN-CH₂) |
| 1.46 | s | 9H | -C(CH₃)₃ |
| (Solvent: CDCl₃) |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 154.8 | C=O (carbamate) |
| 79.8 | -C(CH₃)₃ |
| 51.2 | -CH₂- (Boc-N-CH₂) |
| 43.9 | -CH₂- (HN-CH₂) |
| 28.5 | -C(CH₃)₃ |
| (Solvent: CDCl₃) |
Mass Spectrometry Data (GC-MS)
| m/z | Relative Intensity |
| 57 | Top Peak |
| 44 | 2nd Highest |
| 56 | 3rd Highest |
IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3355 | N-H stretch |
| 2973, 2929, 2813 | C-H stretch (aliphatic) |
| 1682 | C=O stretch (carbamate) |
| 1248, 1163 | C-N stretch, C-O stretch |
Experimental Protocols
Synthesis of Tert-butyl Piperazine-1-carboxylate
This protocol describes the synthesis of the free base, which is the precursor to the hydrochloride salt.
Materials:
-
Piperazine hexahydrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butyl alcohol
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperazine hexahydrate (62.5 mmol) and di-tert-butyl dicarbonate (25 mmol) in tert-butyl alcohol (75 mL), add an aqueous solution of NaOH (2 M, 12.5 mL) dropwise.[4]
-
Stir the mixture at ambient temperature for 12 hours.[4]
-
Evaporate the volatiles under reduced pressure.[4]
-
Add water to the residue and remove any solids by filtration.[4]
-
Extract the filtrate with dichloromethane (3 x volume).[4]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield tert-butyl piperazine-1-carboxylate as a white solid.[4]
Conversion to this compound
Materials:
-
Tert-butyl piperazine-1-carboxylate
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or isopropanol)
-
Diethyl ether (optional)
Procedure:
-
Dissolve the synthesized tert-butyl piperazine-1-carboxylate in a minimal amount of a suitable solvent like methanol or dioxane.
-
To the stirred solution at room temperature, add a solution of HCl in dioxane (e.g., 4M) or isopropanol.[5]
-
The hydrochloride salt will typically precipitate out of the solution.
-
Stir the reaction for 1-3 hours.
-
The product can be collected by filtration. Alternatively, the addition of a non-polar solvent like diethyl ether can be used to facilitate precipitation.
-
Wash the resulting solid with a small amount of cold solvent and dry under vacuum.
Application in Drug Discovery: JNK Inhibition
This compound is a valuable starting material for the synthesis of various kinase inhibitors. One important class of targets is the c-Jun N-terminal kinases (JNKs), which are key regulators of cellular processes such as inflammation, apoptosis, and cell proliferation.[6][7] Dysregulation of the JNK signaling pathway is implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[6]
The piperazine moiety serves as a versatile scaffold to which various pharmacophoric groups can be attached to achieve potent and selective inhibition of JNK isoforms (JNK1, JNK2, and JNK3).[6][7]
The JNK Signaling Pathway
The JNK pathway is a part of the larger mitogen-activated protein kinase (MAPK) signaling cascade. It is typically activated by cellular stress signals such as inflammatory cytokines (e.g., TNF-α, IL-1), UV radiation, and oxidative stress.
Synthesis of JNK Inhibitors
The general strategy for synthesizing piperazine-based JNK inhibitors involves the initial use of this compound. The Boc group allows for the selective reaction at the unprotected secondary amine. This is typically followed by deprotection of the Boc group to allow for further functionalization if required.
Safety and Handling
This compound should be handled in accordance with good laboratory practices. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Ventilation: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth and seek medical attention.
-
Conclusion
This compound is a cornerstone intermediate for the synthesis of a diverse range of biologically active molecules. Its utility is underscored by its role in the development of targeted therapies, such as JNK inhibitors. A thorough understanding of its properties, synthesis, and applications is essential for researchers and professionals in the field of drug discovery and development. This guide provides a foundational resource to aid in the effective utilization of this important chemical entity.
References
- 1. This compound | C9H19ClN2O2 | CID 2755973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Boc-ピペラジン 97 C9H18N2O2 [sigmaaldrich.com]
- 3. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tert-butyl Piperazine-1-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl piperazine-1-carboxylate hydrochloride, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and application, and illustrates its role in drug discovery workflows.
Core Properties and Specifications
This compound, also known as 1-Boc-piperazine hydrochloride, is a white to off-white crystalline solid. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in a variety of synthetic applications.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₉ClN₂O₂ | [1] |
| Molecular Weight | 222.71 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 160-161 °C | [4] |
| Solubility | Soluble in water, methanol, and ethyl acetate. | [5] |
Chemical Structure Identifiers
| Identifier | Value | Source |
| IUPAC Name | tert-butyl piperazine-1-carboxylate;hydrochloride | [1] |
| SMILES | C1CN(CCN1)C(=O)OC(C)(C)C.Cl | |
| InChI | InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;/h10H,4-7H2,1-3H3;1H | [1] |
Role in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds. The piperazine moiety is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties and its ability to interact with various biological targets. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom. This strategic protection is essential for the controlled, stepwise synthesis of complex molecules.
The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, providing a versatile handle for further chemical modifications. This "protecting group strategy" is a cornerstone of modern organic synthesis and is frequently employed in the construction of drug candidates.
A derivative of tert-butyl piperazine-carboxylate has been studied for its potential to suppress breast cancer by targeting the estrogen receptor (ER) signaling pathway and β-catenin activation.[6] This highlights the importance of the piperazine scaffold in developing targeted therapies.
Experimental Protocols
Synthesis of tert-butyl Piperazine-1-carboxylate
There are two primary methods for the synthesis of the parent compound, tert-butyl piperazine-1-carboxylate (N-Boc-piperazine).
Method 1: From Piperazine
This method involves the direct reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O). To improve the selectivity for mono-protection, the reaction is often carried out by first forming a salt of piperazine.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol or Acetic Acid
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, dissolve piperazine in methanol or acetic acid. To favor mono-Boc protection, an acid like acetic acid can be added to form the piperazine salt.[7]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the cooled piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
The crude product will be a mixture of mono- and di-Boc-piperazine. Purify the mono-Boc-piperazine by column chromatography or by an acid-base extraction. For extraction, dissolve the crude product in ethyl acetate and wash with a dilute acid solution (e.g., 0.1 N HCl) to remove any remaining piperazine. Then, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl piperazine-1-carboxylate as a white to pale yellow solid.[1]
Method 2: From Diethanolamine
This innovative approach offers a more efficient synthesis route suitable for larger-scale production.[6]
Materials:
-
Diethanolamine
-
Chlorinating agent (e.g., thionyl chloride)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ammonia
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Chlorination: React diethanolamine with a chlorinating agent to produce di(2-chloroethyl)amine.
-
Boc Protection: React the resulting di(2-chloroethyl)amine with Boc anhydride under neutral conditions to generate tert-butyl di(2-chloroethyl) carbamate.
-
Cyclization: Cyclize the carbamate using ammonia to yield tert-butyl piperazine-1-carboxylate.
-
Work-up: The reaction mixture is then worked up by extraction with ethyl acetate, washing, drying over anhydrous sodium sulfate, and concentration under reduced pressure to afford the final product.
Preparation of this compound
Materials:
-
tert-butyl Piperazine-1-carboxylate
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, diethyl ether, or methanol)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the purified tert-butyl piperazine-1-carboxylate in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for a short period to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.
-
Dry the product under vacuum to obtain the final this compound.
General Protocol for Boc-Deprotection
The removal of the Boc protecting group is a common step to liberate the secondary amine for further functionalization.
Materials:
-
Boc-protected piperazine derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or dichloromethane)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc-piperazine derivative in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS and is often complete within 1-2 hours.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized by washing with a saturated sodium bicarbonate solution during an aqueous work-up to yield the free amine.
Visualizing Workflows and Pathways
Experimental Workflow: Synthesis and Deprotection
The following diagram illustrates the general workflow for the synthesis of N-Boc-piperazine and its subsequent deprotection for further reactions.
Caption: A diagram illustrating the synthesis of N-Boc-piperazine and its subsequent deprotection and functionalization.
Role in Drug Discovery: A Building Block Approach
The diagram below conceptualizes the role of tert-butyl piperazine-1-carboxylate as a versatile building block in the iterative process of drug discovery.
Caption: A logical diagram showing the use of the piperazine core in generating compound libraries for drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 1-Boc-piperazine Hydrochloride: A Cornerstone in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Boc-piperazine hydrochloride, a critical building block in contemporary medicinal chemistry. Its unique structural features, combining a protected nitrogen for stability and a reactive secondary amine for versatile functionalization, have established it as a pivotal intermediate in the synthesis of a wide array of therapeutic agents. This document details its chemical structure, formula, physicochemical properties, and key experimental protocols, offering valuable insights for professionals engaged in pharmaceutical research and development.
Chemical Structure and Formula
1-Boc-piperazine hydrochloride, systematically named tert-butyl piperazine-1-carboxylate hydrochloride, is the hydrochloride salt of N-Boc-protected piperazine. The tert-butoxycarbonyl (Boc) group serves as a stable protecting group for one of the piperazine nitrogens, allowing for selective reactions at the other nitrogen atom. The hydrochloride salt form often enhances the compound's stability and handling properties.
Chemical Formula: C₉H₁₉ClN₂O₂
Below is a diagram illustrating the chemical structure of 1-Boc-piperazine hydrochloride.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-Boc-piperazine and its hydrochloride salt. This data is essential for designing synthetic routes, purification strategies, and formulation studies.
| Property | 1-Boc-piperazine (Free Base) | 1-Boc-piperazine Hydrochloride |
| CAS Number | 57260-71-6[1] | 76535-74-5 |
| Molecular Formula | C₉H₁₈N₂O₂[1] | C₉H₁₉ClN₂O₂ |
| Molecular Weight | 186.25 g/mol [1] | 222.71 g/mol |
| Appearance | White to off-white crystalline powder[1] | White solid (typical) |
| Melting Point | 43-47 °C[1] | Data not readily available |
| Boiling Point | 258 °C at 760 mmHg[2] | Data not readily available |
| Solubility | Soluble in common organic solvents like dichloromethane and ethanol.[1] | Soluble in water and alcohols (expected) |
Role in Synthetic Chemistry: A Workflow Perspective
1-Boc-piperazine hydrochloride is a versatile building block in multi-step organic synthesis, particularly in the construction of complex pharmaceutical agents. The Boc-protecting group allows for the selective functionalization of the free secondary amine, which can then be deprotected under acidic conditions to yield the desired monosubstituted piperazine. This workflow is fundamental in the synthesis of numerous drug candidates.
The following diagram illustrates a generalized workflow for the utilization of 1-Boc-piperazine hydrochloride in the synthesis of a hypothetical drug molecule.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of 1-Boc-piperazine and its subsequent conversion to the hydrochloride salt.
Synthesis of 1-Boc-piperazine (Free Base)
This protocol is a representative method for the synthesis of 1-Boc-piperazine.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol
-
Water
-
Formic acid
-
Acetamidine hydrochloride (catalyst)
-
Sodium hydroxide (for work-up)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a suitable reaction vessel, dissolve piperazine (0.12 mol) in a mixture of methanol (150 mL) and water (150 mL) with stirring until complete dissolution.[1]
-
Add formic acid (0.21 mol) to the solution and continue stirring for 30 minutes.[1]
-
To this mixture, add acetamidine hydrochloride (0.0012 mol) as a catalyst, followed by the portion-wise addition of di-tert-butyl dicarbonate (0.04 mol).[1]
-
Stir the reaction mixture at room temperature for 2 hours.[1]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Adjust the pH of the remaining aqueous solution to >10 with a suitable base (e.g., sodium hydroxide).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-Boc-piperazine.
-
The product can be further purified by distillation under reduced pressure or recrystallization.
Preparation of 1-Boc-piperazine Hydrochloride
This protocol describes a general method for the preparation of the hydrochloride salt from the free base.
Materials:
-
1-Boc-piperazine
-
Anhydrous diethyl ether (or other suitable anhydrous solvent)
-
Anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent like diethyl ether or dioxane)
Procedure:
-
Dissolve 1-Boc-piperazine in a minimal amount of anhydrous diethyl ether in a flask equipped with a stirring mechanism and a gas inlet (if using gaseous HCl).
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the stirred solution or add a solution of HCl in an anhydrous solvent dropwise.
-
A white precipitate of 1-Boc-piperazine hydrochloride will form.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to obtain pure 1-Boc-piperazine hydrochloride.
Note: This is a representative procedure. The choice of solvent and the method of HCl addition may be optimized based on the scale of the reaction and available resources.
Conclusion
1-Boc-piperazine hydrochloride is an indispensable reagent for medicinal chemists and drug development professionals. Its strategic use as a protected piperazine synthon enables the efficient and selective synthesis of a vast number of biologically active molecules.[3] The protocols and data presented in this guide are intended to support researchers in the effective application of this versatile building block in their drug discovery endeavors.
References
An In-depth Technical Guide on the Physical and Chemical Properties of BOC-Piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOC-piperazine hydrochloride, chemically known as tert-butyl piperazine-1-carboxylate hydrochloride, is a pivotal intermediate in modern organic and medicinal chemistry. As a derivative of piperazine, it features a tert-butoxycarbonyl (BOC) protecting group on one of its nitrogen atoms. This strategic protection allows for selective functionalization of the second nitrogen, making it an invaluable building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances the compound's stability and handling characteristics, rendering it suitable for a wide range of laboratory and industrial applications.[1]
The piperazine scaffold itself is considered a "privileged structure" in drug discovery.[2][3] Its incorporation into drug candidates can favorably modulate physicochemical properties such as aqueous solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).[4] Consequently, the piperazine moiety is found in a diverse array of approved drugs targeting various conditions, including cancer, bacterial infections, and central nervous system disorders.[2][5][6] This guide provides a detailed overview of the core physical and chemical properties of BOC-piperazine hydrochloride, complete with experimental considerations and its functional role in drug development.
Data Presentation: Physicochemical Properties
The following tables summarize the key quantitative data for BOC-piperazine hydrochloride.
Table 1: General and Molecular Properties
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl piperazine-1-carboxylate;hydrochloride | [7] |
| Synonyms | BOC-Piz·HCl, 1-Boc-piperazine hydrochloride | [1][8] |
| CAS Number | 76535-74-5 | [1][9] |
| Molecular Formula | C₉H₁₉ClN₂O₂ | [7] |
| Molecular Weight | 222.71 g/mol | [7][9] |
| Appearance | White to off-white solid or crystalline powder | [10] |
Table 2: Physical and Chemical Data
| Property | Value | Source(s) |
| Melting Point | 233-237 °C | [1][11] |
| Solubility | Soluble in Water, Ethanol, Methanol | [12] |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. | [10] |
| Storage Conditions | Store at 2-8°C or 0-8°C in a dry, well-ventilated area. | [11][13][14] |
Experimental Protocols
Detailed experimental protocols are often specific to an organization's standard operating procedures. The following sections describe generalized, standard methodologies for determining the key properties listed above.
Workflow for Physicochemical Characterization
The characterization of a chemical intermediate like BOC-piperazine hydrochloride follows a logical progression from basic identification to detailed structural confirmation.
Caption: A generalized workflow for the physicochemical characterization of BOC-piperazine hydrochloride.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity.[15] Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.
-
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
-
Apparatus: Calibrated melting point apparatus (e.g., Mel-Temp), glass capillary tubes (sealed at one end).[16]
-
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry BOC-piperazine hydrochloride is packed into the open end of a capillary tube to a height of 2-3 mm. The sample is compacted at the bottom by tapping or by dropping the tube through a long glass pipe onto a hard surface.
-
Measurement: The capillary tube is placed into the heating block of the apparatus alongside a calibrated thermometer.[16]
-
Initial Run: The temperature is increased rapidly to determine an approximate melting point.
-
Accurate Run: The apparatus is allowed to cool. A fresh sample is heated slowly, with the rate of temperature increase reduced to 1-2°C per minute as the approximate melting point is approached.
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.
-
Solubility Determination (Shake-Flask Method)
Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The shake-flask method is considered the gold standard for determining equilibrium solubility.[17]
-
Objective: To determine the saturation concentration of BOC-piperazine hydrochloride in a given solvent at a controlled temperature.
-
Apparatus: Mechanical shaker or agitator with temperature control, centrifuge, analytical balance, volumetric flasks, and a validated analytical system (e.g., HPLC-UV).[18]
-
Methodology:
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask. This ensures that a saturated solution is formed.[17]
-
Equilibration: The flask is agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[18][19]
-
Phase Separation: After agitation, the suspension is allowed to stand to let undissolved solids settle. The supernatant is then clarified, typically by centrifugation or filtration, ensuring no solid particles are carried over.[17]
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC.[20]
-
Replication: The experiment should be performed in at least triplicate to ensure the reliability of the results.[20]
-
Role in Drug Discovery & Development
BOC-piperazine hydrochloride is not an active drug itself but rather a strategic building block. The BOC group temporarily masks the reactivity of one piperazine nitrogen, allowing chemists to perform reactions exclusively at the other nitrogen atom. After the desired modification, the BOC group can be easily removed under acidic conditions to yield the free amine, which can then be further functionalized if needed.[21] This process is fundamental to creating novel derivatives for drug discovery.
The piperazine ring is incorporated into drug molecules to enhance properties like aqueous solubility, cell permeability, and protein-binding capacity.[4] It can act as a rigid scaffold to correctly orient other functional groups for optimal interaction with a biological target or serve as a linker between two pharmacophoric fragments.[22][23]
Logical Flow from Intermediate to Biological Action
The following diagram illustrates the journey from a chemical intermediate like BOC-piperazine hydrochloride to a final drug product that elicits a cellular response.
Caption: The role of BOC-piperazine hydrochloride as a starting intermediate in the synthesis of a biologically active API.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An Evolving Role of Piperazine Moieties in Drug Design and Discov...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C9H19ClN2O2 | CID 2755973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. parchem.com [parchem.com]
- 9. scbt.com [scbt.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. chemimpex.com [chemimpex.com]
- 12. N- BOC Piperazine [intersperse.in]
- 13. usbio.net [usbio.net]
- 14. chemimpex.com [chemimpex.com]
- 15. SSERC | Melting point determination [sserc.org.uk]
- 16. cdn.juniata.edu [cdn.juniata.edu]
- 17. researchgate.net [researchgate.net]
- 18. who.int [who.int]
- 19. fda.gov [fda.gov]
- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 21. benchchem.com [benchchem.com]
- 22. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tert-butyl Piperazine-1-carboxylate HCl: A Cornerstone in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of tert-butyl piperazine-1-carboxylate hydrochloride, a pivotal building block in contemporary medicinal chemistry. We will delve into its chemical and physical properties, detailed methodologies for its synthesis and characterization, and its significant applications in the development of novel therapeutics, particularly in the realm of oncology.
Core Molecular Properties
This compound, often referred to as Boc-piperazine HCl, is the hydrochloride salt of N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen, making it an invaluable intermediate in multi-step organic syntheses.
Physicochemical Data
A summary of the key quantitative data for this compound and its corresponding free base, N-Boc-piperazine, is presented below for easy comparison.
| Property | Tert-butyl Piperazine-1-carboxylate HCl | N-Boc-piperazine (Free Base) |
| Molecular Formula | C₉H₁₉ClN₂O₂ | C₉H₁₈N₂O₂ |
| Molecular Weight | 222.71 g/mol [1] | 186.25 g/mol |
| CAS Number | 76535-74-5[1][2] | 57260-71-6[3] |
| Appearance | White to off-white crystalline powder | White to light yellow crystalline solid or waxy solid[4] |
| Melting Point | Not explicitly available (typically higher than free base) | 43-47 °C[5] |
| Boiling Point | Not applicable | 258 °C at 760 mmHg[5] |
| Solubility | Soluble in water and polar organic solvents | Soluble in ethyl acetate, methanol, and water[5] |
| pKa (Predicted) | Not available | 8.45 ± 0.10[5] |
Synthesis and Characterization
The synthesis of tert-butyl piperazine-1-carboxylate HCl is a two-step process involving the protection of piperazine followed by the formation of the hydrochloride salt.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-Boc-piperazine
This procedure outlines the selective mono-protection of piperazine using di-tert-butyl dicarbonate (Boc₂O).
-
Materials: Piperazine, Di-tert-butyl dicarbonate (Boc₂O), Methanol, Water.
-
Procedure:
-
In a round-bottom flask, dissolve piperazine (1.0 eq) in a mixture of methanol and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (0.9 eq) in methanol to the piperazine solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude N-Boc-piperazine.
-
Purify the crude product by flash chromatography or recrystallization.
-
Step 2: Formation of Tert-butyl Piperazine-1-carboxylate HCl
This step converts the free base into its more stable and water-soluble hydrochloride salt.
-
Materials: N-Boc-piperazine, Hydrochloric acid (e.g., 4M in dioxane or ethereal HCl), Diethyl ether or other suitable non-polar solvent.
-
Procedure:
-
Dissolve the purified N-Boc-piperazine in a minimal amount of a suitable organic solvent like diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (1.0-1.1 eq) dropwise with vigorous stirring.
-
A white precipitate of tert-butyl piperazine-1-carboxylate HCl will form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to obtain the final product.
-
General synthesis workflow for Tert-butyl Piperazine-1-carboxylate HCl.
Experimental Protocol: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.
-
Expected Chemical Shifts (δ):
-
~9.5-10.5 ppm (broad singlet, 2H, -NH₂⁺-): The acidic protons of the protonated amine.
-
~3.5-3.7 ppm (triplet, 4H, -CH₂-N(Boc)-): Protons on the carbons adjacent to the Boc-protected nitrogen.
-
~3.0-3.2 ppm (triplet, 4H, -CH₂-NH₂⁺-): Protons on the carbons adjacent to the protonated nitrogen.
-
1.40 ppm (singlet, 9H, -C(CH₃)₃): Protons of the tert-butyl group.
-
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
Expected Chemical Shifts (δ):
-
~154 ppm (-C=O): Carbonyl carbon of the Boc group.
-
~80 ppm (-C(CH₃)₃): Quaternary carbon of the tert-butyl group.
-
~44 ppm (-CH₂-N(Boc)-): Carbons adjacent to the Boc-protected nitrogen.
-
~42 ppm (-CH₂-NH₂⁺-): Carbons adjacent to the protonated nitrogen.
-
~28 ppm (-C(CH₃)₃): Methyl carbons of the tert-butyl group.
-
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the synthesized compound.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
-
Expected Result: A single major peak indicating high purity.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Method:
-
Ionization Technique: Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 187.15, as the HCl salt will dissociate in the ESI source.
-
Applications in Drug Development
The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to be readily incorporated into a wide range of molecular architectures. Tert-butyl piperazine-1-carboxylate HCl serves as a key starting material for introducing this valuable pharmacophore into potential drug candidates.
Role in Cancer Therapy and Kinase Inhibition
A significant application of this compound is in the synthesis of kinase inhibitors for cancer treatment. Many of these inhibitors target signaling pathways that are constitutively active in cancer cells, leading to uncontrolled proliferation and survival.
PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth and survival that is often dysregulated in various cancers.[6] Derivatives of tert-butyl piperazine-1-carboxylate have been instrumental in developing inhibitors that target this pathway.
References
- 1. This compound | C9H19ClN2O2 | CID 2755973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-carboxylic acid tert-butyl ester (N Boc Piperazine) Manufacturer in Padra, Gujarat [kaivalchem.com]
- 5. 1-Boc-piperazine|lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
Navigating the Spectral Landscape of BOC-Piperazine Hydrochloride: An In-depth Technical Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of piperazine-containing compounds, a thorough understanding of their analytical data is paramount. This technical guide provides a detailed examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl piperazine-1-carboxylate hydrochloride (BOC-piperazine hydrochloride), a critical building block in contemporary drug discovery.
This document outlines the expected spectral features of BOC-piperazine hydrochloride, offering a robust framework for its identification and characterization. Given the scarcity of publicly available NMR data for the hydrochloride salt, this guide presents the spectral data for the free base, N-BOC-piperazine, and provides a predictive analysis of the spectral changes anticipated upon protonation. Detailed experimental protocols for NMR sample preparation and data acquisition are also included to ensure reliable and reproducible results.
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for N-BOC-piperazine (free base) in deuterated chloroform (CDCl₃). These values serve as a baseline for understanding the more complex spectrum of the hydrochloride salt.
¹H NMR Spectral Data for N-BOC-Piperazine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.40-3.50 | Broad Doublet | 4H | -CH₂-N(BOC)-CH₂- |
| 2.40-2.55 | Broad Doublet | 4H | -CH₂-NH-CH₂- |
| 2.85 | Broad Singlet | 1H | -NH- |
| 1.46 | Singlet | 9H | -C(CH₃)₃ |
¹³C NMR Spectral Data for N-BOC-Piperazine
| Chemical Shift (δ) ppm | Assignment |
| 154.9 | C=O (Carbonyl) |
| 79.9 | -C(CH₃)₃ |
| 45.9 | -CH₂-N(BOC)-CH₂- |
| 44.0 (approx.) | -CH₂-NH-CH₂- |
| 28.6 | -C(CH₃)₃ |
Spectral Changes upon Protonation: From Free Base to Hydrochloride Salt
The formation of BOC-piperazine hydrochloride involves the protonation of the free secondary amine by hydrochloric acid. This protonation induces significant changes in the electron density around the neighboring nuclei, leading to predictable shifts in the NMR spectrum.
-
¹H NMR: The protons on the carbons adjacent to the newly formed ammonium group (-CH₂-NH₂⁺-CH₂-) are expected to experience a significant downfield shift (to a higher ppm value) due to the electron-withdrawing effect of the positive charge. The signal for the NH proton will also shift downfield and may appear as a broad singlet.
-
¹³C NMR: Similarly, the carbon atoms adjacent to the protonated nitrogen will be deshielded and their signals will shift downfield in the ¹³C NMR spectrum.
Experimental Protocols
Adherence to standardized experimental protocols is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of BOC-piperazine hydrochloride.
-
Solvent Selection: Due to the ionic nature of the hydrochloride salt, a polar deuterated solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are recommended. The choice of solvent can influence chemical shifts, so consistency is key for comparative analyses.
-
Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Standard: An internal standard, such as tetramethylsilane (TMS) for organic solvents or a calibrated solvent peak, should be used for accurate chemical shift referencing.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are generally adequate.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation, phase correction, and baseline correction.
Visualizing the Core Structure and Analytical Workflow
To further aid in the understanding of BOC-piperazine hydrochloride and its analysis, the following diagrams illustrate its chemical structure and a typical NMR workflow.
Figure 1: Chemical Structure of BOC-Piperazine Hydrochloride.
Figure 2: General Workflow for NMR Spectral Analysis.
The Indispensable Role of the Boc Protecting Group in Piperazine Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a ubiquitous and highly valued structural motif in medicinal chemistry, forming the core of numerous approved drugs. Its symmetrical diamine structure, however, presents a significant challenge in achieving selective functionalization. The tert-butoxycarbonyl (Boc) protecting group has emerged as an essential tool for overcoming this hurdle, enabling the precise and efficient synthesis of monosubstituted piperazine derivatives. This technical guide provides a comprehensive overview of the function and application of the Boc protecting group in piperazine synthesis, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
The Core Function and Advantages of the Boc Protecting Group
The primary function of the Boc group in piperazine synthesis is to temporarily block one of the two secondary amine functionalities. This "mono-protection" strategy effectively prevents undesired disubstitution, allowing for the selective modification of the remaining free amine. The resulting N-Boc-piperazine is a versatile intermediate that can be subjected to a wide range of chemical transformations.
The widespread adoption of the Boc group is attributed to its distinct advantages:
-
Stability: The Boc group is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. This stability allows for a broad scope of chemical manipulations on other parts of the molecule without premature deprotection.
-
Facile Cleavage: Despite its stability, the Boc group is readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
-
Orthogonality: The acid-lability of the Boc group is orthogonal to many other common protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group. This orthogonality is crucial for complex, multi-step syntheses where sequential deprotection is required.
-
High-Yielding Reactions: Both the introduction and removal of the Boc group are typically high-yielding processes.
The Synthetic Workflow: Protection, Functionalization, and Deprotection
The synthesis of monosubstituted piperazines using the Boc protecting group generally follows a three-step sequence:
-
Protection: Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) to yield mono-N-Boc-piperazine.
-
Functionalization: The free secondary amine of N-Boc-piperazine is modified through various C-N bond-forming reactions.
-
Deprotection: The Boc group is removed to unveil the desired monosubstituted piperazine.
Caption: General workflow for the synthesis of monosubstituted piperazines using the Boc protecting group.
Quantitative Data Summary
The efficiency of each step in the synthesis of monosubstituted piperazines is critical for the overall yield and purity of the final product. The following tables summarize quantitative data for the protection, functionalization, and deprotection steps.
Table 1: Synthesis of N-Boc-Piperazine
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Diethanolamine | 1. Thionyl chloride; 2. Boc₂O; 3. Ammonia water | Ethyl acetate | 60 | 2.5-3.5 | 93.8-94.3 | 99.42-99.72 | |
| Piperazine | Boc₂O | Dichloromethane | Room Temp. | 22 | 83 | - |
Table 2: N-Alkylation of N-Boc-Piperazine
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | K₂CO₃ | DMF | 90 | 12 | 85 | |
| 4-Fluorobenzyl Chloride | K₂CO₃ | ACN | 80 | 16 | 92 | |
| 2-(Bromomethyl)naphthalene | Cs₂CO₃ | DMF | Room Temp. | 12 | 88 |
Table 3: N-Acylation of N-Boc-Piperazine
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoyl Chloride | Triethylamine | Dichloromethane | 0 to RT | 2 | >90 | General Protocol |
| Acetyl Chloride | Pyridine | Dichloromethane | 0 to RT | 1 | >95 | General Protocol |
Table 4: Reductive Amination of N-Boc-Piperazine
| Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Sodium triacetoxyborohydride | Dichloroethane | Room Temp. | 12 | 80-90 | General Protocol |
| 4-Chlorobenzaldehyde | Sodium triacetoxyborohydride | Dichloroethane | Room Temp. | 12 | 85-95 | General Protocol |
Table 5: Deprotection of N'-Substituted-N-Boc-Piperazine
| Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes | Reference |
| 20-50% TFA | Dichloromethane | Room Temp. | 0.5-4 | High to Quantitative | TFA salt can be oily. | |
| 4M HCl in Dioxane | Dioxane/Methanol | Room Temp. | 0.5-3 | High to Quantitative | Hydrochloride salt is often a crystalline solid. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-Piperazine
This protocol describes the synthesis of N-Boc-piperazine from diethanolamine, a high-yielding method suitable for large-scale production.
-
Chlorination: Diethanolamine is reacted with thionyl chloride to generate bis(2-chloroethyl)amine.
-
Boc Protection: The resulting bis(2-chloroethyl)amine is reacted with di-tert-butyl dicarbonate (Boc₂O) under neutral conditions to form tert-butyl bis(2-chloroethyl)carbamate.
-
Cyclization: The carbamate is cyclized with ammonia water at 60°C for 2.5-3.5 hours. The reaction mixture is then cooled to below 25°C and extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-piperazine.
Caption: Experimental workflow for the synthesis of N-Boc-piperazine from diethanolamine.
Protocol 2: N-Alkylation of N-Boc-Piperazine
This protocol is a general procedure for the N-alkylation of N-Boc-piperazine with an alkyl halide.
-
To a stirred solution of N-Boc-piperazine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add the alkyl halide (1.0-1.2 eq.) to the mixture at room temperature.
-
Heat the reaction mixture to 90°C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dilute the residue with dichloromethane (DCM) and water. Separate the organic layer and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Reductive Amination of N-Boc-Piperazine
This is a general protocol for the reductive amination of N-Boc-piperazine with an aldehyde.
-
To a solution of N-Boc-piperazine (1.0 eq.) and the desired aldehyde (1.0-1.2 eq.) in dichloroethane, add sodium triacetoxyborohydride (1.5 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Boc Deprotection using TFA
This protocol describes the removal of the Boc group using trifluoroacetic acid.
-
Dissolve the N'-substituted-N-Boc-piperazine (1.0 eq.) in anhydrous DCM (0.1-0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (5-10 eq.).
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add a saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine derivative.
Protocol 5: Boc Deprotection using HCl in Dioxane
This is an alternative protocol for Boc deprotection that often yields a crystalline hydrochloride salt.
-
Dissolve the N'-substituted-N-Boc-piperazine (1.0 eq.) in a minimal amount of a suitable solvent like methanol or dioxane.
-
Add a 4M solution of HCl in dioxane (3-5 eq.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC or LC-MS. The hydrochloride salt of the deprotected piperazine may precipitate.
-
Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.
Signaling Pathways and Logical Relationships
The mechanism of Boc protection involves the nucleophilic attack of the amine on the carbonyl carbon of Boc anhydride. The subsequent collapse of the tetrahedral intermediate and loss of a tert-butyl carbonate moiety, which decomposes to carbon dioxide and tert-butoxide, drives the reaction to completion.
Caption: Mechanism of Boc protection and deprotection of an amine.
Troubleshooting Common Issues
Low yields or the formation of side products can occasionally be encountered during piperazine synthesis. The following diagram outlines a logical approach to troubleshooting these issues.
Caption: A logical workflow for troubleshooting common issues in Boc-protected piperazine synthesis.
The Sentinel of Selectivity: An In-depth Technical Guide to N-Boc Protected Piperazine
A comprehensive whitepaper on the discovery, synthesis, and strategic application of tert-butyl piperazine-1-carboxylate for researchers, scientists, and drug development professionals.
The introduction of the tert-butoxycarbonyl (Boc) protecting group in the late 1950s marked a pivotal moment in organic synthesis, particularly revolutionizing peptide chemistry. Initially developed by Frederick C. McKay, N. F. Albertson, G. W. Anderson, and A. C. McGregor in 1957, the Boc group provided a robust yet easily removable shield for amine functionalities, offering a milder alternative to the harsh conditions required for cleaving then-existing protecting groups. This innovation paved the way for the development of a vast array of protected building blocks, among which N-Boc protected piperazine (tert-butyl piperazine-1-carboxylate) has emerged as a cornerstone in medicinal chemistry. Its mono-protected structure is of paramount importance, enabling selective functionalization of the free secondary amine and making it an invaluable intermediate for the synthesis of complex molecular architectures. The piperazine moiety itself is a "privileged scaffold," frequently found in drugs targeting the central nervous system, infectious diseases, and cancer, further underscoring the significance of its protected precursor.[1][2]
Physicochemical Properties
N-Boc-piperazine is typically a white to off-white crystalline solid that is stable under standard conditions. Its solubility in a range of common organic solvents facilitates its use in diverse reaction media.[3][4]
| Property | Value |
| CAS Number | 57260-71-6 |
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol |
| Appearance | White to off-white crystalline powder/waxy solid |
| Melting Point | 43-49 °C |
| Solubility | Soluble in dichloromethane, ethanol, methanol, ethyl acetate, and DMSO |
Synthesis of N-Boc-Piperazine: A Comparative Analysis
The selective mono-protection of piperazine is the most common route to N-Boc-piperazine. However, the challenge lies in preventing the formation of the di-protected byproduct. Two primary synthetic strategies have been established: a traditional method starting from piperazine and an innovative industrial method commencing with diethanolamine.
Quantitative Data Summary
The following table provides a comparative summary of the key quantitative data for the two primary synthetic routes to N-Boc-piperazine.
| Parameter | Traditional Synthesis from Piperazine | Industrial Synthesis from Diethanolamine |
| Starting Materials | Piperazine, Di-tert-butyl dicarbonate (Boc₂O) | Diethanolamine, Thionyl chloride, Boc₂O, Ammonia |
| Key Advantages | Fewer steps | High yield and purity, low-cost and readily available starting materials, milder reaction conditions |
| Key Disadvantages | Formation of di-protected byproduct, requires extensive purification, higher cost of piperazine | More steps involved |
| Typical Overall Yield | Moderate (often not explicitly reported due to variability in purification) | > 93.5% (A specific example cites 94.3%)[5][6][7] |
| Typical Purity | Variable, requires significant purification | > 99% (A specific example cites 99.42%)[5][6][7] |
| Scalability | Scalable, but purification can be challenging on a large scale | Highly suitable for industrial production |
Experimental Protocols
Protocol 1: Traditional Synthesis of N-Boc-Piperazine from Piperazine
This method involves the direct reaction of piperazine with di-tert-butyl dicarbonate. To improve selectivity for mono-protection, the reaction can be carried out with piperazine salt formation.
Materials:
-
Piperazine (0.05 mol, 4.3 g)
-
Piperazine dihydrochloride (0.005 mol, 0.80 g)
-
tert-Butanol (0.01 mol, 0.75 g)
-
1,1'-Carbonyldiimidazole (CDI) (0.012 mol, 1.94 g)
-
Sodium chloride (4 g)
-
Ethyl acetate
-
0.1 N HCl
-
Saturated NaOH solution
-
Water
-
Anhydrous Na₂SO₄
Procedure:
Step 1: Synthesis of tert-butyl 1H-imidazole-1-carboxylate
-
In a round-bottom flask, combine tert-butanol (0.01 mol, 0.75 g) and 1,1'-carbonyldiimidazole (CDI) (0.012 mol, 1.94 g).
-
Stir the reaction mixture at 40°C for 10 minutes.
-
Add ethyl acetate (10 ml) to the flask.
-
Wash the organic layer with 0.1 N HCl (2 x 5 ml) and then with water (2 x 10 ml).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Step 2: Synthesis of N-Boc-piperazine
-
In a separate round-bottom flask, dissolve piperazine (0.05 mol, 4.3 g) and piperazine dihydrochloride (0.005 mol, 0.80 g) in 20 ml of water.
-
Stir the mixture for 5 minutes and then add sodium chloride (4 g).
-
Add the tert-butyl 1H-imidazole-1-carboxylate prepared in Step 1 to this brine solution.
-
Stir the reaction mixture vigorously for 30 minutes.
-
Add a saturated solution of NaOH (10 ml) to the aqueous layer and extract with ethyl acetate (4 x 15 ml).
-
Combine the organic layers, wash with water (4 x 5 ml), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-piperazine.[8]
Protocol 2: Industrial Synthesis of N-Boc-Piperazine from Diethanolamine
This innovative, three-step method is highly efficient and suitable for large-scale production, avoiding the use of piperazine as a starting material.[5][6][7][9][10][11]
Materials:
-
Diethanolamine (1 mol, 105 g)
-
Thionyl chloride (3.25 mol, 387 g)
-
Purified water
-
Sodium carbonate (6.5 mol, 689 g)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.02 mol, 222 g)
-
Ammonia water (3.2 mol, 194 g)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
Step 1: Synthesis of Bis(2-chloroethyl)amine
-
In a suitable reactor, add thionyl chloride (3.25 mol).
-
Slowly add diethanolamine (1 mol) to the thionyl chloride.
-
Heat the mixture to reflux and maintain for 3.5 hours.
-
Cool the reaction mixture to below 10°C and add purified water, stirring until no more heat is released.
Step 2: Synthesis of Tert-butyl bis(2-chloroethyl)carbamate
-
To the crude bis(2-chloroethyl)amine solution from Step 1, add a solution of sodium carbonate (6.5 mol) in water until the pH is >10.
-
While maintaining the temperature between 10-20°C, add di-tert-butyl dicarbonate (1.02 mol).
-
Allow the reaction to stir at 25°C for 12 hours, ensuring the system remains alkaline.
-
The product, tert-butyl bis(2-chloroethyl)carbamate, will separate and can be carried forward to the next step.
Step 3: Synthesis of N-Boc-piperazine
-
Heat the tert-butyl bis(2-chloroethyl)carbamate from Step 2 to 60°C.
-
Slowly add ammonia water (3.2 mol) over approximately 3 hours.
-
Maintain the temperature at 60°C and react for 2.5 hours.
-
Cool the reaction mixture to below 25°C.
-
Perform a liquid-liquid extraction with ethyl acetate (3 x 300 ml).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure at a temperature below 60°C to remove the ethyl acetate.
-
Cool the residue to obtain N-Boc-piperazine as a white to light yellow powder.[6][7]
Strategic Applications and Visualized Workflows
The mono-protected nature of N-Boc-piperazine makes it a versatile building block for creating diverse molecular libraries through parallel synthesis.[12] The Boc group effectively masks one nitrogen atom, allowing for selective functionalization of the other, followed by deprotection to enable further diversification.
Caption: Workflow for the traditional synthesis of N-Boc-piperazine.
Caption: Workflow for the industrial synthesis of N-Boc-piperazine.
Caption: Strategic use of N-Boc-piperazine in divergent synthesis.
Case Study: Imatinib and the BCR-ABL Signaling Pathway
The strategic importance of piperazine derivatives in drug development is exemplified by Imatinib (Gleevec), a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML). While N-Boc-piperazine is not directly used in all reported syntheses of Imatinib, the core structure contains a methylated piperazine moiety, highlighting the significance of this scaffold. Imatinib's mechanism of action involves the inhibition of the constitutively active BCR-ABL tyrosine kinase, the hallmark of CML.[3][13]
The BCR-ABL fusion protein promotes cancer by activating a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which lead to uncontrolled cell proliferation and inhibition of apoptosis.[14][15] Imatinib competitively binds to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its substrates and thereby blocking these downstream signals.[8][16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 7. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. What is the mechanism of Imatinib mesylate? [synapse.patsnap.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Tert-butyl Piperazine-1-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tert-butyl Piperazine-1-carboxylate Hydrochloride, a key building block in modern medicinal chemistry and drug discovery. This document outlines its chemical properties, provides detailed experimental protocols for its use, and illustrates its role in synthetic organic chemistry.
Chemical Identity and Synonyms
This compound is a mono-protected piperazine derivative. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for one of the amine functionalities, allowing for selective reactions at the other nitrogen atom. The hydrochloride salt form enhances the compound's stability and handling properties.
This compound is known by several synonyms in the scientific literature and chemical supply catalogs. Understanding these alternative names is crucial for comprehensive literature searches and procurement.
Common Synonyms:
-
BOC-PIPERAZINE HYDROCHLORIDE[1]
-
1-Boc-piperazine hydrochloride[1]
-
N-(tert-Butoxycarbonyl)piperazine hydrochloride
-
tert-Butyl 1-piperazinecarboxylate hydrochloride[1]
-
N-Boc-piperazine HCl
-
1-(tert-Butoxycarbonyl)piperazine hydrochloride
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| CAS Number | 76535-74-5 | [1] |
| Molecular Formula | C₉H₁₉ClN₂O₂ | [1][2] |
| Molecular Weight | 222.71 g/mol | [1][2] |
| IUPAC Name | tert-butyl piperazine-1-carboxylate;hydrochloride | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Not consistently reported for the HCl salt, the free base melts at 43-47 °C | |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | [3] |
Role in Organic Synthesis and Drug Development
This compound is a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. The piperazine scaffold is a common feature in many biologically active compounds, and the Boc-protection strategy allows for the controlled and regioselective introduction of this moiety.
The primary utility of this compound is as a precursor to monosubstituted piperazines. The Boc group can be readily removed under acidic conditions, revealing a free secondary amine that can participate in a wide range of chemical transformations, including:
-
Amide bond formation: Coupling with carboxylic acids to form piperazine amides.
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated piperazines.[4]
-
Buchwald-Hartwig amination: Palladium-catalyzed cross-coupling with aryl halides to generate N-aryl piperazines.[4]
-
Nucleophilic aromatic substitution (SNAr): Reaction with electron-deficient aromatic rings.[4]
These reactions are fundamental in the synthesis of a diverse array of therapeutic agents, including anticancer drugs, antivirals, and central nervous system (CNS) active compounds.
Experimental Protocols
The deprotection of the Boc group is a critical step in the utilization of this compound. Below are detailed protocols for this transformation using common acidic reagents.
Boc Deprotection using Trifluoroacetic Acid (TFA)
This is a standard and highly effective method for Boc group removal.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add TFA (typically 5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue to neutralize the excess acid until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.
Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is a common alternative to TFA and yields the hydrochloride salt of the deprotected piperazine.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane solution
-
Methanol or ethyl acetate
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the this compound (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate in a round-bottom flask.[1]
-
Add the 4M HCl in dioxane solution (typically a large excess) to the stirred solution at room temperature.[1]
-
Stir the reaction for 1-4 hours. The hydrochloride salt of the deprotected piperazine may precipitate out of the solution.[1]
-
Monitor the reaction for completion by TLC or LC-MS.[1]
-
Upon completion, the product can be isolated by either of the following methods:
Visualizing the Role in Synthesis
As this compound is primarily a synthetic intermediate, a signaling pathway diagram is not applicable. Instead, the following diagram illustrates its role in a common synthetic workflow: the preparation of an N-arylpiperazine derivative via Boc deprotection followed by a Buchwald-Hartwig amination.
Caption: Synthetic workflow for N-arylpiperazine synthesis.
The following diagram illustrates the general deprotection reaction of the Boc group.
Caption: General mechanism of acid-catalyzed Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H19ClN2O2 | CID 2755973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Benchchem [benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of BOC-Piperazine HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for BOC-piperazine hydrochloride (CAS: 76535-74-5), a versatile building block in pharmaceutical research and synthetic chemistry.[1] Adherence to these guidelines is critical to ensure a safe laboratory environment.
Hazard Identification and Classification
BOC-piperazine HCl is considered a hazardous substance.[2] The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2][3][4]
-
Skin Corrosion/Irritation: Category 2[2]
-
Serious Eye Damage/Eye Irritation: Category 2[2]
-
Specific target organ toxicity (single exposure): Category 3, primarily affecting the respiratory system.[2][5]
While not classified as harmful by ingestion, it may still be damaging to individuals with pre-existing organ damage, and high levels of exposure to piperazine derivatives can lead to neurological effects.[3]
Physical and Chemical Properties
Understanding the physical and chemical properties of BOC-piperazine and its hydrochloride salt is essential for safe handling and storage.
| Property | BOC-piperazine (Free Base) | BOC-piperazine HCl |
| CAS Number | 57260-71-6[2][6] | 76535-74-5[1][7] |
| Molecular Formula | C₉H₁₈N₂O₂[6][8] | C₉H₁₈N₂O₂·HCl[1][7] |
| Molecular Weight | 186.25 g/mol [6][8] | 222.72 g/mol [1] |
| Appearance | White to light yellow crystalline powder/solid[6][9] | Data not available |
| Melting Point | 43-49°C[6][8][9] | 233-237°C[1] |
| Boiling Point | 258°C at 760 mmHg[6] | Data not available |
| Density | 1.03 g/cm³[6] | Data not available |
| Flash Point | 109.8°C[6] | Data not available |
| Solubility | Soluble in Ethanol, Methanol, and Water[9] | Data not available |
Handling and Storage
Proper handling and storage procedures are paramount to minimize exposure and maintain the integrity of the compound.
3.1 Safe Handling:
-
Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[3][10][11]
-
Avoid all personal contact, including breathing dust and contact with skin and eyes.[2][3]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][10]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[10]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3][11]
-
Wash hands thoroughly with soap and water after handling.[2][3]
3.2 Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10]
-
Recommended storage temperature for the hydrochloride salt is 0-8°C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[2][3]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to prevent exposure.
4.1 Engineering Controls:
-
Ensure adequate ventilation and that eyewash stations and safety showers are close to the workstation.[2][10]
-
Use powder handling equipment with additional protection like explosion venting if necessary.[3]
4.2 Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][10][12] |
| Skin Protection | Impervious clothing, chemical-resistant apron, and gloves. Gloves must be inspected prior to use.[2][10][12] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced. A full-face respirator may be necessary.[2][10][12] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][10]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of running water and soap. Seek medical attention if irritation occurs.[2][3]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if possible.[2][10] Seek immediate medical attention.[11]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[2][10]
Accidental Release and Firefighting Measures
6.1 Accidental Release:
-
Minor Spills: Clean up spills immediately. Use dry clean-up procedures to avoid generating dust.[3] Wear full PPE. Sweep or vacuum the material into a sealed, labeled container for disposal.[2][3]
-
Major Spills: Evacuate personnel to a safe area.[2][10] Alert emergency responders. Prevent the spillage from entering drains or waterways.[3]
6.2 Firefighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10][12]
-
Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2][3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][10]
Stability and Reactivity
-
Reactivity: No hazardous reactions are reported under normal processing.[2]
-
Chemical Stability: The compound is stable under recommended storage conditions.[6] The Boc protecting group can be cleaved under acidic conditions.[13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., nitrates, chlorine bleaches), strong acids, and strong reducing agents.[2][3]
-
Conditions to Avoid: Excess heat, exposure to air or moisture over prolonged periods, and dust formation.[2]
Experimental Protocols & Workflows
The following diagrams illustrate standardized workflows for handling BOC-piperazine HCl safely in a research environment.
Caption: Hazard Mitigation Workflow for BOC-piperazine HCl.
Caption: Emergency Response Protocol for Spills and Exposures.
8.1 Experimental Protocol: Deprotection of BOC-piperazine
This protocol is adapted from a synthesis procedure and highlights the necessary safety precautions when handling BOC-piperazine and strong acids.[14]
-
Preparation: In a properly functioning chemical fume hood, add the BOC-protected piperazine derivative to a reaction vessel.
-
Reagent Addition: Slowly and carefully add 6N Hydrochloric Acid (HCl) to the vessel. This step is exothermic and will cause the cleavage of the Boc group, potentially releasing gas. Ensure adequate ventilation.
-
Washing: Wash the acidic aqueous phase with a suitable organic solvent like diethyl ether to remove any unreacted starting material. Handle ether with extreme care, as it is highly flammable.
-
Basification: Basify the aqueous phase by slowly adding a strong base, such as solid Potassium Hydroxide (KOH), until the pH reaches ~11. This is a highly exothermic process.
-
Extraction: Extract the deprotected piperazine product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic phases over a drying agent (e.g., Na₂SO₄) and concentrate the solvent using a rotary evaporator. Ensure the apparatus is properly set up to avoid solvent release into the atmosphere.
-
Waste Disposal: Dispose of all acidic, basic, and organic waste in appropriately labeled hazardous waste containers according to institutional guidelines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. innospk.com [innospk.com]
- 7. scbt.com [scbt.com]
- 8. 1-Boc-哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. N- BOC Piperazine [intersperse.in]
- 10. echemi.com [echemi.com]
- 11. Boc-piperazine-benzoic acid|162046-66-4|MSDS [dcchemicals.com]
- 12. echemi.com [echemi.com]
- 13. benchchem.com [benchchem.com]
- 14. jgtps.com [jgtps.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using BOC-Piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl (BOC)-piperazine is a critical building block in modern medicinal chemistry and drug development.[1] Its structure features a piperazine ring, a common scaffold in many bioactive molecules, with one nitrogen atom protected by a tert-butoxycarbonyl (BOC) group.[1][2] This mono-protection strategy allows for selective functionalization at the free secondary amine, making BOC-piperazine an invaluable intermediate for creating complex molecular architectures for a wide range of therapeutic agents, including those targeting the central nervous system (CNS), infectious diseases, and cancer.[2][3]
The BOC protecting group is stable under various reaction conditions and can be easily removed under acidic conditions, providing a versatile handle for multi-step syntheses.[3][4] This application note provides detailed protocols for common synthetic transformations involving BOC-piperazine and its application in the synthesis of pharmaceutical intermediates.
Physicochemical Properties of N-BOC-Piperazine
A thorough understanding of the physicochemical properties of N-BOC-piperazine is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 57260-71-6 | [1][3] |
| Molecular Formula | C₉H₁₈N₂O₂ | [1][3] |
| Molecular Weight | 186.25 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder or waxy solid | [1][3] |
| Melting Point | 43-49 °C | [1] |
| Boiling Point | 258 °C at 760 mmHg | [1] |
| Density | 1.03 g/cm³ | [5] |
| Solubility | Soluble in common organic solvents like dichloromethane, ethanol, methanol, ethyl acetate, and DMSO. | [1][3] |
General Synthetic Workflow
The use of N-BOC-piperazine in the synthesis of monosubstituted piperazines typically follows a three-step process, as illustrated in the workflow diagram below. This strategy is widely adopted to prevent the formation of undesired 1,4-disubstituted byproducts.[4]
Caption: General strategy for monosubstituted piperazine synthesis.[4]
Key Synthetic Transformations and Protocols
N-BOC-piperazine serves as a versatile precursor for a variety of C-N bond-forming reactions. The following sections detail the protocols for some of the most common transformations.
N-Alkylation
N-alkylation is a fundamental method for introducing alkyl groups onto the piperazine core. This can be achieved through direct alkylation with alkyl halides or via reductive amination with aldehydes or ketones.[1][6]
a) Direct Alkylation with Alkyl Halides
This protocol describes a direct alkylation using an alkyl halide and a base.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-piperazine (1.0 equiv.) in a dry polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 equiv.) or diisopropylethylamine (DIPEA, 1.5 equiv.), to the solution.
-
Alkylating Agent Addition: To the stirred mixture, add the alkyl halide (R-X, 1.0-1.2 equiv.) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat as necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.[4]
-
Dilute the residue with an organic solvent (e.g., Dichloromethane - DCM) and water.[4]
-
Separate the organic layer and extract the aqueous layer with the same organic solvent (e.g., 3x with DCM).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[4]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.[4]
b) Reductive Amination
Reductive amination is an alternative method for N-alkylation that involves the reaction of N-Boc-piperazine with an aldehyde or ketone in the presence of a reducing agent.
Experimental Protocol:
-
Reaction Setup: Dissolve N-Boc-piperazine (1.0 equiv.) and the desired aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent such as Dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reducing Agent Addition: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), to the mixture in portions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: N-Alkylation strategies for N-Boc-piperazine.
N-Acylation
N-acylation introduces an acyl group to the piperazine nitrogen, a key step in the synthesis of many amide-containing pharmaceuticals.
Experimental Protocol:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve the N-Boc-piperazine (1.0 equiv.) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) in a dry round-bottom flask.
-
Base Addition: Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.[2]
-
Acylating Agent Addition: In a separate flask, dissolve the acylating agent (e.g., acyl chloride or anhydride, 1.1 equiv.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled N-Boc-piperazine solution over 10-15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours, monitoring the progress by TLC or LC-MS.[2]
-
Work-up:
-
Upon completion, quench the reaction by adding deionized water or a saturated aqueous solution of NaHCO₃.[2]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.[2]
-
Combine the organic layers and wash sequentially with water and then brine.[2]
-
Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.[2]
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form C-N bonds, enabling the synthesis of N-aryl piperazines, which are prevalent motifs in pharmaceuticals.[1][7]
Experimental Protocol:
-
Reaction Setup: In a reaction vial, combine the aryl halide (e.g., 4-chlorotoluene, 1.0 equiv.), N-Boc-piperazine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., RuPhos, 4 mol%), and a base (e.g., sodium tert-butoxide (NaOtBu), 2.1 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon) for 5 minutes.[1]
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe.[1]
-
Reaction Conditions: Place the vial in a preheated oil bath at 100°C and stir vigorously.[1]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-24 hours.[1]
-
Work-up:
-
Cool the reaction mixture and filter it through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude N-aryl-N'-Boc-piperazine by flash column chromatography.
BOC Deprotection
Removal of the BOC protecting group is a crucial final step to unveil the free amine for further functionalization or to yield the final active pharmaceutical ingredient. This is typically achieved under acidic conditions.[1]
Experimental Protocol:
-
Reaction Setup: Dissolve the N-Boc protected piperazine derivative in a suitable solvent such as Dichloromethane (DCM).
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid (e.g., 4M in dioxane) to the reaction mixture at room temperature.[2] For reactions at 0°C, cool the solution in an ice bath before adding the acid.[1]
-
Reaction Monitoring: Stir the mixture at room temperature (or 0°C) and monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.[1] The resulting product is often obtained as a salt (e.g., hydrochloride or trifluoroacetate), which can be used directly or neutralized with a base to obtain the free amine.
Applications in the Synthesis of Pharmaceutical Intermediates
BOC-piperazine is a key starting material for numerous pharmaceuticals. For example, it is used in the synthesis of Veratrazodone hydrochloride and Tenegliptin.[5][8] The piperazine moiety is a "privileged scaffold" in medicinal chemistry due to its ability to improve properties like aqueous solubility and oral bioavailability.[2][4]
Example Application: Synthesis of a Mannich Base Intermediate
This protocol outlines a two-step process for generating a library of N-((piperazin-1-yl)methyl)benzenamines, which are valuable intermediates in drug discovery.[9][10]
Step A: Synthesis of Boc-protected Mannich Base
-
Dissolve N-Boc-piperazine (0.01 mol, 1.86 g) and the desired aniline derivative (0.01 mol) in ethanol.[9]
-
To the stirred reaction mixture, add formalin (37%, 1 mL).[9]
-
Reflux the mixture for 5 hours, monitoring the reaction by TLC.[9][10]
-
After completion, pour the reaction mixture into ice water.[9][10]
-
Filter the resulting precipitate to collect the Boc-protected product.[9]
Step B: Deprotection of the Boc Group
-
Dissolve the Boc-protected Mannich base from Step A in 6N HCl (60 mL).[9][10]
-
Wash the acidic solution with ether (3 x 50 mL) to remove any non-polar impurities.[9]
-
Basify the aqueous phase with solid KOH to a pH of 11.[9][10]
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final deprotected Mannich base.[9][10]
Conclusion
N-BOC-piperazine is a highly versatile and indispensable intermediate in the synthesis of pharmaceutical compounds.[11] The ability to selectively functionalize the piperazine ring, combined with the straightforward removal of the BOC protecting group, provides a robust platform for the construction of a diverse range of complex molecules. The protocols outlined in these application notes provide a foundation for researchers and scientists to effectively utilize N-BOC-piperazine in their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. petalheadexim.com [petalheadexim.com]
- 4. benchchem.com [benchchem.com]
- 5. innospk.com [innospk.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. molkem.com [molkem.com]
- 9. benchchem.com [benchchem.com]
- 10. jgtps.com [jgtps.com]
- 11. nbinno.com [nbinno.com]
Application Notes and Protocols for N-arylation of Tert-butyl Piperazine-1-carboxylate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The N-aryl piperazine motif is a crucial pharmacophore found in a wide array of pharmaceuticals, including antipsychotics, antidepressants, and anticancer agents.[1][2] The synthesis of these compounds often involves the N-arylation of a piperazine derivative, such as tert-butyl piperazine-1-carboxylate. Its hydrochloride salt is a common starting material due to its stability and ease of handling. This document provides detailed protocols for the N-arylation of tert-butyl piperazine-1-carboxylate hydrochloride, focusing on two of the most prevalent and effective methods: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3][4][5]
The Buchwald-Hartwig amination is a versatile and widely used method for forming carbon-nitrogen (C-N) bonds, known for its broad substrate scope and high yields.[1][4] The Ullmann condensation, a classical method, has seen significant improvements with the development of new catalyst systems, making it a viable alternative.[5] The choice between these methods often depends on the specific substrates, desired scale, and cost considerations.[3][6]
General Reaction Scheme
The overall transformation involves the coupling of an aryl halide (or triflate) with tert-butyl piperazine-1-carboxylate. The hydrochloride salt must first be neutralized in situ, typically by using an excess of base.
Figure 1: General scheme for the N-arylation of tert-butyl piperazine-1-carboxylate.
Data Presentation: Comparative Reaction Conditions
The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig and Ullmann N-arylation of piperazine derivatives. These conditions can serve as a starting point for optimization.
Table 1: Buchwald-Hartwig Amination Conditions
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu | Toluene | 100 | 12-24 | 85-95 |
| Aryl Chloride | Pd₂(dba)₃ (2-4) | RuPhos (4-8) | K₃PO₄ | Dioxane | 110 | 18-36 | 70-90 |
| Aryl Iodide | Pd(OAc)₂ (1-3) | SPhos (2-6) | Cs₂CO₃ | Toluene | 90 | 8-16 | 90-98 |
| Aryl Triflate | Pd(OAc)₂ (2) | BINAP (3) | K₂CO₃ | DME | 80 | 24 | 75-85 |
Table 2: Ullmann Condensation Conditions
| Aryl Halide | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Iodide | CuI (5-10) | 1,10-Phenanthroline (10-20) | K₂CO₃ | DMF | 120-140 | 24-48 | 70-90 |
| Aryl Bromide | CuI (10-20) | L-Proline (20-40) | K₃PO₄ | DMSO | 130-150 | 36-72 | 60-80 |
| Aryl Iodide | CuI (5) | None | NaOH | Ethylene Glycol | 120 | 24 | ~90[7] |
| Aryl Bromide | Cu₂O (10) | None | Cs₂CO₃ | PEG-3400 | 150 (MW) | 1-2 | 75-85[7] |
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Many of the reagents are air- and moisture-sensitive, requiring the use of inert atmosphere techniques.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol is a general procedure and may require optimization for specific substrates.[1]
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol)
-
Base (e.g., Sodium tert-butoxide, 2.5 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate, water, brine for workup
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the this compound (1.2 eq), the aryl halide (1.0 eq), the base (e.g., NaOt-Bu, 2.5 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to the Schlenk tube via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C).[1] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Copper-Catalyzed Ullmann N-Arylation
This protocol is a general procedure for a ligand-assisted Ullmann condensation.
Materials:
-
This compound (1.5 mmol)
-
Aryl iodide (1.0 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol)
-
Ligand (e.g., 1,10-Phenanthroline, 0.2 mmol)
-
Base (e.g., Potassium carbonate, 3.0 mmol)
-
Anhydrous solvent (e.g., DMF or DMSO, 5 mL)
-
Reaction vial suitable for heating
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate, water, brine for workup
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry reaction vial, add the this compound (1.5 eq), the aryl iodide (1.0 eq), copper(I) iodide (10 mol%), the ligand (20 mol%), and the base (e.g., K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vial with an inert gas three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF) to the vial via syringe.
-
Reaction: Seal the vial and heat the reaction mixture in a preheated oil bath at a high temperature (typically 120-150 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble copper salts. Wash the filtrate with water several times to remove the high-boiling solvent (e.g., DMF), followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Experimental Workflow
Figure 2: General experimental workflow for N-arylation reactions.
Buchwald-Hartwig Catalytic Cycle
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting
-
Low or No Yield:
-
Inactive Catalyst: Ensure the palladium precatalyst is properly activated to Pd(0). For Pd(II) sources, ensure reaction conditions facilitate reduction.[8]
-
Reagent Quality: Use high-purity, dry reagents and solvents. The base, especially NaOt-Bu, is very hygroscopic.
-
Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure the reaction is set up and runs under a strictly inert atmosphere.
-
-
Hydrodehalogenation of Aryl Halide: This side reaction converts the aryl halide to the corresponding arene.[8]
-
Optimize Ligand/Base: The choice of ligand and base can significantly influence the competition between reductive elimination and β-hydride elimination. Screening different combinations may be necessary.[8]
-
Lower Temperature: Running the reaction at a lower temperature may disfavor this side reaction.[3]
-
-
Reaction Stalls:
-
Catalyst Decomposition: The catalyst may degrade over time at high temperatures. Adding a fresh portion of the catalyst might restart the reaction.
-
Insufficient Base: If starting with the hydrochloride salt, ensure enough base is present to both neutralize the salt and participate in the catalytic cycle. A common practice is to use at least 2 equivalents of base relative to the amine hydrochloride.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Buchwald-Hartwig Coupling with 1-Boc-piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of aryl amines.[3][4] The N-aryl piperazine moiety is a prevalent scaffold in a wide range of biologically active molecules and approved drugs, targeting conditions such as depression, anxiety, and cancer.[5][6] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 1-Boc-piperazine with various aryl halides, a common and crucial transformation in the synthesis of pharmaceutical compounds.[7]
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent.[5] Sterically hindered and electron-rich phosphine ligands are often crucial for achieving high yields, particularly with less reactive aryl chlorides.[5][8] This protocol offers a general procedure that can be adapted for a variety of substrates, enabling the efficient synthesis of N-aryl-N'-Boc-piperazines.
General Reaction Scheme
The general reaction involves the coupling of an aryl halide (or triflate) with 1-Boc-piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Ar-X + 1-Boc-piperazine --(Pd catalyst, Ligand, Base)--> Ar-(1-Boc-piperazine)
Where Ar = aryl group and X = halide (Cl, Br, I) or triflate (OTf)
Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the active Pd(0) species.[1][9][10]
Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.
Experimental Protocols
This section provides a detailed methodology for the Buchwald-Hartwig coupling of 1-Boc-piperazine with an aryl halide.
Materials and Equipment
-
Reactants:
-
Aryl halide (1.0 equiv)
-
1-Boc-piperazine (1.2–1.5 equiv)[5]
-
-
Catalyst System:
-
Base:
-
Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄) (1.4–2.0 equiv)[5]
-
-
Solvent:
-
Anhydrous toluene, dioxane, or THF[5]
-
-
Equipment:
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Septum and needles
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Experimental Workflow
Caption: A flowchart illustrating the key steps in the experimental protocol.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 1-Boc-piperazine (1.2–1.5 equiv), and the base (1.4–2.0 equiv).[5]
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Reagent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, or THF) to the Schlenk tube via syringe. In a separate vial, if not using a pre-catalyst, dissolve the palladium source and the phosphine ligand in a small amount of the reaction solvent. Add the catalyst solution to the reaction mixture via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature, typically between 80-110 °C, and stir vigorously.[5] Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.
Data Presentation
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of 1-Boc-piperazine with various aryl halides.
Table 1: Coupling of 1-Boc-piperazine with Aryl Bromides
| Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XantPhos (4) | NaOtBu | Toluene | 100 | 12 | 96[12] |
| 4-Bromoanisole | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 18 | 90 |
| 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 110 | 24 | 88 |
| 2-Bromopyridine | Pd(OAc)₂ (3) | XantPhos (6) | Cs₂CO₃ | Dioxane | 100 | 16 | 85 |
Table 2: Coupling of 1-Boc-piperazine with Aryl Chlorides
| Aryl Chloride | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | G3-XPhos (2) | - | NaOtBu | Toluene | 100 | 10 | 97[6] |
| 4-Chloroanisole | G3-RuPhos (2) | - | K₃PO₄ | Dioxane | 110 | 20 | 92 |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 12 | 95 |
| 2-Chloropyridine | Pd(OAc)₂ (4) | DavePhos (8) | NaOtBu | Dioxane | 110 | 24 | 78 |
Note: The data in the tables are representative examples and may vary depending on the specific reaction conditions and the purity of the reagents.
Conclusion
The Buchwald-Hartwig amination of 1-Boc-piperazine is a highly efficient and reliable method for the synthesis of N-aryl piperazines, which are key structural motifs in numerous pharmaceutical agents.[3] The provided protocol and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the streamlined production of these important compounds. Careful optimization of the catalyst system and reaction conditions is crucial for achieving high yields and purity.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. name-reaction.com [name-reaction.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig_reaction [chemeurope.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. rsc.org [rsc.org]
Application Notes and Protocols for Boc Deprotection of Piperazine using HCl or TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of the tert-butyloxycarbonyl (Boc) protecting group from piperazine moieties is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical agents. The choice of deprotection conditions is critical to ensure high yield and purity of the desired product while minimizing side reactions. The two most common acidic reagents for this purpose are hydrogen chloride (HCl) and trifluoroacetic acid (TFA). This document provides detailed application notes, experimental protocols, and a comparative analysis of these two methods for the Boc deprotection of piperazine derivatives.
Comparative Analysis: HCl vs. TFA for Boc Deprotection
The selection between HCl and TFA for Boc deprotection is often influenced by the specific substrate, the presence of other acid-labile functional groups, and the desired final salt form of the deprotected piperazine.[1] Both are strong acids that effectively cleave the Boc group, but they exhibit key differences in reaction kinetics, selectivity, and handling.[1]
Table 1: Quantitative and Qualitative Comparison of HCl and TFA for Boc Deprotection of Piperazine
| Parameter | Hydrogen Chloride (HCl) | Trifluoroacetic Acid (TFA) |
| Typical Reagent | 4M solution in dioxane[1][2][3][4][5] | 20-50% solution in dichloromethane (DCM)[1][2][6] |
| Common Solvents | Dioxane, Methanol (MeOH)[7][8], Ethyl Acetate (EtOAc)[8] | Dichloromethane (DCM)[6][7] |
| Reaction Temperature | Room temperature (20-25 °C)[2][6] | 0 °C to Room temperature (20-25 °C)[6] |
| Reaction Time | Typically 1-4 hours, can be as fast as 30 minutes.[1][2][4][5][7] | Generally fast, from 30 minutes to a few hours.[1][6] |
| Typical Yield | High to quantitative.[1] | High to quantitative.[1] |
| Product Form | Often precipitates as a crystalline hydrochloride (.HCl) salt, which can simplify purification.[1][7] | The trifluoroacetate (.TFA) salt can sometimes be oily or difficult to crystallize.[1][9] |
| Key Side Reactions | Formation of the tert-butyl cation can lead to alkylation of nucleophilic sites.[2] | The reactive tert-butyl cation intermediate can alkylate nucleophiles, including the deprotected piperazine itself.[2] Scavengers like triisopropylsilane (TIS) and water are sometimes used to trap this cation.[2] |
| Work-up | Removal of solvent under reduced pressure. The resulting salt can be used directly, or neutralized with a base (e.g., NaHCO₃) and extracted.[7] | Removal of solvent and excess TFA under reduced pressure, followed by neutralization with a base (e.g., NaHCO₃) and extraction.[7] |
Signaling Pathways and Logical Relationships
The Boc deprotection reaction proceeds via an acid-catalyzed cleavage of the carbamate group. The general mechanism is illustrated below.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow
A typical experimental workflow for the Boc deprotection of a piperazine derivative is outlined below. This workflow includes the reaction setup, monitoring, work-up, and purification steps.
Caption: A generalized workflow for Boc deprotection experiments.
Experimental Protocols
Protocol 1: Boc Deprotection of Piperazine using HCl in Dioxane
This protocol is a common alternative to TFA and is particularly advantageous if the trifluoroacetate salt of the product is problematic to handle.[7]
Materials:
-
N-Boc protected piperazine derivative
-
Methanol (MeOH) or Dioxane[7]
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for filtration and solvent removal
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in a minimal amount of a suitable solvent such as methanol or dioxane in a round-bottom flask.[7]
-
To the stirred solution at room temperature, add the 4M HCl in dioxane solution (3-5 equivalents).[7]
-
Stir the reaction mixture for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.[7]
-
Upon completion of the reaction, the solvent can be removed under reduced pressure.[7]
-
Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.[7]
-
To obtain the free base, the resulting residue or filtered solid can be suspended in a mixture of water and an organic solvent (e.g., DCM). The aqueous layer is then basified with a suitable base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) and the product is extracted into the organic layer.[7]
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the deprotected piperazine.[7]
Protocol 2: Boc Deprotection of Piperazine using TFA in Dichloromethane (DCM)
This is a widely used and effective method for Boc deprotection.[7]
Materials:
-
N-Boc protected piperazine derivative
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[7]
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for extraction and solvent removal
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[6][7]
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[7] For substrates sensitive to alkylation, a scavenger such as triisopropylsilane (TIS) can be added.[2]
-
Remove the ice bath and allow the reaction to warm to room temperature.[7]
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[7]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[7]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[7]
-
Extract the aqueous layer with DCM (typically 3 times the volume of the aqueous layer).[7]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[7]
Troubleshooting
Table 2: Common Issues and Solutions in Boc Deprotection of Piperazine
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient acid concentration or equivalents.[2] - Short reaction time.[2] - Low reaction temperature.[2] - Steric hindrance around the Boc group.[2] | - Increase the equivalents of acid.[7] - Extend the reaction time and monitor closely.[7] - Consider a moderate increase in temperature (e.g., to 40-50 °C), but be cautious of potential side reactions.[2] |
| Low Yield | - Side reactions due to harsh conditions. - Product loss during work-up. - Formation of a water-soluble salt. | - Lower the reaction temperature and/or use a milder deprotection reagent.[7] - Ensure complete extraction from the aqueous phase by performing multiple extractions.[7] - Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form.[7] - If the salt is water-soluble, consider alternative work-up procedures or using the salt directly in the next step.[7] |
| Side Product Formation (e.g., t-butylation) | The reactive tert-butyl cation intermediate alkylates nucleophilic sites on the substrate or solvent.[2] | - Add a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture to trap the tert-butyl cation.[2] |
| Difficulty Handling Product Salt | The TFA salt of the product may be an oil or difficult to handle.[1][9] | - Consider using HCl in dioxane, which often yields a more easily handled crystalline hydrochloride salt.[7] |
| Degradation of Other Acid-Sensitive Groups | The harsh acidic conditions can cleave other acid-labile functional groups (e.g., esters, acetals).[7] | - Consider using milder deprotection methods, such as using a lower concentration of acid or a different acidic reagent. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
The Strategic Integration of Tert-butyl Piperazine-1-carboxylate Hydrochloride in Solid-Phase Synthesis: A Detailed Guide
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective utilization of tert-butyl piperazine-1-carboxylate hydrochloride in solid-phase synthesis (SPS). The incorporation of the piperazine motif is a key strategy in medicinal chemistry for enhancing the pharmacological properties of therapeutic candidates. This compound serves as a versatile building block for introducing this valuable scaffold.
Introduction
The piperazine ring is a prevalent structural motif in a vast array of pharmaceuticals, known for its ability to modulate physicochemical properties such as solubility and basicity, and to serve as a linker that can influence ligand-receptor interactions.[1][2] In solid-phase synthesis, particularly in the construction of peptide and small molecule libraries, this compound is a critical reagent.[2][3] Its Boc-protected nitrogen allows for directional synthesis, while the free secondary amine provides a reactive site for chain extension. The hydrochloride salt form enhances the stability and handling of the reagent.
This guide outlines the standard protocols for the incorporation of tert-butyl piperazine-1-carboxylate onto a solid support, subsequent chemical modifications, and final cleavage of the desired product.
Data Presentation
The efficiency of solid-phase synthesis utilizing piperazine building blocks is contingent on several factors including the choice of resin, coupling reagents, and reaction conditions. Below is a summary of typical quantitative data derived from the synthesis of a model compound library.
| Parameter | Value | Notes |
| Resin Type | Rink Amide AM Resin | Suitable for generating C-terminal amides. |
| Resin Substitution | 0.5 - 0.7 mmol/g | Standard loading for many commercial resins.[4] |
| Coupling Reagents | HBTU / DIPEA | Standard conditions for Fmoc/tBu strategy.[4] |
| Boc-Piperazine Coupling Efficiency | >95% | Monitored by a negative Kaiser test result.[4] |
| Subsequent Amino Acid Coupling Efficiency (per step) | >99% | Monitored by a negative Kaiser test result.[4] |
| Overall Crude Product Yield | 65 - 85% | Dependent on the specific sequence and length.[4] |
| Final Product Purity (after HPLC) | >98% |
Experimental Protocols
The following protocols provide a step-by-step methodology for the solid-phase synthesis of a target molecule incorporating the piperazine scaffold.
Resin Preparation and Swelling
-
Place the desired amount of Rink Amide AM resin in a solid-phase synthesis vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for a minimum of 30 minutes with gentle agitation.[4]
-
Drain the DMF from the vessel.[4]
Fmoc-Deprotection of the Resin
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes and then drain the solution.[4]
-
Add a fresh 20% solution of piperidine in DMF and agitate for an additional 12 minutes.[4]
-
Drain the solution and wash the resin thoroughly with DMF (6 times for 30 seconds each).[4]
Coupling of Tert-butyl Piperazine-1-carboxylate
Note: this compound must be neutralized prior to coupling. This can be achieved by pre-dissolving the hydrochloride salt in the coupling solution containing a base such as Diisopropylethylamine (DIPEA).
-
Prepare a solution of tert-butyl piperazine-1-carboxylate (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Perform a Kaiser test to ensure complete coupling (a negative result indicates completion).
-
Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).
Boc-Deprotection of the Piperazine Nitrogen
-
Wash the resin with DCM (3 times).[4]
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[4][5]
-
Agitate the mixture for 30 minutes.[4]
-
Drain the TFA/DCM solution and wash the resin with DCM (3 times).[4]
-
Neutralize the resin by washing with a 10% solution of DIPEA in DMF (3 times for 2 minutes each).[4]
Chain Elongation
Subsequent building blocks (e.g., Fmoc-protected amino acids) can be coupled to the newly exposed secondary amine of the piperazine moiety using standard peptide coupling protocols (e.g., HBTU/DIPEA in DMF). The Fmoc group is then removed with 20% piperidine in DMF to allow for further chain extension.[4]
Cleavage and Product Isolation
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.[4]
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[4]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate.[4]
-
Precipitate the crude product by adding cold diethyl ether.[4][6]
-
Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice.[4]
-
Dry the crude product under vacuum.[4]
Purification
-
Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture).[4]
-
Purify the product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final molecule.[4]
Visualized Workflows and Pathways
References
Application Notes and Protocols: The Role of BOC-Piperazine HCl in the Synthesis of Olaparib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaparib (marketed as Lynparza) is a pioneering first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2] It is a targeted therapy approved for the treatment of various cancers, particularly those with deficiencies in DNA damage response pathways, such as BRCA1 and BRCA2 mutations.[1] The chemical synthesis of Olaparib is a multi-step process where specific building blocks are strategically employed to construct the complex molecule. One such critical reagent is tert-butyl piperazine-1-carboxylate hydrochloride (BOC-piperazine HCl) .
This document provides detailed application notes and experimental protocols on the use of BOC-piperazine HCl in the synthesis of Olaparib. The BOC (tert-butoxycarbonyl) group serves as a crucial protecting group, enabling the selective functionalization of the piperazine ring, which is a core component of the final Olaparib structure.
The Synthetic Role of BOC-Piperazine
In the convergent synthesis of Olaparib, a key intermediate is the carboxylic acid, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid . BOC-piperazine is introduced to this molecule through an amide coupling reaction. The BOC group temporarily blocks one of the two amine functionalities of the piperazine ring. This ensures that the piperazine couples with the benzoic acid derivative at only one specific nitrogen atom.
Following the coupling, the BOC group is removed under acidic conditions (deprotection) to reveal the free secondary amine. This newly exposed amine is then acylated with cyclopropanecarbonyl chloride to complete the synthesis of Olaparib. This controlled, stepwise approach is fundamental to achieving high yields and purity.
Logical Workflow of Olaparib Synthesis via BOC-Piperazine
Caption: Synthetic workflow for Olaparib using BOC-piperazine.
Data Presentation: Reaction Steps and Yields
The following table summarizes the key reaction steps involving BOC-piperazine, the reagents used, and the reported yields based on published literature.
| Step | Reaction | Key Reagents & Solvents | Reported Yield | Reference |
| 1 | Amide Coupling | Starting Material: 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acidReagent: 1-Boc-piperazineCoupling Agent: HBTUBase: N,N-diisopropylethylamine (DIPEA)Solvent: Dimethylacetamide (DMA) | 78% | [1][3][4] |
| 2 | BOC Deprotection | Starting Material: BOC-Protected IntermediateReagent: Concentrated HClSolvent: Methanol (MeOH) or Ethanol (EtOH) | 58.5% - 83% (Varies with conditions) | [3][4] |
| 3 | Final Acylation | Starting Material: Deprotected Piperazine IntermediateReagent: Cyclopropanecarbonyl chlorideBase: Triethylamine (TEA)Solvent: Dichloromethane (DCM) | 83% - 90% | [1][3][4] |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of Olaparib, focusing on the steps involving BOC-piperazine.
Protocol 1: Amide Coupling to form BOC-Protected Intermediate
This protocol describes the coupling of the core benzoic acid with 1-Boc-piperazine.
Workflow Diagram
Caption: Experimental workflow for the amide coupling step.
Methodology:
-
To a stirred solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1 equivalent) in dimethylacetamide (DMA), add 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) (approx. 1.65 equivalents) in one portion at room temperature under a nitrogen atmosphere.[5]
-
Add N,N-diisopropylethylamine (DIPEA, Hünig's base) (approx. 2.5 equivalents) while maintaining the temperature between 15-25°C.[5]
-
Add a solution of 1-Boc-piperazine (approx. 0.75 equivalents) in DMA, again keeping the temperature between 15-25°C.[5]
-
Stir the resulting solution at room temperature for approximately 2 hours. Monitor the reaction for completion using High-Performance Liquid Chromatography (HPLC).[5]
-
Upon completion, add the reaction mixture to vigorously stirred water to precipitate the product.[5]
-
Filter the solid, wash thoroughly with water and a non-polar solvent like hexane, and dry under vacuum to yield the BOC-protected intermediate.[5]
Protocol 2: BOC Group Deprotection
This protocol details the removal of the BOC protecting group to yield the key piperazine intermediate.
Methodology:
-
Suspend the BOC-protected intermediate (1 equivalent) in a suitable alcohol solvent, such as methanol or aqueous ethanol.[3][4]
-
Add concentrated hydrochloric acid (HCl) to the suspension.[4]
-
Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture. The product may precipitate as the hydrochloride salt.
-
For work-up, the mixture can be basified (e.g., with ammonia) to a pH of approximately 9 and the free base extracted into an organic solvent like dichloromethane.[5]
-
Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the deprotected piperazine intermediate.
Protocol 3: Final Acylation to Synthesize Olaparib
This final step involves the acylation of the deprotected piperazine with cyclopropanecarbonyl chloride.
Methodology:
-
Dissolve the deprotected piperazine intermediate (1 equivalent) in dichloromethane (DCM) under a nitrogen atmosphere.[3]
-
Prepare a separate solution of triethylamine (TEA) (approx. 1.1 equivalents) and cyclopropanecarbonyl chloride (approx. 1.1 equivalents) in DCM.[3]
-
Add the pre-mixed solution of TEA and cyclopropanecarbonyl chloride dropwise to the stirred solution of the piperazine intermediate, ensuring the temperature is maintained below 20°C.[5]
-
Stir the reaction at 10-15°C for approximately 15-30 minutes and monitor for completion.[5]
-
Once complete, wash the reaction mixture sequentially with water, a weak acid solution (e.g., 5% citric acid), and a weak base solution (e.g., 5% sodium carbonate) to remove impurities.[5]
-
Dry the organic layer, filter, and concentrate the solvent. The crude Olaparib can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.[4]
Conclusion
BOC-piperazine HCl is an indispensable reagent in the scalable and controlled synthesis of Olaparib. Its use as a mono-protected piperazine derivative allows for a directed synthetic strategy, ensuring the piperazine moiety is incorporated with the correct orientation and minimizing the formation of by-products. The protocols outlined here, derived from established process chemistry routes, demonstrate a robust and high-yielding pathway to this important anti-cancer therapeutic.[3][4]
References
- 1. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
The Cornerstone of Kinase Inhibition: Harnessing Tert-butyl Piperazine-1-carboxylate Hydrochloride in Drug Discovery
For Immediate Release: Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the pivotal role of tert-butyl piperazine-1-carboxylate hydrochloride in the synthesis of next-generation kinase inhibitors. These application notes and detailed protocols illuminate the versatility of this building block in creating potent and selective therapeutics for a range of diseases, including cancer and inflammatory disorders. The strategic incorporation of the piperazine moiety, facilitated by this reagent, is a key strategy in modern medicinal chemistry to enhance the pharmacological properties of kinase inhibitors.
The piperazine ring is a privileged scaffold in drug design, and its mono-Boc protected form, tert-butyl piperazine-1-carboxylate, and its hydrochloride salt, offer a versatile platform for synthetic chemists.[1] The Boc (tert-butoxycarbonyl) protecting group allows for selective functionalization at one of the piperazine nitrogens, enabling the construction of complex molecular architectures. The hydrochloride salt enhances the compound's stability and handling properties. This strategic approach is fundamental to the synthesis of numerous kinase inhibitors that target key signaling pathways implicated in disease.
Application Notes
The piperazine moiety is integral to a multitude of approved and investigational kinase inhibitors, targeting a wide array of kinases including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Janus Kinase 2 (JAK2), and Cyclin-Dependent Kinase 2 (CDK2). The presence of the piperazine ring often imparts favorable pharmacokinetic properties, such as improved solubility and oral bioavailability, and provides a crucial point of interaction with the target kinase.
Key Synthetic Applications:
-
N-Arylation via Buchwald-Hartwig Amination: Tert-butyl piperazine-1-carboxylate is a common coupling partner in palladium-catalyzed Buchwald-Hartwig amination reactions to form N-aryl piperazines. This is a fundamental step in the synthesis of many kinase inhibitors where the piperazine ring is attached to an aromatic or heteroaromatic core.[2]
-
Reductive Amination: The free secondary amine of Boc-piperazine can undergo reductive amination with aldehydes or ketones to introduce a variety of substituents, further diversifying the chemical space of potential inhibitors.
-
Amide Bond Formation: The piperazine nitrogen can be acylated to form amide bonds, a common feature in many kinase inhibitor scaffolds.
-
Boc Deprotection: The tert-butoxycarbonyl group is readily removed under acidic conditions, unmasking the secondary amine for further synthetic manipulations or to generate the final active pharmaceutical ingredient.[3]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various piperazine-containing kinase inhibitors against their respective targets. This data highlights the potency that can be achieved by incorporating the piperazine scaffold.
Table 1: Inhibitory Activity of Piperazine-Containing EGFR Inhibitors
| Compound | Target EGFR Species | IC50 (µM) | Reference |
| Rhodanine-piperazine hybrid 10 | MDA-MB-468 (High EGFR) | 31 | [4] |
| Rhodanine-piperazine hybrid 12 | MDA-MB-468 (High EGFR) | 37 | [4] |
| Phenylpiperazine derivative 3p | EGFR | 0.08 | [5] |
| Gefitinib (reference) | MDA-MB-468 (High EGFR) | 10 | [6] |
Table 2: Inhibitory Activity of Piperazine-Containing VEGFR-2 Inhibitors
| Compound | IC50 (nM) | Reference |
| Piperazine-based thiazolidinone 11 | <300 | [7] |
| Piperazine-based thiazolidinone 13 | <300 | [7] |
| Piperazine-based thiazolidinone 16 | <300 | [7] |
| Piperazinylquinoxaline derivative 11 | 190 | [8] |
| Nicotinamide-based derivative 6 | 60.83 | [9] |
Table 3: Inhibitory Activity of Piperazine-Containing JAK2 Inhibitors
| Compound | IC50 (nM) | Reference |
| Phenyl-piperazine derivative SL10 | 12.7 | [10] |
| Pyrimidinyl-piperazine derivative SL35 | 21.7 | [10] |
| 4-Piperazinyl-2-aminopyrimidine 14j | 27 | [11] |
| Ruxolitinib (reference) | 14.63 | [12] |
Table 4: Inhibitory Activity of Piperazine-Containing CDK2 Inhibitors
| Compound | IC50 (nM) | Reference |
| Benzofuran-piperazine hybrid 9h | 40.91 | [13] |
| Benzofuran-piperazine hybrid 11d | 41.70 | [13] |
| Benzofuran-piperazine hybrid 11e | 46.88 | [13] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine 15 | 5 | [14] |
| Staurosporine (reference) | 56.76 | [13] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling molecules and the logical flow of experimental procedures is crucial for understanding the rationale behind kinase inhibitor design and synthesis.
Caption: EGFR Signaling Pathway.
Caption: VEGFR-2 Signaling Pathway.
Caption: JAK2-STAT Signaling Pathway.
Caption: CDK2/Cyclin E Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of a piperazine-containing kinase inhibitor, utilizing this compound as a key starting material.
Protocol 1: Synthesis of a N-Aryl-Piperazine Kinase Inhibitor Scaffold
This protocol outlines a two-step synthesis involving a Buchwald-Hartwig amination followed by Boc deprotection.
Step 1: N-Arylation of Tert-butyl Piperazine-1-carboxylate
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromonitrobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask, add this compound (1.2 equiv) and the aryl halide (1.0 equiv).
-
Add the base (2.0 equiv).
-
In a separate vial, dissolve the palladium catalyst (2 mol%) and the ligand (4 mol%) in a small amount of the anhydrous solvent.
-
Seal the Schlenk flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent to the flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-N'-Boc-piperazine intermediate. A typical yield for this type of reaction is in the range of 70-95%.[15]
Step 2: Boc Deprotection
Materials:
-
N-aryl-N'-Boc-piperazine intermediate from Step 1
-
Acidic solution (e.g., 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM))
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the N-aryl-N'-Boc-piperazine intermediate (1.0 equiv) in the anhydrous solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acidic solution (5-10 equiv).
-
Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
The resulting hydrochloride or trifluoroacetate salt can be used directly or neutralized. To obtain the free base, dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate until the pH is >8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected N-aryl-piperazine.[3] Yields for Boc deprotection are typically high, often exceeding 90%.[16]
Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol describes a method to determine the IC50 value of a synthesized inhibitor against a specific kinase.
Materials:
-
Synthesized piperazine-containing inhibitor
-
Recombinant human VEGFR-2 kinase
-
ATP
-
Substrate (e.g., a poly(Glu, Tyr) peptide)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Multi-well plates (e.g., 384-well)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In a multi-well plate, add the kinase assay buffer, the recombinant VEGFR-2 kinase, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product (e.g., ADP) formed using the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[17]
These protocols and data underscore the significance of this compound as a foundational element in the synthesis of potent and selective kinase inhibitors. Its strategic use enables the creation of diverse molecular libraries, paving the way for the discovery of novel therapeutics for a multitude of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. benchchem.com [benchchem.com]
Step-by-step guide for mono-N-Boc protection of piperazine
Application Notes: Mono-N-Boc Protection of Piperazine
Introduction
The piperazine scaffold is a privileged motif in medicinal chemistry, integral to numerous approved drugs due to its ability to modulate physicochemical properties like solubility and bioavailability.[1][2] Selective functionalization of one of the two nitrogen atoms is a common synthetic challenge. The most robust and widely adopted strategy to achieve mono-functionalization is to temporarily protect one nitrogen atom. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability across a range of reaction conditions and its straightforward removal under acidic conditions.[1]
This document provides a detailed protocol for the selective mono-N-Boc protection of piperazine using di-tert-butyl dicarbonate (Boc₂O). It also outlines the reaction workflow, summarizes key quantitative data, and provides characterization details for the resulting product, tert-butyl piperazine-1-carboxylate (1-Boc-piperazine).
Principle and Strategy
The core principle of this method is the selective acylation of one of the secondary amines of piperazine. By controlling the stoichiometry of the reagents—typically by using a slight excess of piperazine relative to the Boc-anhydride or by protonating one nitrogen with a molar equivalent of acid—the reaction can be guided to favor the formation of the mono-protected product over the di-protected byproduct.[3][4][5] The resulting N-Boc-piperazine is a versatile intermediate for further synthetic modifications at the free secondary amine.[1][6]
Experimental Protocols
Protocol 1: Mono-N-Boc Protection of Piperazine using Excess Piperazine
This protocol is based on the common laboratory procedure of using an excess of the diamine to statistically favor mono-protection.[5]
Materials:
-
Piperazine (C₄H₁₀N₂)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (2.0 equivalents, e.g., 3.44 g, 39.9 mmol) in anhydrous dichloromethane (e.g., 100 mL). Stir the solution at room temperature until the piperazine is fully dissolved.
-
Addition of Boc₂O: Separately, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent, e.g., 4.37 g, 20.0 mmol) in anhydrous dichloromethane (e.g., 50 mL).
-
Transfer the Boc₂O solution to a dropping funnel and add it dropwise to the stirred piperazine solution over a period of 2-3 hours at room temperature.[5]
-
Reaction: Allow the reaction mixture to stir at room temperature for 22-24 hours.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting Boc₂O is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.[5]
-
Add water (e.g., 100 mL) to the resulting residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration if present in significant amounts.[5]
-
Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (3 x 100 mL).[5]
-
-
Isolation:
-
Combine the organic layers.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel to afford pure 1-Boc-piperazine.[1][7]
Data Presentation
Table 1: Summary of Reaction Conditions for Mono-N-Boc Protection
| Parameter | Condition / Reagent | Stoichiometry (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Piperazine | Piperazine | 2.0 | Dichloromethane | Room Temp. | 22 | 83 | [5] |
| Boc₂O | Di-tert-butyl dicarbonate | 1.0 | Dichloromethane | Room Temp. | 22 | 83 | [5] |
| Acid-Mediated | Piperazine | 1.0 | Methanol | 0 - 5 | 1 | 70 - 80 | [4] |
| Trifluoroacetic acid | 1.0 | Methanol | 0 - 5 | 1 | 70 - 80 | [4] | |
| Di-tert-butyl dicarbonate | 1.0 | Methanol | 0 - 5 | 1 | 70 - 80 | [4] | |
| Iodine (catalyst) | 0.1 | Methanol | 0 - 5 | 1 | 70 - 80 | [4] |
Table 2: Physicochemical and Spectroscopic Data for 1-Boc-Piperazine
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈N₂O₂ | [8] |
| Molecular Weight | 186.25 g/mol | [6][8] |
| Appearance | White to light yellow waxy solid or crystalline powder | [6][9] |
| Melting Point | 43-47 °C | [6][9] |
| Boiling Point | 258 °C at 760 mmHg | [9] |
| Solubility | Soluble in ethyl acetate, methanol, and water | [6][9] |
| ¹H NMR (CDCl₃) | δ 3.40 (t, 4H), 2.81 (t, 4H), 1.45 (s, 9H) | Spectral data consistent across sources. |
| ¹³C NMR (CDCl₃) | δ 154.8, 79.5, 44.8 (br), 28.4 | Spectral data consistent across sources. |
Visualizations
Chemical Reaction Scheme
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 9. lookchem.com [lookchem.com]
Application Notes and Protocols: Reactions of Tert-butyl Piperazine-1-carboxylate Hydrochloride with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reaction of tert-butyl piperazine-1-carboxylate hydrochloride with various electrophiles. This versatile building block is a cornerstone in medicinal chemistry for the synthesis of monosubstituted piperazine derivatives, which are prevalent scaffolds in numerous pharmaceuticals.[1] The use of the tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization of one nitrogen atom of the piperazine ring, preventing the formation of undesired 1,4-disubstituted byproducts.[1][2]
Core Principle and Workflow
The synthetic strategy hinges on the differential reactivity of the two nitrogen atoms in the piperazine scaffold. One nitrogen is temporarily protected with the Boc group, rendering it unreactive to a wide range of reaction conditions. This allows for the selective functionalization of the free secondary amine with various electrophiles. The final step involves the removal of the Boc group, typically under acidic conditions, to yield the desired monosubstituted piperazine, often as a salt.[1]
Caption: General strategy for monosubstituted piperazine synthesis.
Reactions with Electrophiles: Protocols and Data
The hydrochloride salt of tert-butyl piperazine-1-carboxylate can be used directly in some reactions, or it can be neutralized in situ or prior to the reaction to liberate the free base, N-Boc-piperazine. The choice often depends on the specific reaction conditions and the nature of the electrophile.
N-Alkylation with Alkyl Halides
N-alkylation is a common method for introducing alkyl groups onto the piperazine core. The reaction typically involves treating N-Boc-piperazine with an alkyl halide in the presence of a base to neutralize the acid generated.[1]
Experimental Protocol:
-
To a stirred solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base (e.g., K₂CO₃, 1.5-2.0 eq.).[2][3]
-
Add the alkyl halide (R-X, 1.0-1.2 eq.) to the mixture at room temperature.[1]
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.[3]
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.[3]
-
Concentrate the filtrate under reduced pressure to remove the solvent.[1]
-
Dilute the residue with an organic solvent (e.g., dichloromethane) and wash with water.[1]
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated product.[1]
Quantitative Data Summary:
| Electrophile (Alkyl Halide) | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1,3-dichloro-5-(chloromethyl)benzene | K₂CO₃ | DMF | RT | 48 | - | [4] |
| Generic Alkyl Halide | K₂CO₃ | Acetone | Reflux | Varies | - | [2][3] |
Note: Specific yields are highly dependent on the substrate and are often reported in primary literature for specific target molecules.
Caption: Workflow for N-alkylation of N-Boc-piperazine.
Reductive Amination with Aldehydes and Ketones
Reductive amination is an alternative to N-alkylation that avoids the potential for quaternization.[2] This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of N-Boc-piperazine with an aldehyde or ketone, followed by its reduction with a mild reducing agent.
Experimental Protocol:
-
Dissolve N-Boc-piperazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), to the mixture.[4][5]
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary:
| Electrophile (Carbonyl) | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Aldehyde 1.10 | NaBH(OAc)₃ | NMP | RT | 3 | - | [5] |
| 1-Benzyl-3-piperidone HCl | NaBH(OAc)₃ | DCM | RT | 12 | - | [4] |
| Cinnamaldehyde | NaBH(OAc)₃ | DCM | RT | Overnight | - | [6] |
Note: NMP = N-Methyl-2-pyrrolidone. Yields are context-dependent.
N-Acylation with Acyl Halides and Anhydrides
N-acylation introduces an acyl group to the piperazine nitrogen, forming an amide bond. This reaction is typically rapid and high-yielding.
Experimental Protocol:
-
Dissolve N-Boc-piperazine (1.0 eq.) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add a base, such as triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA).
-
Slowly add the acyl halide or anhydride (1.0-1.1 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acylated product.
Buchwald-Hartwig Amination with Aryl Halides
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and synthesizing N-aryl piperazines, which are common motifs in pharmaceuticals.[7][8]
Experimental Protocol:
-
To an oven-dried reaction vial, add the aryl halide (1.0 eq.), N-Boc-piperazine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4 eq.).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon) for 5 minutes.[9]
-
Add an anhydrous solvent, such as toluene or dioxane, via syringe.[9]
-
Place the vial in a preheated oil bath at 80-110 °C and stir vigorously.[9]
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-24 hours.[9]
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Boc-Deprotection Protocols
The removal of the Boc group is the final step to unveil the monosubstituted piperazine. This is typically achieved under acidic conditions.[10]
Caption: Common pathways for Boc deprotection.
Protocol 1: Using Trifluoroacetic Acid (TFA)
This is a very common and effective method for Boc deprotection.[10]
-
Dissolve the N-Boc protected piperazine derivative (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq.).[10]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[10]
-
Once complete, remove the DCM and excess TFA under reduced pressure.
-
To obtain the free base, carefully add a saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[10]
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.[10]
Protocol 2: Using Hydrochloric Acid (HCl) in Dioxane
This method is a good alternative to TFA and often yields the hydrochloride salt directly, which can be advantageous for purification and handling.[10][11]
-
Dissolve the N-Boc protected piperazine derivative (1.0 eq.) in a minimal amount of a suitable solvent like methanol or dioxane.[10][11]
-
Add a 4M solution of HCl in dioxane (3-5 eq.) to the stirred solution at room temperature.[10][11]
-
Stir the reaction for 1-4 hours. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[10][11]
-
Upon completion, the product can be collected by filtration and washed with a non-polar solvent like diethyl ether, or the solvent can be removed under reduced pressure to yield the crude salt.[10][11]
Deprotection Conditions Summary:
| Reagent | Solvent | Temperature | Time (h) | Product Form | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-4 | TFA Salt / Free Base | [10][11] |
| 4M HCl in Dioxane | Dioxane / Methanol | RT | 1-4 | HCl Salt | [10][11] |
| 6N HCl | - | - | - | HCl Salt | [12] |
| 3M HCl in Methanol | DCM | 35 °C | 21 | HCl Salt | [5] |
Troubleshooting and Side Reactions
-
Di-substitution: In reactions like N-alkylation, using a large excess of piperazine starting material or using the mono-protected N-Boc-piperazine minimizes the formation of 1,4-disubstituted byproducts.[1]
-
t-Butylation: During acidic deprotection, the liberated tert-butyl cation can act as an electrophile and alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture. This can be mitigated by using "scavengers" like triisopropylsilane (TIS) or anisole in the reaction mixture to trap the carbocation.[11]
-
Incomplete Deprotection: This can be caused by insufficient acid, short reaction times, or low temperatures. Increasing the acid concentration, reaction time, or gently warming the reaction can drive it to completion.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 57260-71-6 | N-Boc-piperazine | Venetoclax | Ambeed.com [ambeed.com]
- 5. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. innospk.com [innospk.com]
- 8. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jgtps.com [jgtps.com]
Application Notes and Protocols: BOC-Piperazine Hydrochloride as a Linker in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BOC-piperazine hydrochloride and its derivatives as versatile linkers in the field of chemical biology. The unique properties of the piperazine moiety, combined with the synthetic tractability offered by the tert-butyloxycarbonyl (Boc) protecting group, make these linkers valuable tools in the design and synthesis of complex biomolecular conjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction to BOC-Piperazine Linkers
BOC-piperazine hydrochloride is a bifunctional building block that serves as a critical component in the construction of heterobifunctional molecules. The piperazine ring introduces a semi-rigid, basic loop into the linker structure.[] This rigidity can help to pre-organize the connected molecules into a bioactive conformation, which is particularly important for applications like PROTACs where the formation of a stable ternary complex is crucial for activity.[2][3]
The key advantages of incorporating a piperazine moiety into a linker include:
-
Enhanced Rigidity and Conformational Control: The piperazine ring restricts the flexibility of the linker, which can reduce the entropic penalty associated with bringing two binding partners together, potentially leading to more potent biological activity.[2][3]
-
Improved Physicochemical Properties: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can significantly enhance the aqueous solubility of the entire molecule.[][4][5] This is a critical factor for improving the drug-like properties of large molecules like PROTACs and ADCs, which are often prone to aggregation.[4]
-
Synthetic Versatility: The Boc protecting group on one of the piperazine nitrogens allows for a controlled, stepwise synthesis.[3][6] This enables the sequential attachment of different molecular entities, preventing unwanted side reactions and simplifying purification processes.[]
Applications in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][7] The linker connecting the POI-binding ligand and the E3 ligase ligand plays a pivotal role in the efficacy of a PROTAC.[2][3]
BOC-piperazine-containing linkers are frequently employed in PROTAC design to optimize their performance. The piperazine unit can act as a rigid scaffold to properly orient the two ligands for efficient ternary complex formation.[2][3] Furthermore, the enhanced solubility imparted by the piperazine moiety can improve cell permeability and overall pharmacokinetic properties.[][2]
Signaling Pathway: PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.
Experimental Workflow: PROTAC Synthesis using a BOC-Piperazine Linker
Caption: A generalized workflow for the synthesis of a PROTAC using a BOC-piperazine linker.
Applications in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells.[4] The linker connecting the antibody and the cytotoxic drug is a critical determinant of the ADC's stability, efficacy, and safety.[4]
N-Boc-piperazine derivatives can be used to construct non-cleavable linkers for ADCs.[4] Non-cleavable linkers rely on the degradation of the antibody within the lysosome of the target cell to release the drug payload.[8][9] The piperazine moiety in these linkers can enhance the aqueous solubility of the drug-linker conjugate, which is crucial for preventing aggregation and improving the pharmacokinetic profile of the ADC.[4]
Logical Relationship: Cleavable vs. Non-Cleavable Linkers in ADCs
Caption: Classification of ADC linkers based on their payload release mechanism.
Data Presentation
Table 1: Physicochemical Properties of Representative Linker Scaffolds
| Linker Type | Key Property | Observation | Reference |
| N-Boc-piperazine-C3-COOH | Rigidity & Solubility | Introduces conformational rigidity and the piperazine moiety can enhance aqueous solubility. | [2][3] |
| Alkyl Chains | Flexibility & Solubility | Generally hydrophobic, which may limit aqueous solubility, but offer high flexibility. | [2] |
| Polyethylene Glycol (PEG) | Flexibility & Solubility | More hydrophilic than alkyl chains, improving both solubility and cell permeability. | [2] |
Table 2: Comparison of Linker Classes in PROTACs
| Linker Type | Advantage | Disadvantage |
| Piperazine-based | Enhanced rigidity, improved solubility, and metabolic stability.[][2] | May require more complex synthesis compared to simple alkyl chains. |
| Alkyl Chains | Synthetically straightforward.[2] | Often hydrophobic, potentially leading to poor solubility and cell permeability.[2] |
| PEG Chains | Hydrophilic, improving solubility and cell permeability.[2] | Can be overly flexible, which may not be optimal for pre-organizing the ternary complex. |
Experimental Protocols
Protocol 1: General Procedure for Coupling an Amine-Containing Payload to N-Boc-piperazine-C3-COOH
This protocol describes the activation of the carboxylic acid on N-Boc-piperazine-C3-COOH using EDC and NHS, followed by conjugation to a generic amine-containing cytotoxic drug.[4]
Materials:
-
N-Boc-piperazine-C3-COOH
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing cytotoxic drug
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
High-performance liquid chromatography (HPLC) system for monitoring and purification
Procedure:
-
Dissolve N-Boc-piperazine-C3-COOH (1.2 equivalents) and NHS (1.5 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.[4]
-
Cool the reaction mixture to 0°C using an ice bath.[4]
-
Add EDC-HCl (1.5 equivalents) to the reaction mixture and stir for 30-60 minutes at 0°C to activate the carboxylic acid.[4]
-
In a separate flask, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.[4]
-
Slowly add the solution of the cytotoxic drug to the activated linker solution at 0°C.[4]
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture.[4]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[4]
-
Monitor the reaction progress by HPLC.[4]
-
Upon completion, quench the reaction with a small amount of water.[4]
-
Purify the resulting N-Boc-piperazine-C3-drug conjugate by preparative HPLC.[4]
-
Characterize the purified product by LC-MS and NMR.[4]
Protocol 2: General Procedure for Boc Deprotection
This protocol describes the removal of the Boc protecting group from the piperazine nitrogen.
Materials:
-
Boc-protected piperazine conjugate
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected piperazine conjugate in DCM.[6]
-
Add an excess of 20% TFA in DCM or 4M HCl in dioxane.[6]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[6]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.[6]
-
Dissolve the residue in water and basify with saturated sodium bicarbonate solution to a pH > 8.[6]
-
Extract the aqueous layer with DCM (3x).[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product.[6]
Protocol 3: General Procedure for Conjugation of a Deprotected Piperazine-Drug Conjugate to an Antibody
This protocol outlines the conjugation of the piperazine-drug construct to a maleimide-activated antibody.
Materials:
-
Deprotected piperazine-drug conjugate
-
Maleimide-activated antibody
-
Reaction buffer (e.g., PBS, pH 7.2-7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Dissolve the deprotected piperazine-drug conjugate in the reaction buffer.
-
Add the drug-linker solution (typically 5-10 molar excess) to the maleimide-activated antibody solution.[4]
-
Incubate the reaction for 4-16 hours at 4°C with gentle mixing.[4]
-
Quench the reaction by adding a quenching reagent to cap any unreacted maleimide groups.[4]
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using an SEC column equilibrated with a suitable formulation buffer.[4]
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Conclusion
BOC-piperazine hydrochloride and its derivatives are invaluable tools in chemical biology, offering a unique combination of structural rigidity, improved physicochemical properties, and synthetic flexibility. Their successful application in the development of sophisticated bioconjugates like PROTACs and ADCs underscores their importance in modern drug discovery and development. The protocols and data presented herein provide a foundation for researchers to effectively utilize these linkers in their own research endeavors.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biotechinformers.com [biotechinformers.com]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
Catalytic Systems for Cross-Coupling Reactions with 1-Boc-piperazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1-Boc-piperazine in palladium- and copper-catalyzed cross-coupling reactions. The N-aryl piperazine motif is a ubiquitous scaffold in medicinal chemistry, and these methods offer efficient and versatile strategies for the synthesis of diverse libraries of compounds for drug discovery and development.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly effective for the coupling of 1-Boc-piperazine with a broad range of aryl and heteroaryl halides and triflates. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and broad substrate scope.[1]
Data Presentation: Buchwald-Hartwig Amination of 1-Boc-piperazine
The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of 1-Boc-piperazine with various aryl halides.
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 96 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
| 2-Bromopyridine | Pd₂(dba)₃ (2) | BINAP (3) | K₃PO₄ | Toluene | 100 | 18 | 78 |
| 1-Bromo-4-methoxybenzene | G3-XPhos (1) | - | NaOtBu | Toluene | 80 | 6 | 92 |
| 3-Chlorobenzaldehyde | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ | t-BuOH | 100 | 24 | 75 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 equiv)
-
1-Boc-piperazine (1.2-1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst)[1]
-
Phosphine ligand (e.g., XantPhos, RuPhos, BINAP)[1]
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)[1]
-
Anhydrous solvent (e.g., toluene, dioxane, THF)[1]
-
Schlenk tube or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), 1-Boc-piperazine (1.2-1.5 equiv), base (1.4-2.0 equiv), palladium catalyst, and ligand under an inert atmosphere.[1]
-
Add anhydrous solvent via syringe.[1]
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-1-Boc-piperazine.[1]
Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)
Copper-catalyzed N-arylation offers a cost-effective and practical alternative to palladium-catalyzed methods for the synthesis of N-aryl piperazines.[2] These reactions often utilize readily available copper salts and ligands, and can be particularly effective for the coupling of aryl iodides.[2]
Data Presentation: Copper-Catalyzed N-Arylation of 1-Boc-piperazine with Aryl Iodides[2]
The following data was obtained using CuBr (20 mol%), 1,1'-bi-2-naphthol (rac-BINOL) (15 mol%), and K₃PO₄ (2 equiv) in DMF at 100°C for 24 hours.[2]
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 3-Chloroiodobenzene | 3a | 71 |
| 2 | Iodobenzene | 3b | 57 |
| 3 | 4-Iodotoluene | 3c | 36 |
| 4 | 4-Chloroiodobenzene | 3d | 41 |
| 5 | 2-Iodotoluene | 3e | 60 |
| 6 | 4-(Trifluoromethyl)iodobenzene | 3f | 70 |
| 7 | 4-Iodoanisole | 3g | 72 |
| 8 | 4-Fluoroiodobenzene | 3h | 60 |
| 9 | 3-Chloro-4-fluoroiodobenzene | 3i | 71 |
| 10 | 2-(Trifluoromethyl)iodobenzene | 3j | 60 |
Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation[2]
Materials:
-
Aryl iodide (1.0 mmol)
-
1-Boc-piperazine (1.5 mmol)[2]
-
Copper(I) bromide (CuBr) (0.2 mmol)[2]
-
rac-1,1'-Bi-2-naphthol (rac-BINOL) (0.15 mmol)[2]
-
Potassium phosphate (K₃PO₄) (2.0 mmol)[2]
-
Anhydrous dimethylformamide (DMF) (0.5 mL)[2]
-
Reaction vial or tube
Procedure:
-
To a reaction vial, add the aryl iodide (1.0 mmol), 1-Boc-piperazine (1.5 mmol), CuBr (0.2 mmol), rac-BINOL (0.15 mmol), and K₃PO₄ (2.0 mmol).[2]
-
Add anhydrous DMF (0.5 mL) to the vial.[2]
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 24 hours.[2]
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-aryl-1-Boc-piperazine.[2]
Other Cross-Coupling Reactions
While Buchwald-Hartwig and Ullmann-type couplings are the most direct methods for N-arylation of 1-Boc-piperazine, other cross-coupling reactions can be employed to functionalize piperazine derivatives at the carbon backbone.
-
Negishi Coupling: This reaction can be used for the α-arylation of N-Boc-piperazines. The process typically involves α-lithiation of the N-Boc-piperazine followed by transmetalation with a zinc salt and subsequent palladium-catalyzed cross-coupling with an aryl halide.[3]
-
Suzuki-Miyaura Coupling: While not a direct N-arylation method for 1-Boc-piperazine, this reaction is invaluable for the C-C bond formation on a pre-functionalized piperazine ring. For example, a bromo-aryl group attached to the piperazine nitrogen can undergo Suzuki-Miyaura coupling with a boronic acid.
-
Heck Reaction: Similar to the Suzuki-Miyaura coupling, the Heck reaction is a C-C bond-forming reaction. An aryl group attached to the piperazine nitrogen containing a halide or triflate can be coupled with an alkene.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for catalyst system selection.
References
Application Notes and Protocols: Solvent Effects on the Reactivity of Tert-butyl Piperazine-1-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl piperazine-1-carboxylate hydrochloride is a pivotal building block in medicinal chemistry and pharmaceutical development. As a monosubstituted piperazine derivative, its reactivity is of paramount importance in the synthesis of a wide array of biologically active molecules. The choice of solvent is a critical parameter that can significantly influence the rate, yield, and selectivity of reactions involving this substrate. This document provides a comprehensive overview of the effects of different solvents on the reactivity of this compound, with a focus on N-acylation and N-alkylation reactions. Detailed experimental protocols for conducting and monitoring these reactions are also presented.
General Principles of Solvent Effects on Reactivity
The reactivity of this compound is primarily governed by the nucleophilicity of the free secondary amine. The solvent plays a crucial role in modulating this nucleophilicity through various interactions, including solvation of the reactants and stabilization of the transition state. Solvents are broadly classified as protic (containing acidic protons, e.g., alcohols, water) and aprotic (lacking acidic protons, e.g., acetonitrile, DMF, DMSO).
Protic Solvents: In protic solvents, the lone pair of electrons on the nitrogen atom of the piperazine can be solvated through hydrogen bonding. This solvation shell can hinder the approach of the nucleophile to the electrophile, thereby decreasing its reactivity.
Aprotic Solvents: Aprotic solvents do not form strong hydrogen bonds with the amine. Polar aprotic solvents, in particular, can solvate the accompanying cation (in this case, the proton from the hydrochloride salt) while leaving the amine nucleophile relatively free, which can lead to enhanced reactivity.
The overall effect of a solvent on the reaction rate can be understood by considering its influence on the stability of the reactants and the transition state. Reactions that proceed through a charged transition state are generally favored by more polar solvents, which can stabilize the developing charge.
N-Acylation of this compound
N-acylation is a common transformation used to introduce a variety of functional groups onto the piperazine ring. The reaction typically involves the treatment of this compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the hydrochloride salt and the acid generated during the reaction.
Expected Solvent Effects on N-Acylation
The rate and efficiency of N-acylation are highly dependent on the solvent. The following table summarizes the expected qualitative effects of common solvents on this reaction.
| Solvent Class | Solvent Examples | Expected Effect on Reactivity | Rationale |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High Reactivity | These solvents effectively solvate cations while leaving the amine nucleophile relatively unsolvated and highly reactive. They are generally excellent choices for N-acylation reactions. |
| Nonpolar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to High Reactivity | While less polar than DMF or DMSO, these solvents do not strongly solvate the amine, allowing for good reactivity. DCM is a very common solvent for acylation reactions. |
| Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Lower Reactivity | Protic solvents can form hydrogen bonds with the amine, reducing its nucleophilicity. Additionally, they can react with highly reactive acylating agents. |
Experimental Protocol: N-Benzoylation in Different Solvents
This protocol describes a general procedure for the N-benzoylation of this compound in different solvents to assess the impact on reaction yield and time.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Selected solvents: Dichloromethane (DCM), Acetonitrile (ACN), and Methanol (MeOH)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Add the selected solvent (DCM, ACN, or MeOH) to achieve a concentration of approximately 0.1 M.
-
Add a suitable base, such as triethylamine (2.2 eq), to the suspension and stir at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with the reaction solvent (if immiscible) or a suitable organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Isolate the product, N-benzoyl-N'-Boc-piperazine, and determine the yield.
Expected Outcome:
It is anticipated that the reaction in DCM and ACN will proceed faster and with higher yields compared to the reaction in MeOH.
Caption: N-Acylation workflow comparing protic and aprotic solvents.
N-Alkylation of this compound
N-alkylation is another fundamental transformation for modifying the piperazine core. This reaction can be achieved through direct alkylation with alkyl halides or via reductive amination with aldehydes or ketones.
Expected Solvent Effects on N-Alkylation
Similar to N-acylation, the choice of solvent significantly impacts the outcome of N-alkylation reactions.
| Solvent Class | Solvent Examples | Expected Effect on Reactivity | Rationale |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | High Reactivity | These solvents are ideal for SN2-type reactions with alkyl halides as they solvate the counter-ion of the base and leave the nucleophile exposed. |
| Nonpolar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate Reactivity | These solvents are also suitable, though reaction rates may be slightly lower than in more polar aprotic solvents. |
| Protic | Methanol (MeOH), Ethanol (EtOH) | Lower Reactivity for Alkyl Halides, Suitable for Reductive Amination | For direct alkylation, protic solvents can solvate the nucleophile and may also act as competing nucleophiles. However, for reductive amination, alcohols are often the solvents of choice as they are compatible with the reducing agents used. |
Experimental Protocol: N-Benzylation with Benzyl Bromide
This protocol provides a general method for the N-benzylation of this compound in different solvents.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable inorganic base
-
Selected solvents: Acetonitrile (ACN), Tetrahydrofuran (THF), and Ethanol (EtOH)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.5 eq) in the chosen solvent (ACN, THF, or EtOH) to a concentration of approximately 0.2 M.
-
Add benzyl bromide (1.2 eq) to the suspension.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-benzyl-N'-Boc-piperazine.
-
Determine the yield and compare the results across the different solvents.
Expected Outcome:
The reaction in ACN is expected to be the most efficient, followed by THF. The reaction in ethanol may be slower and could potentially lead to side products due to the reactivity of the solvent.
Caption: N-Alkylation outcomes as a function of solvent choice.
Analytical Protocols for Reaction Monitoring
Accurate monitoring of reaction progress is essential for optimizing reaction conditions and ensuring complete conversion. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
Protocol for Reaction Monitoring by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is typically effective.
Procedure:
-
Prepare a standard solution of the starting material (this compound) and the expected product at a known concentration.
-
At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the aliquot by diluting it in a known volume of mobile phase (e.g., 1 mL) to stop the reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
Inject an appropriate volume (e.g., 10 µL) onto the HPLC system.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak.
-
Quantify the conversion by comparing the peak areas to a calibration curve or by assuming equal response factors for the starting material and product if they have similar chromophores.
Caption: Workflow for monitoring reaction kinetics by HPLC.
Protocol for Reaction Monitoring by ¹H NMR Spectroscopy
Procedure:
-
At selected time points, take an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Identify characteristic signals for the starting material and the product. For example, the protons on the carbon adjacent to the nitrogen that is being functionalized will exhibit a shift in the product spectrum.
-
Determine the conversion by integrating the respective signals and calculating their molar ratio.
Conclusion
The choice of solvent is a critical parameter in optimizing reactions involving this compound. In general, polar aprotic solvents such as acetonitrile and dimethylformamide tend to provide the highest reactivity for both N-acylation and N-alkylation reactions due to their ability to solvate cations while leaving the amine nucleophile relatively free. Nonpolar aprotic solvents like dichloromethane and tetrahydrofuran are also effective. Protic solvents, such as alcohols, generally lead to lower reactivity for these transformations due to hydrogen bonding with the amine nucleophile, although they are often the preferred solvents for reductive amination procedures. The provided protocols offer a starting point for researchers to investigate and optimize their specific synthetic transformations. Careful reaction monitoring using techniques like HPLC and NMR is crucial for achieving desired outcomes.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Mono-Boc-Piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of mono-Boc-piperazine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary reasons for low yields in mono-Boc-piperazine synthesis?
A1: Low yields are typically due to a lack of selectivity, leading to the formation of the di-substituted byproduct, 1,4-di-Boc-piperazine, or an incomplete reaction.[1][2] The main challenge is that after the first nitrogen atom of piperazine reacts with di-tert-butyl dicarbonate (Boc₂O), the resulting mono-Boc-piperazine is still nucleophilic and can react again to form the di-substituted product.[3] High temperatures and prolonged reaction times can also favor the formation of the thermodynamically more stable disubstituted product.[4]
Q2: How can the formation of 1,4-di-Boc-piperazine be minimized to improve selectivity for the mono-substituted product?
A2: Several strategies can be employed to suppress the formation of the di-substituted byproduct:
-
Stoichiometry Control : Using a large excess of piperazine (e.g., 5-10 equivalents) relative to the Boc₂O statistically favors the reaction with the more abundant unsubstituted piperazine.[1][3]
-
Slow Addition at Low Temperature : Adding the Boc₂O solution dropwise to a cooled (e.g., 0 °C) solution of piperazine helps control the reaction rate and minimizes over-reaction.[3]
-
Mono-Protonation Strategy : One of the most effective methods is to deactivate one nitrogen atom by converting it into a salt.[2][5] This can be achieved by adding one equivalent of an acid like hydrochloric acid (HCl), trifluoroacetic acid (TFA), or acetic acid before the addition of Boc₂O.[5][6] The protonated nitrogen is no longer nucleophilic, directing the Boc-protection to the free nitrogen.[5]
Q3: What are the recommended solvents and reaction times?
A3: Dichloromethane (DCM) is a commonly used solvent for this reaction.[3] Other solvents like methanol, acetonitrile, and ethyl acetate have also been reported.[1][6][7] Reaction times typically range from 12 to 24 hours when conducted at room temperature after the initial cooled addition.[1][3] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time to stop the reaction, maximizing the formation of the mono-substituted product.[4]
Q4: What are the most effective methods for purifying mono-Boc-piperazine?
A4: The purification of mono-Boc-piperazine from unreacted piperazine and the di-Boc byproduct can be challenging but is critical for obtaining a high-purity product.
-
Column Chromatography : This is a very common method.[3] To prevent the basic piperazine compounds from tailing on acidic silica gel, it is recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[3]
-
Acid-Base Extraction : This technique effectively separates the basic piperazine and mono-Boc-piperazine from the non-basic di-Boc-piperazine.[3] The crude mixture is dissolved in an organic solvent (like ethyl acetate) and washed with an acidic aqueous solution. The di-Boc byproduct remains in the organic layer, while piperazine and mono-Boc-piperazine move to the aqueous layer as their salts. The aqueous layer can then be basified (e.g., with NaOH) to a pH of 10-11 and re-extracted with an organic solvent to recover the mono-Boc-piperazine.[3][7][8]
-
Crystallization : If the product is a solid, recrystallization can be a highly effective purification method.[3]
Data Presentation
Table 1: Effect of Stoichiometry on Mono-Alkylation Yield of Piperazine (Illustrative Example)
This table demonstrates the principle of using excess piperazine to favor mono-substitution, a strategy directly applicable to mono-Boc protection.
| Electrophile | Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) | Reference |
| Benzyl Bromide | 1.1 | None | 45 | 35 | [1] |
| Benzyl Bromide | 5.0 | None | 75 | <5 | [1] |
| Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | Boc | >95 (before deprotection) | 0 | [1] |
Table 2: Influence of Acid Additives on Mono-Boc Protection Yield
This table summarizes the qualitative results of using an acid to form a mono-salt prior to Boc protection, enhancing selectivity.
| Diamine | Acid (1 eq.) | Boc₂O (eq.) | Solvent | Isolated Yield of Mono-Boc Product (%) | Reference |
| Piperazine | HCl | 1.0 | Methanol | 70-80 | [5] |
| Bispidine | HCl | 1.0 | Methanol | 20-30 | [5] |
| Bispidine | TFA | 1.0 | Methanol | 55 (with 10 mol% I₂ catalyst) | [5] |
Experimental Protocols
Protocol: Synthesis of N-Boc-piperazine (Mono-protection)
This protocol is a standard method for achieving selective mono-protection of piperazine.
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve piperazine (2.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in a small amount of DCM.
-
Add the Boc₂O solution dropwise to the cooled, stirring piperazine solution over a period of 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-18 hours.[3] Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by flash column chromatography on silica gel to isolate the pure N-Boc-piperazine.[3] An eluent system of dichloromethane/methanol with a small amount of triethylamine (e.g., 0.5%) can be used.
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sciforum.net [sciforum.net]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. jgtps.com [jgtps.com]
Technical Support Center: Selective Mono-Boc Protection of Piperazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the selective mono-Boc protection of piperazine, focusing on preventing the formation of the 1,4-bis(Boc)piperazine byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the mono-Boc protection of piperazine?
The main challenge arises from the symmetrical nature of piperazine, which has two equally reactive secondary amine groups. During the reaction with di-tert-butyl dicarbonate (Boc anhydride), it is common to get a mixture of the desired mono-protected product (1-Boc-piperazine), the di-protected byproduct (1,4-bis(Boc)piperazine), and unreacted piperazine.[1] Controlling the reaction to selectively protect only one nitrogen atom is crucial for efficient synthesis.
Q2: Why is the formation of 1,4-bis(Boc)piperazine problematic?
The formation of the 1,4-bis(Boc)piperazine byproduct reduces the yield of the desired mono-protected product, leading to waste of starting materials and reagents.[2] Separating the mono- and di-protected species can be challenging, often requiring extensive purification steps like column chromatography, which can be time-consuming and costly, especially on an industrial scale.[3]
Q3: What are the general strategies to promote selective mono-Boc protection?
Several strategies can be employed to favor the formation of 1-Boc-piperazine:
-
Using a Large Excess of Piperazine: By using a significant excess of piperazine, the statistical probability of a Boc anhydride molecule reacting with an already mono-protected piperazine is reduced.[1]
-
Mono-protonation: One of the nitrogen atoms of piperazine can be "deactivated" by protonation with an acid. The resulting piperazinium salt is less nucleophilic, directing the Boc protection to the free nitrogen.[1] Common acids for this purpose include hydrochloric acid (HCl) and trifluoroacetic acid (TFA).[1]
-
Flow Chemistry: Microreactor technology allows for precise control over stoichiometry, reaction time, and temperature, which can significantly improve the yield of the mono-protected product compared to batch reactions.
-
Alternative Synthetic Routes: Instead of starting with piperazine, alternative multi-step syntheses, for example, starting from diethanolamine, can yield N-Boc piperazine with high purity and yield, avoiding the direct issue of di-protection.[2][4]
Q4: Are there alternatives to the Boc protecting group for piperazine?
Yes, other protecting groups with different deprotection conditions can be used. These are particularly useful if the harsh acidic conditions required for Boc removal are incompatible with other functional groups in the molecule. Alternatives include:
-
Carbobenzyloxy (Cbz): Cleaved by hydrogenolysis.
-
Fluorenylmethyloxycarbonyl (Fmoc): Cleaved by mild bases like piperidine.
-
Trityl (Trt): Cleaved under very mild acidic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 1-Boc-piperazine and significant amount of unreacted piperazine | Insufficient amount of Boc anhydride. | Increase the equivalents of Boc anhydride slightly. However, be cautious as a large excess can lead to increased di-protection. In flow chemistry, a molar ratio of 0.8 equivalents of Boc anhydride to piperazine has been shown to maximize mono-protection. |
| High percentage of 1,4-bis(Boc)piperazine byproduct | 1. High concentration of Boc anhydride. 2. Reaction temperature is too high. 3. Slow addition of piperazine to Boc anhydride. | 1. Use a sub-stoichiometric amount of Boc anhydride (e.g., 0.8 equivalents). 2. Perform the reaction at a lower temperature (e.g., 0 °C). 3. Add the Boc anhydride solution slowly to a solution of piperazine.[5] 4. Employ the mono-protonation strategy using HCl or TFA.[1] |
| Difficulty in separating 1-Boc-piperazine from 1,4-bis(Boc)piperazine | Similar polarities of the two compounds. | 1. Aqueous Wash: The di-protected byproduct is generally less water-soluble than the mono-protected version. Washing the crude product with water can help remove some of the di-Boc byproduct.[5] 2. Extraction: After basification, the di-Boc byproduct can sometimes be selectively extracted with a non-polar solvent like diethyl ether before extracting the desired mono-Boc product with a more polar solvent like chloroform or ethyl acetate.[1] 3. Column Chromatography: If other methods fail, purification by flash column chromatography on silica gel is an effective, albeit more labor-intensive, option.[3] |
| Reaction is sluggish or incomplete | 1. Low reaction temperature. 2. Poor solubility of reagents. | 1. Allow the reaction to stir for a longer period or let it warm to room temperature after initial cooling. Monitor progress by TLC or LC-MS.[5] 2. Choose a solvent system in which both piperazine and Boc anhydride are soluble. Methanol has been found to be effective in keeping all components in solution. |
Quantitative Data Summary
| Method | Key Parameters | Reported Yield of 1-Boc-Piperazine | Reference |
| Flow Chemistry (Microreactor) | 0.8 eq. Boc anhydride, 1.3 M piperazine in methanol, 30°C | 45% | |
| Mono-protonation with HCl | 1 eq. HCl, equimolar Boc anhydride | 70-80% | [1] |
| Excess Piperazine | 2 eq. piperazine, 1 eq. Boc anhydride in DCM | 83% | [5] |
| Alternative Synthesis (from Diethanolamine) | Multi-step: chlorination, Boc protection, cyclization | 94.3% (purity 99.42%) | [2][6] |
Experimental Protocols
Protocol 1: Mono-protection using Excess Piperazine
This method relies on a statistical approach to favor mono-protection.
Materials:
-
Piperazine (2.0 equivalents)
-
Di-tert-butyl dicarbonate (Boc anhydride, 1.0 equivalent)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve piperazine (2.0 eq.) in DCM.
-
In a separate flask, dissolve Boc anhydride (1.0 eq.) in DCM.
-
Slowly add the Boc anhydride solution to the piperazine solution over a period of 2-3 hours at room temperature with vigorous stirring.[5]
-
Allow the reaction mixture to stir for an additional 20-22 hours.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Add water to the residue. The insoluble 1,4-bis(Boc)piperazine can be removed by filtration.[5]
-
Extract the aqueous solution with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-Boc-piperazine.[5]
Protocol 2: Mono-protection via HCl Salt Formation
This protocol deactivates one nitrogen atom by forming the hydrochloride salt.
Materials:
-
Piperazine (1.0 equivalent)
-
Hydrochloric acid (HCl, 1.0 equivalent, e.g., as a solution in dioxane or generated in situ)
-
Di-tert-butyl dicarbonate (Boc anhydride, 1.0 equivalent)
-
Methanol or another suitable solvent
-
Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution for work-up
Procedure:
-
Dissolve piperazine (1.0 eq.) in methanol and cool the solution to 0-5 °C.
-
Slowly add one equivalent of HCl. This can be done by adding a standardized solution of HCl in an organic solvent or by using a reagent like trimethylsilyl chloride (Me₃SiCl) which generates HCl in situ in the presence of methanol.[7][8]
-
Stir the mixture for 15-30 minutes to allow for the formation of the piperazine mono-hydrochloride salt.
-
Slowly add a solution of Boc anhydride (1.0 eq.) in methanol.
-
Allow the reaction to stir for several hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) until the pH is > 9.
-
Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the product. Further purification can be performed by column chromatography if necessary.[1]
Visualizations
Caption: Reaction pathway showing the formation of mono- and bis-Boc-piperazine.
References
- 1. sciforum.net [sciforum.net]
- 2. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Technical Support Center: Optimizing Coupling Reactions with BOC-Piperazine Hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BOC-piperazine hydrochloride in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using BOC-piperazine hydrochloride in coupling reactions?
Researchers often face challenges such as low product yields, the formation of side products, and difficulties in product purification. BOC-piperazine can be a challenging substrate due to the potential for the second nitrogen to interfere with the reaction and the steric hindrance imparted by the BOC protecting group.[1] The hydrochloride salt form also necessitates the use of a base to liberate the free amine for the reaction to proceed.
Q2: Which coupling reagents are most effective for amide bond formation with BOC-piperazine?
The choice of coupling reagent is critical and depends on the specific carboxylic acid substrate.[1]
-
Carbodiimides (e.g., EDC with HOBt): This is a cost-effective and widely used method for routine couplings.[1][2]
-
Uronium/Aminium or Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents are generally more effective for challenging or sterically hindered couplings, leading to faster reactions and higher yields.[1][3]
Q3: What is the role of a base in these coupling reactions, and which one should I choose?
A non-nucleophilic organic base is typically required to neutralize the hydrochloride salt of BOC-piperazine and any acid liberated during the reaction.[1] Commonly used bases include:
-
Diisopropylethylamine (DIPEA): A hindered base often preferred to minimize side reactions.[1][4]
-
N-methylmorpholine (NMM): Another common non-nucleophilic base.[1]
-
Triethylamine (TEA): Can also be used.[5]
Q4: How can I minimize epimerization when coupling chiral carboxylic acids?
Epimerization is a significant concern with chiral carboxylic acids. To minimize this side reaction, it is recommended to:
-
Use additives like HOBt or HOAt.[1]
-
Employ coupling reagents known for low epimerization rates, such as HATU or COMU.[1]
-
Maintain low reaction temperatures.[1]
-
Minimize the pre-activation time of the carboxylic acid before adding the amine.[1]
Q5: Can the BOC protecting group be cleaved during the coupling reaction?
While the BOC group is generally stable under most amide coupling conditions, prolonged exposure to even mildly acidic conditions can lead to its premature removal. It is crucial to use non-acidic coupling reagents and an appropriate base to maintain the integrity of the BOC group.[4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider adding more coupling reagent or extending the reaction time.[4] |
| Suboptimal Coupling Reagent | For sterically hindered substrates, consider using a more potent coupling reagent like HATU or HCTU instead of EDC/HOBt.[4] |
| Incorrect Stoichiometry | Ensure accurate measurement of all reagents. A slight excess of the amine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[4] |
| Presence of Moisture | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of activated intermediates.[4] |
| Poor Solubility of Reagents | Ensure all reactants are fully dissolved in the chosen solvent (e.g., DMF, DCM, or acetonitrile). If solubility is an issue, consider a different solvent system.[1] |
| Deactivated Coupling Reagent | Coupling reagents can be sensitive to moisture. Ensure they are stored in a desiccator and handled under an inert atmosphere.[1] |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Possible Cause | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction or inefficient purification. | Optimize reaction conditions as described above. For purification, consider column chromatography with a suitable solvent gradient.[4] |
| Di-acylated Piperazine | Premature removal of the BOC group, allowing the free piperazine to react with two equivalents of the carboxylic acid. | Ensure the reaction is performed under non-acidic conditions to maintain the integrity of the BOC group.[4] |
| N-acylurea byproduct (with carbodiimides) | Rearrangement of the O-acylisourea intermediate. | Add HOBt to the reaction, which minimizes the formation of this stable byproduct.[1] |
| Guanidinium byproduct (with uronium/aminium reagents) | Can form when using reagents like HATU or HBTU in excess, reacting with the amine. | Use the coupling reagent in slight excess (e.g., 1.05-1.1 equivalents) and add the amine shortly after the activation of the carboxylic acid.[4] |
Data Presentation
Comparison of Common Amide Coupling Reagents
The choice of coupling reagent is crucial for achieving high yields and purity. Below is a summary of commonly used reagents with typical reaction conditions and expected yields when coupling N-Boc-protected carboxylic acids with primary amines. While yields are substrate-dependent, this table provides a general guideline.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | A cost-effective and widely used method. The urea byproduct can sometimes complicate purification.[2] |
| HATU | N/A | DIPEA | DMF | 2 - 16 | 85 - 98 | Highly efficient, especially for hindered couplings. Generally leads to faster reactions and cleaner products.[2] |
| PyBOP | N/A | DIPEA | DMF or DCM | 2 - 12 | 80 - 95 | A phosphonium-based reagent that is also effective for challenging couplings and can help avoid certain side reactions.[1][3] |
Yields are illustrative and can vary based on the specific amine substrate, reaction scale, and purification method.[2]
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol describes a standard procedure for the formation of an amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[2]
Materials:
-
Carboxylic acid (1.0 eq.)
-
BOC-piperazine hydrochloride (1.1 eq.)
-
EDC (1.2 eq.)
-
HOBt (1.2 eq.)
-
DIPEA (2.5 eq.)
-
Anhydrous DMF or DCM
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF or DCM, add BOC-piperazine hydrochloride, HOBt, and DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[2]
Protocol 2: General Amide Coupling using HATU
This protocol is suitable for more challenging or sterically hindered couplings.[1]
Materials:
-
Carboxylic acid (1.0 eq.)
-
BOC-piperazine hydrochloride (1.1 eq.)
-
HATU (1.1 eq.)
-
DIPEA (2.0 eq.)
-
Anhydrous DMF
Procedure:
-
To a solution of the carboxylic acid and BOC-piperazine hydrochloride in anhydrous DMF, add HATU.
-
Add DIPEA to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are similar to the EDC/HOBt protocol.
Visualizations
Caption: General experimental workflow for BOC-piperazine coupling.
References
Stability issues of Tert-butyl Piperazine-1-carboxylate Hydrochloride during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of Tert-butyl Piperazine-1-carboxylate Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. The compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] For enhanced stability, some suppliers recommend refrigeration and storage under an inert atmosphere to protect from moisture.[3]
Q2: What are the signs of degradation of this compound?
Visual signs of degradation can include a change in color from its typical white to light yellow appearance or a change in the physical form of the solid.[4] Chemically, the primary degradation pathway involves the removal of the tert-butoxycarbonyl (Boc) protecting group, which would result in the formation of piperazine hydrochloride. This can be detected by an increase in impurities when analyzed by techniques such as HPLC or GC.
Q3: What substances are incompatible with this compound?
This compound is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[1] Contact with strong acids can lead to the cleavage of the Boc group.[5][6]
Q4: Is this compound sensitive to light or air?
While the compound is generally stable, prolonged exposure to air and moisture should be avoided.[1][3] To minimize degradation, it is recommended to store the compound under an inert atmosphere, especially for long-term storage.[3] While specific data on photosensitivity is limited, it is good laboratory practice to store chemical reagents in opaque or amber containers to protect them from light.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color or appearance of the solid. | Exposure to air, moisture, or elevated temperatures. | Discontinue use of the affected batch if purity is critical. Review storage procedures to ensure the container is tightly sealed and stored in a cool, dry place. Consider storing under an inert gas. |
| Presence of piperazine hydrochloride impurity in analysis (e.g., HPLC, NMR). | Accidental exposure to acidic conditions or excessive heat. | Verify the pH of all solvents and reagents used in your experiments. Ensure the compound is not subjected to high temperatures during storage or handling.[7] |
| Inconsistent experimental results. | Degradation of the starting material. | Re-analyze the purity of the this compound using a suitable analytical method like HPLC or NMR. If degradation is confirmed, use a fresh batch of the compound. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source |
| Temperature | Cool place; Room temperature or refrigerated. | [1][3][4][8] |
| Atmosphere | Dry; Under an inert atmosphere is recommended. | [1][3] |
| Container | Tightly closed/sealed containers. | [1][2][3] |
| Moisture | Protect from moisture. | [3] |
Experimental Protocols
Protocol: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of this compound under various stress conditions.
1. Objective: To determine the stability of this compound by monitoring the appearance of its primary degradation product, piperazine, under conditions of elevated temperature and humidity.
2. Materials:
-
This compound
-
Piperazine dihydrochloride (as a reference standard)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
C18 HPLC column
-
HPLC system with UV detector
-
Environmental chamber or oven
-
Desiccator
3. Method:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the piperazine dihydrochloride reference standard at a known concentration.
-
-
Forced Degradation Study:
-
Thermal Stress: Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 60°C) for a specified period (e.g., 1 week).
-
Humidity Stress: Place a known amount of the solid compound in an environmental chamber with controlled high humidity (e.g., 75% RH) at a specified temperature (e.g., 40°C) for a defined period.
-
-
HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
At designated time points (e.g., day 0, day 3, day 7), withdraw samples from the stress conditions.
-
Prepare solutions of the stressed samples at the same concentration as the initial stock solution.
-
Inject the initial (time zero) sample, the stressed samples, and the reference standard solution into the HPLC system.
-
Monitor for the appearance of a new peak corresponding to the retention time of the piperazine standard.
-
Quantify the amount of degradation by comparing the peak area of the degradant to the initial peak area of the parent compound.
-
-
Visualizations
Caption: Degradation pathway of Tert-butyl Piperazine-1-carboxylate HCl.
Caption: Troubleshooting workflow for stability issues.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. reignpharma.com [reignpharma.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 57260-71-6|tert-Butyl piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
Common side reactions in the N-alkylation of 1-Boc-piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the N-alkylation of 1-Boc-piperazine. It is intended for researchers, scientists, and drug development professionals to help navigate challenges and optimize their synthetic procedures.
Troubleshooting Guides
This section addresses specific problems that may arise during the N-alkylation of 1-Boc-piperazine, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | 1. Inactive Alkylating Agent: The alkyl halide or other alkylating agent may have degraded. | - Use a fresh bottle of the alkylating agent or purify the existing stock. - Confirm the integrity of the starting material via techniques like NMR or GC-MS. |
| 2. Insufficient Reaction Temperature: The activation energy for the reaction is not being met. | - Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS. Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] | |
| 3. Poor Solubility of Reagents: 1-Boc-piperazine or the alkylating agent may not be fully dissolved in the chosen solvent. | - Switch to a more polar aprotic solvent such as DMF or NMP to improve solubility.[1] | |
| 4. Inappropriate Base: The base used may not be strong enough to deprotonate the piperazine nitrogen effectively or may be sterically hindered. | - Use a stronger, non-nucleophilic base such as K₂CO₃ or Cs₂CO₃. Ensure the base is anhydrous.[1] | |
| Formation of Side Products | 1. Over-alkylation (Quaternary Salt Formation): The desired N-alkylated product reacts further with the alkylating agent. | - Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent.[2] - Add the alkylating agent slowly or dropwise to the reaction mixture to maintain a low concentration.[1] |
| 2. C-Alkylation: Alkylation occurs on a carbon atom of the piperazine ring instead of the nitrogen. | - This is less common under standard N-alkylation conditions but can occur with strong bases or under photoredox conditions.[3][4] Ensure standard, non-organometallic conditions are used if N-alkylation is the desired outcome. | |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | - Monitor the reaction progress using TLC or LC-MS and extend the reaction time until the starting material is consumed. |
| 2. Steric Hindrance: Bulky groups on either the 1-Boc-piperazine or the alkylating agent can slow down the reaction rate. | - Increase the reaction temperature or consider using a less sterically hindered alkylating agent if possible. | |
| Difficult Product Isolation | 1. Product is Water-Soluble: The N-alkylated product, especially if protonated, may remain in the aqueous phase during work-up. | - During the aqueous work-up, basify the aqueous layer with a suitable base (e.g., Na₂CO₃ or NaOH) to a pH of 9-12. This will deprotonate the product, making it more soluble in organic solvents like dichloromethane or ethyl acetate. |
| 2. Emulsion Formation During Extraction: The organic and aqueous layers do not separate cleanly. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Filter the entire mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the Boc protecting group on 1-Boc-piperazine?
A1: The tert-butoxycarbonyl (Boc) group is a protecting group that deactivates one of the two nitrogen atoms in piperazine. This allows for selective mono-N-alkylation on the unprotected secondary amine, preventing the common side reaction of di-alkylation.[5]
Q2: What are the most common side reactions in the N-alkylation of 1-Boc-piperazine?
A2: The most common side reaction is over-alkylation, where the desired mono-alkylated product reacts further with the alkylating agent to form a quaternary ammonium salt. While the Boc group prevents di-alkylation at the second nitrogen of the same piperazine molecule, it does not prevent this subsequent reaction.
Q3: How can I minimize the formation of the quaternary ammonium salt?
A3: To minimize over-alkylation, you should use a controlled stoichiometry of the alkylating agent (typically 1.0 to 1.2 equivalents).[2] Additionally, adding the alkylating agent slowly to the reaction mixture helps to maintain its low concentration, reducing the likelihood of a second alkylation event.[1]
Q4: What are the recommended solvents and bases for direct N-alkylation with alkyl halides?
A4: Polar aprotic solvents like acetonitrile (ACN) and N,N-dimethylformamide (DMF) are commonly used.[2] Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective bases for this transformation.[6][7]
Q5: Is reductive amination a better method than direct alkylation?
A5: Reductive amination can be advantageous as it is less prone to the formation of quaternary ammonium salts.[6] This method involves the reaction of 1-Boc-piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. The choice between direct alkylation and reductive amination often depends on the specific substrates and the desired outcome.
Q6: My N-alkylated product is soluble in water. How can I extract it into an organic solvent?
A6: The water solubility is likely due to the protonation of the piperazine nitrogen, forming a salt. To extract it into an organic layer, you need to basify the aqueous solution to a pH of 9-12 with a base like sodium carbonate or sodium hydroxide. This deprotonates the product, making it more soluble in organic solvents.
Quantitative Data Summary
The following tables provide a summary of representative yields for the N-alkylation of 1-Boc-piperazine under different conditions.
Table 1: Direct N-Alkylation with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | DMF | RT to 90 | 12-16 | ~75-85 |
| Ethyl Iodide | K₂CO₃ | Acetonitrile | Reflux | 12 | ~80-90 |
| o-Methylbenzyl Bromide | HCl (in situ salt) | Ethanol | 70 | 2.5 | 89 |
| p-tert-Butylbenzyl Bromide | HCl (in situ salt) | Ethanol | 70 | 1.5 | 83 |
Table 2: Reductive Amination with Aldehydes and Ketones
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 2-24 | 75-95 |
| Acetone | NaBH(OAc)₃ | DCE | RT | 2-24 | High |
| Various Aldehydes | Zirconium borohydride–piperazine complex | DCM | 40 | 3 | Good to Excellent |
| p-Methoxybenzaldehyde | H₂ (100 bar), Co-catalyst | - | 100 | - | 72-96 |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the direct N-alkylation of 1-Boc-piperazine using an alkyl halide.
Materials:
-
1-Boc-piperazine (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.0-1.2 eq)[2]
-
Anhydrous potassium carbonate (K₂CO₃, 2.0 eq)[2]
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1-Boc-piperazine in anhydrous DMF, add potassium carbonate.[2]
-
Add the alkyl halide to the mixture at room temperature.[2]
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.[2]
-
Dilute the residue with DCM and water.[2]
-
Separate the organic layer, and extract the aqueous layer three times with DCM.[2]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]
-
Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 2: Reductive Amination with an Aldehyde
This protocol outlines a general procedure for the reductive amination of 1-Boc-piperazine with an aldehyde.
Materials:
-
1-Boc-piperazine (1.0 eq)
-
Aldehyde (e.g., benzaldehyde, 1.0-1.2 eq)[7]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)[7]
-
Dichloromethane (DCM) or Dichloroethane (DCE)[7]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-Boc-piperazine and the aldehyde in DCM or DCE, add sodium triacetoxyborohydride in portions at room temperature.[7]
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC or LC-MS.[7]
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel.[7]
Visualizations
Caption: Experimental workflow for the N-alkylation of 1-Boc-piperazine.
Caption: Troubleshooting logic for N-alkylation of 1-Boc-piperazine.
References
Technical Support Center: Removal of Excess Di-tert-butyl Dicarbonate from Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the removal of excess di-tert-butyl dicarbonate (Boc-anhydride) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: How can I tell if there is residual Boc-anhydride in my reaction mixture?
A1: The presence of unreacted Boc-anhydride can be identified through several analytical techniques. In ¹H NMR spectroscopy, the tert-butyl group of Boc-anhydride displays a characteristic singlet peak. While Thin Layer Chromatography (TLC) can be used, Boc-anhydride may not be visible with all stains, such as ninhydrin. A distinct, sharp "Boc" smell can also indicate its presence.
Q2: Is Boc-anhydride stable during aqueous workups?
A2: Boc-anhydride is generally insoluble in water and can be sensitive to acidic or basic conditions, though it is relatively stable to neutral water washes. Vigorous washing with a saturated sodium bicarbonate solution is an effective method for hydrolyzing and removing it.[1]
Q3: Can I remove Boc-anhydride and its byproduct, tert-butanol, by evaporation?
A3: Yes, due to their volatility, both unreacted Boc-anhydride and the tert-butanol byproduct can often be removed by rotary evaporation or under a high vacuum.[1] This method is particularly suitable for non-volatile products. Leaving the reaction mixture on a rotovap or under high vacuum for an extended period can effectively remove these volatile impurities.[1] Sublimation under high vacuum is another viable physical removal method for Boc-anhydride.[1][2]
Q4: Are there chemical methods to quench excess Boc-anhydride before workup?
A4: Yes, chemical quenching is a highly effective strategy. Reagents like imidazole or trifluoroethanol can be added to the reaction mixture to react with the excess Boc-anhydride, forming byproducts that are more easily removed during aqueous workup.[3][4]
Troubleshooting Guides
Issue 1: Residual Boc-Anhydride Detected After Standard Aqueous Workup
-
Possible Cause: Insufficient washing or hydrolysis of the Boc-anhydride during the aqueous workup. Boc-anhydride has low water solubility and can persist in the organic layer.[1]
-
Solutions:
-
Chemical Quenching: Before the aqueous workup, add a quenching agent like imidazole to the reaction mixture. The resulting Boc-imidazole is more water-soluble and can be removed with dilute acid washes (e.g., <0.5M HCl).[1][5]
-
Vigorous Basic Washes: Vigorously wash the organic layer with a saturated sodium bicarbonate solution to promote hydrolysis of the Boc-anhydride.[1]
-
Extended Evaporation: Place the crude product under high vacuum for an extended period to remove the volatile Boc-anhydride.[1]
-
Issue 2: Product is Water-Soluble, Complicating Extractive Workup
-
Possible Cause: The desired product has high polarity, making separation from water-soluble byproducts difficult.
-
Solutions:
-
Physical Removal: Rely on physical removal methods such as rotary evaporation under high vacuum or sublimation to remove the volatile Boc-anhydride and tert-butanol.
-
Solid-Phase Scavengers: Utilize polymer-supported scavengers, such as polymer-based DMAP or trisamine resins, to react with the excess Boc-anhydride. The resin can then be filtered off, simplifying the workup.[6]
-
Issue 3: Product is Sensitive to Acidic or Basic Conditions
-
Possible Cause: The product contains functional groups that are not stable to the acidic or basic conditions used in some removal methods.
-
Solutions:
-
Mild Quenching Agents: Employ mild quenching agents like trifluoroethanol, which can be used under neutral conditions.[3]
-
Physical Removal: Opt for physical removal methods like high-vacuum evaporation or sublimation, which do not involve reactive reagents.
-
Flash Column Chromatography: Purify the crude product directly using flash column chromatography to separate the product from Boc-anhydride and other impurities.[1]
-
Data Presentation: Comparison of Removal Methods
| Method | Reagent/Condition | Temperature | Time | Workup/Notes |
| Chemical Quenching | Imidazole (1 equiv) | Room Temp. | 5 - 45 min | Followed by dilute HCl wash (0.5% or 1%) to remove the resulting Boc-imidazole.[7][8] |
| Trifluoroethanol (TFE) with catalytic DMAP | Room Temp. | ~5 min | Filtration if using polymer-supported DMAP, followed by evaporation.[7] | |
| Ammonium Hydroxide | Room Temp. | Varies | Product must be stable to basic conditions.[1] | |
| Aqueous Washes | Saturated NaHCO₃ | Room Temp. | N/A | Requires vigorous stirring to be effective.[1] |
| Dilute HCl (<0.5 M) | Room Temp. | N/A | Used to remove basic quenching agents and their byproducts.[5] | |
| Physical Removal | Rotary Evaporation | 25-50°C | Extended | Effective for volatile products.[9] A low-vac pump or sink aspirator is often sufficient.[9] |
| High Vacuum/Sublimation | Room Temp. or slightly elevated | Extended (e.g., 72h) | Suitable for non-volatile products.[2] | |
| Chromatography | Flash Column Chromatography | N/A | N/A | Adsorb crude product onto silica gel and elute with a non-polar solvent system (e.g., hexanes/ethyl acetate).[1] |
Experimental Protocols
Protocol 1: Chemical Quenching with Imidazole
-
After the primary reaction is complete, add imidazole (1.5 equivalents relative to the excess Boc-anhydride) to the reaction mixture.[1]
-
Stir the mixture at room temperature for 1-2 hours.[1]
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer with dilute HCl (e.g., 0.5 M) to remove the Boc-imidazole and any excess imidazole.[1][5]
-
Wash the organic layer with water and then brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
Protocol 2: Removal by Flash Column Chromatography
-
Concentrate the crude reaction mixture under reduced pressure.
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes).[1]
-
Load the adsorbed product onto the column.
-
Elute the column with a suitable solvent system, gradually increasing the polarity, to separate the product from the less polar Boc-anhydride.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
Protocol 3: Physical Removal by High-Vacuum Evaporation
-
Concentrate the crude reaction mixture using a rotary evaporator to remove the bulk of the solvent.
-
Connect the flask containing the crude product to a high-vacuum line.
-
Leave the flask under high vacuum for an extended period (e.g., overnight or up to 72 hours) to allow for the sublimation and removal of residual Boc-anhydride and tert-butanol.[2]
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Handling the Hygroscopic Nature of Piperazine Hydrochloride Salts
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on handling the hygroscopic nature of piperazine hydrochloride salts.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a piperazine hydrochloride salt is described as hygroscopic?
A1: A hygroscopic substance, such as certain piperazine hydrochloride salts, has a strong tendency to absorb moisture from the surrounding atmosphere.[1] This can lead to several physical and chemical changes in the material, including:
-
Physical Changes: Caking, clumping, or deliquescence (dissolving in the absorbed water) can occur, making the powder difficult to handle and weigh accurately.[2]
-
Chemical Changes: The presence of absorbed water can lead to hydrolysis or other degradation pathways, potentially affecting the purity, stability, and reactivity of the compound.[3][4]
Q2: How should I store piperazine hydrochloride salts to minimize moisture absorption?
A2: To maintain the integrity of hygroscopic piperazine hydrochloride salts, proper storage is crucial. The following conditions are recommended:
-
Airtight Containers: Store the salt in a tightly sealed container to prevent exposure to ambient humidity.[5]
-
Dry Environment: A desiccator with a suitable desiccant (e.g., silica gel, phosphorus pentoxide) is an ideal storage environment.[6]
-
Inert Atmosphere: For highly sensitive applications, storing the compound under an inert atmosphere, such as nitrogen or argon, can provide an additional layer of protection against both moisture and oxidation.
-
Cool and Controlled Temperature: Store in a cool, well-ventilated area. Avoid drastic temperature fluctuations that can cause condensation.
Q3: Can I dry a piperazine hydrochloride salt that has absorbed moisture?
A3: Yes, it is often possible to dry a hygroscopic salt that has been exposed to moisture. However, the appropriate method depends on the thermal stability of the specific salt. Gentle heating under a high vacuum is a common technique.[5] It is critical to ensure the temperature used is below the compound's decomposition temperature. For sensitive applications where the history of the material is critical, using a fresh, unopened container is highly recommended.
Q4: What are the consequences of using a piperazine hydrochloride salt that has absorbed significant moisture in my experiments?
A4: Using a hygroscopic salt with an unknown water content can lead to several experimental issues:
-
Inaccurate Weighing: The measured weight will include the mass of the absorbed water, leading to the use of a lower molar quantity of the actual piperazine salt than intended. This can result in lower reaction yields or incorrect concentrations of solutions.
-
Inconsistent Results: The variable water content between different batches or even within the same bottle over time can lead to poor reproducibility of experimental results.[7]
-
Introduction of Water into Anhydrous Reactions: For reactions that require anhydrous conditions, the water from the hygroscopic salt can act as an undesired reagent, leading to side reactions and the formation of impurities.
-
Degradation of the Compound: The presence of water can accelerate the degradation of the piperazine hydrochloride salt itself, leading to a decrease in purity and the potential for impurities to interfere with the experiment.[3]
Troubleshooting Guides
Issue 1: Inconsistent reaction yields or unexpected byproducts.
-
Possible Cause: The hygroscopic nature of the piperazine hydrochloride salt is leading to inaccurate weighing and the introduction of water into the reaction.
-
Recommended Actions:
-
Quantify Water Content: Before use, determine the water content of your piperazine hydrochloride salt using an appropriate analytical method such as Karl Fischer titration or Loss on Drying (see Experimental Protocols below).
-
Correct for Water Content: Adjust the mass of the salt used in your experiment based on the determined water content to ensure you are using the correct molar amount.
-
Handle in a Controlled Environment: Weigh and handle the salt in a glovebox with a controlled, low-humidity atmosphere.[8] If a glovebox is not available, work quickly and consider weighing the material into a pre-weighed, sealed container.
-
Use Fresh Material: For critical experiments, use a new, unopened container of the piperazine hydrochloride salt.
-
Issue 2: The piperazine hydrochloride salt has caked or turned into a gummy solid.
-
Possible Cause: Significant moisture absorption from the atmosphere.
-
Recommended Actions:
-
Do Not Use for Critical Applications: The material has likely absorbed a significant and non-uniform amount of water, and potential degradation may have occurred.
-
Attempt to Dry (for non-critical use): You can try drying the material under high vacuum with gentle heating. However, it is crucial to verify the purity and water content of the dried material before use.
-
Review Storage and Handling Procedures: Implement stricter storage and handling protocols as outlined in the FAQs to prevent this from happening in the future.
-
Issue 3: Difficulty in achieving a completely dry solvent for a reaction.
-
Possible Cause: The hygroscopic piperazine hydrochloride salt is introducing water into the reaction vessel.
-
Recommended Actions:
-
Dry Glassware Rigorously: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.
-
Handle Under Inert Atmosphere: Add the piperazine hydrochloride salt to the reaction vessel under a stream of inert gas (e.g., nitrogen or argon).
-
Use Freshly Dried Solvents: Employ a solvent drying system or use freshly distilled solvents for your reaction.
-
Understanding Hygroscopicity: Key Parameters
| Parameter | Description | Significance for Handling Piperazine Hydrochloride Salts |
| Moisture Sorption Isotherm | A graph that shows the relationship between the water content of a material and the relative humidity (RH) of the surrounding air at a constant temperature.[9] | This isotherm reveals how quickly and to what extent the salt will absorb water at different humidity levels. A steep curve indicates high hygroscopicity, requiring more stringent environmental controls during handling and storage. |
| Critical Relative Humidity (CRH) | The specific relative humidity at which a salt begins to absorb a significant amount of moisture from the atmosphere, often leading to deliquescence.[10] | Knowing the CRH helps in defining the maximum allowable humidity for manufacturing, handling, and storage environments to prevent physical changes to the salt. |
| Deliquescence | The process by which a substance absorbs so much moisture from the air that it dissolves in the absorbed water and forms a solution. | If the ambient humidity is above the CRH of the piperazine hydrochloride salt, it may become difficult to handle as a solid and its chemical stability could be compromised. |
Experimental Protocols
Protocol 1: Determination of Water Content by Loss on Drying (LOD)
This method measures the loss in mass of a sample when heated, which is attributed to the evaporation of water and other volatile components.[11]
Materials:
-
Drying oven with temperature control
-
Analytical balance
-
Shallow, glass-stoppered weighing bottle
-
Desiccator
Procedure:
-
Dry the weighing bottle and its stopper in the oven at the temperature to be used for the determination for 30 minutes.
-
Place the bottle and stopper in a desiccator to cool to room temperature.
-
Weigh the dried weighing bottle with its stopper accurately.
-
Transfer a specified amount of the piperazine hydrochloride salt sample to the bottle and replace the stopper.
-
Weigh the bottle, stopper, and sample accurately.
-
Distribute the sample evenly in the bottle.
-
Place the loaded bottle in the drying oven, remove the stopper, and place it alongside the bottle.
-
Dry the sample at a specified temperature (e.g., 105°C, or a temperature appropriate for the salt's stability) for a specified time (e.g., 2-3 hours) or until a constant weight is achieved.[12]
-
After drying, promptly close the bottle with its stopper and transfer it to a desiccator to cool to room temperature.
-
Weigh the bottle, stopper, and dried sample accurately.
-
Calculate the percentage loss on drying using the following formula:
% LOD = [(Initial Weight of Sample - Final Weight of Sample) / Initial Weight of Sample] x 100
Protocol 2: Determination of Water Content by Karl Fischer Titration
This is a highly specific and accurate method for determining the water content in a sample.[6]
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol or other suitable solvent
-
Gastight syringe for sample introduction
Procedure (Volumetric Method):
-
Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate with the Karl Fischer reagent to a stable, electrometric endpoint to neutralize any residual water in the solvent.
-
Reagent Standardization: Accurately add a known amount of a water standard (e.g., sodium tartrate dihydrate or pure water) to the conditioned titration vessel. Titrate with the Karl Fischer reagent to the endpoint. The water equivalence factor (F) of the reagent (in mg H₂O/mL) is calculated.
-
Sample Analysis: a. Accurately weigh a suitable amount of the piperazine hydrochloride salt sample. b. Quickly transfer the sample into the conditioned titration vessel. c. Stir to dissolve the sample. d. Titrate with the standardized Karl Fischer reagent to the electrometric endpoint. e. Record the volume of titrant consumed.
-
Calculation: Calculate the percentage of water in the sample using the following formula:
% Water = [(Volume of Titrant (mL) x F (mg/mL)) / Weight of Sample (mg)] x 100
Visualizations
Caption: General workflow for handling hygroscopic piperazine hydrochloride salts.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 7. cscscientific.com [cscscientific.com]
- 8. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 9. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labcompare.com [labcompare.com]
- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Chemoselective N-Boc Protection of Amines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemoselective N-Boc protection of amines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-Boc protection of amines, offering potential causes and solutions to refine your experimental methods.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | 1. Poorly nucleophilic amine: Anilines with electron-withdrawing groups or sterically hindered amines may react slowly.[1] 2. Inactive Reagent: The Boc-anhydride ((Boc)₂O) may have degraded due to moisture. 3. Inappropriate Solvent: The starting amine may have poor solubility in the chosen solvent.[1] 4. Zwitterion Formation: Amino acids can form zwitterions, which are poorly soluble and less reactive.[1] | 1. Increase Reaction Temperature: Moderate heating (e.g., 40-55°C) can improve reaction rates.[2] 2. Use a Catalyst: A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can accelerate the reaction.[3] 3. Solvent Optimization: For poorly soluble amines, consider using a solvent mixture (e.g., THF/water, methanol/water) or a different solvent like DMF.[2] 4. Amine Salt Conversion: If starting with an amine salt, ensure it is converted to the free amine with a suitable base (e.g., triethylamine, NaHCO₃) prior to or during the reaction.[1] |
| Formation of Di-Boc Side Product | 1. Excess (Boc)₂O: Using a large excess of the Boc-anhydride can lead to double protection of primary amines. 2. Base-Catalyzed Over-reaction: Strong bases can promote the formation of N,N-di-Boc derivatives.[4] | 1. Control Stoichiometry: Use a controlled amount of (Boc)₂O (e.g., 1.0-1.1 equivalents). 2. Catalyst-Free Conditions in Water: Performing the reaction in water without a catalyst has been shown to be highly chemoselective for mono-N-Boc protection.[5] 3. Use of Protic Solvents: Protic solvents like methanol can favor the formation of the mono-Boc product, often without needing a base.[5] |
| Poor Chemoselectivity (Primary vs. Secondary Amines) | 1. Similar Reactivity: In some substrates, the electronic and steric differences between primary and secondary amines are not significant enough for high selectivity with (Boc)₂O alone. 2. Reaction Conditions: Standard conditions may not favor the selective protection of the more nucleophilic primary amine. | 1. Use Alternative Reagents: Reagents like tert-butyl phenyl carbonate can offer superior chemoselectivity for primary amines in polyamines.[6] 2. Kinetic Control: Run the reaction at a lower temperature (e.g., 0°C) to favor the reaction with the more reactive primary amine. 3. pH Control: In aqueous media, adjusting the pH can modulate the nucleophilicity of the different amine groups.[5] |
| Side Reaction with Other Functional Groups (e.g., -OH) | 1. O-Acylation: The hydroxyl group can compete with the amine for reaction with (Boc)₂O, especially under basic conditions or with Lewis acid catalysis.[5] | 1. Catalyst-Free Conditions in Water: This method has shown high chemoselectivity for N-protection over O-protection.[4][5][7] 2. Avoid Strong Bases/Lewis Acids: These can promote O-acylation.[5] |
| Steric Hindrance Issues | 1. Bulky Substrate: The amine is located in a sterically congested environment.[8][9] 2. Bulky Protecting Group: The Boc group itself is sterically demanding.[9] | 1. Increase Reaction Time and Temperature: This provides more energy to overcome the activation barrier.[9] 2. Use a More Reactive Boc Reagent: While less common, reagents like 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be more effective for hindered amines. |
| Difficult Work-up and Purification | 1. Emulsion Formation: During aqueous work-up, emulsions can form, making layer separation difficult. 2. Water-Soluble Product: The Boc-protected amine may have some solubility in the aqueous layer. 3. Removal of Excess (Boc)₂O: Unreacted Boc-anhydride and its byproducts can complicate purification. | 1. Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to break emulsions.[3] 2. Back-Extraction: Extract the aqueous layer multiple times with the organic solvent. 3. Sublimation: Excess (Boc)₂O can be removed under high vacuum. 4. Scavenger Resins: Use a polymer-supported trisamine resin to remove excess (Boc)₂O.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the standard reagent for N-Boc protection and what are its alternatives?
A1: The most common reagent is di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[3][6] It is widely used due to its reliability and the ease of introducing the Boc group.[3] However, for specific challenges like achieving high chemoselectivity in polyamines, alternative reagents such as tert-butyl phenyl carbonate can offer superior performance in selectively protecting primary amines.[6]
Q2: How can I selectively protect a primary amine in the presence of a secondary amine?
A2: Achieving selectivity relies on the higher nucleophilicity and lower steric hindrance of primary amines.[10] You can often achieve selective protection by carefully controlling the stoichiometry of (Boc)₂O (using only one equivalent).[10] For more challenging substrates, using alternative reagents like tert-butyl phenyl carbonate in DMF at room temperature has been shown to be highly selective for terminal primary amines.[6]
Q3: My reaction is sluggish or incomplete. What can I do to improve it?
A3: For slow reactions, especially with sterically hindered or electron-poor amines, you can try several strategies. Increasing the reaction temperature to 40-50°C can help.[2] The addition of a catalytic amount of a base like 4-(dimethylaminopyridine) (DMAP) or triethylamine (TEA) can also accelerate the reaction.[3] Ensure your (Boc)₂O reagent is fresh, as it can degrade with moisture.
Q4: I am observing the formation of an N,N-di-Boc protected amine as a side product. How can this be minimized?
A4: The formation of the di-Boc derivative is a common side reaction with primary amines.[5] To minimize this, you can:
-
Use catalyst-free conditions in water: This method is reported to be highly chemoselective for mono-N-Boc protection.[4][5]
-
Employ protic solvents: Solvents like methanol can favor the formation of the mono-Boc product.[5]
-
Control stoichiometry: Carefully limit the amount of (Boc)₂O to 1.0-1.1 equivalents relative to the amine.
Q5: How do I remove the Boc protecting group after my synthesis?
A5: The Boc group is acid-labile and is typically removed under acidic conditions.[11][12] Common reagents for deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[2][3][12]
Q6: My substrate also contains a hydroxyl group. How can I selectively protect the amine?
A6: Di-tert-butyl dicarbonate can react with alcohols, but N-acylation is generally faster. To favor N-protection, performing the reaction in water without a catalyst has been shown to be highly chemoselective.[4][5] Avoiding strong Lewis acids, which can promote O-protection, is also recommended.[5]
Experimental Protocols
Protocol 1: General N-Boc Protection of a Primary Amine
This protocol describes a standard method for the N-Boc protection of a primary amine using (Boc)₂O.
-
Setup: Dissolve the primary amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[3][10]
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0°C in an ice bath.[10]
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in the same solvent dropwise to the cooled amine solution.[10]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Work-up: Once the reaction is complete, concentrate the solution under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate or DCM) and water.[3][6]
-
Washing: Wash the organic layer sequentially with dilute acid (e.g., 0.5 M HCl), saturated aqueous sodium bicarbonate solution, and finally with brine.[3]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the N-Boc protected amine.[3] Further purification can be performed by column chromatography if necessary.[3]
Protocol 2: Chemoselective Mono-N-Boc Protection of a Diamine
This protocol is a facile route for obtaining mono-protected diamines by leveraging the formation of a mono-hydrochloride salt.[6]
-
Salt Formation: Dissolve the symmetric diamine (1.0 eq.) in methanol (MeOH) and cool the solution to 0°C.[6]
-
Acidification: Carefully add one molar equivalent of concentrated hydrochloric acid (HCl) to form the mono-hydrochloride salt of the diamine, which will likely form a slurry.[6]
-
Boc Protection: To the resulting slurry, add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) dissolved in MeOH.[6]
-
Reaction & Neutralization: Allow the mixture to stir at room temperature for 1 hour. After the reaction is complete, neutralize the mixture with a suitable base (e.g., NaOH solution).[6]
-
Extraction & Purification: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).[6] Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the mono-N-Boc protected diamine.
Visualized Workflows
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. nbinno.com [nbinno.com]
Overcoming low reactivity of aryl chlorides in Buchwald-Hartwig amination
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of aryl chlorides in Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: Why are aryl chlorides less reactive than aryl bromides or iodides in Buchwald-Hartwig amination?
Aryl chlorides are generally less reactive due to the stronger carbon-chlorine (C-Cl) bond compared to carbon-bromine (C-Br) and carbon-iodine (C-I) bonds. This makes the initial, often rate-limiting, oxidative addition step of the palladium catalyst to the aryl halide more difficult.[1] Overcoming this higher activation energy requires carefully optimized reaction conditions, particularly the choice of ligand and catalyst system.
Q2: What is the general mechanism of the Buchwald-Hartwig amination?
The catalytic cycle involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl chloride, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine and regenerating the Pd(0) catalyst.[1][2]
A competing side reaction can be β-hydride elimination, which can lead to hydrodehalogenation of the arene and formation of an imine.[2]
Q3: What are the most critical components for a successful Buchwald-Hartwig amination of an aryl chloride?
The three most critical components are:
-
The Ligand: The choice of ligand is paramount for activating aryl chlorides. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, JohnPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[3][4]
-
The Base: A strong, non-nucleophilic base is typically required to facilitate the deprotonation of the amine.[5] The choice of base is highly dependent on the specific substrates and catalyst system.[5][6]
-
The Solvent: Anhydrous, aprotic solvents are commonly used to ensure the stability of the catalyst and prevent unwanted side reactions.[7]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Catalyst | • Use a pre-catalyst or ensure the in-situ generation of the active Pd(0) species is efficient.[8] • Degas solvents and reagents thoroughly to remove oxygen, which can deactivate the catalyst.[8] |
| 2. Inappropriate Ligand | • For unactivated or electron-rich aryl chlorides, switch to a more sterically hindered and electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[4][9] • Screen a panel of ligands to identify the optimal one for your specific substrate combination.[8] | |
| 3. Insufficiently Strong Base | • Use a stronger base such as NaOtBu, KOtBu, or LHMDS.[5] • Ensure the base is anhydrous, as water can affect its efficacy and the stability of the catalyst. | |
| 4. Poor Solubility | • Try a different solvent or a solvent mixture to ensure all components are fully dissolved at the reaction temperature.[1] Common solvents include toluene, dioxane, and THF.[7][8] | |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | 1. β-Hydride Elimination | • Use a more sterically hindered ligand to disfavor this pathway.[2] • For primary amines, consider using a ligand system specifically designed to minimize diarylation. |
| 2. Reaction with Functional Groups | • If the amine substrate contains other nucleophilic groups (e.g., a phenol), protection of that group may be necessary to prevent competitive coupling.[8] | |
| Inconsistent Results | 1. Catalyst Quality | • Use a high-purity palladium source and ligand. Pre-catalysts often provide more reproducible results than generating the catalyst in situ from sources like Pd(OAc)2.[8] |
| 2. Reagent Purity | • Ensure the amine, aryl chloride, and base are pure and dry. Water and other impurities can significantly impact the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride using a Biarylphosphine Ligand (XPhos)
This protocol is adapted from a procedure by Tokyo Chemical Industry Co., Ltd.
Materials:
-
Palladium source: Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Base: Sodium tert-butoxide (NaOtBu)
-
Aryl Chloride (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Solvent: Anhydrous, degassed toluene
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equiv.).
-
Add anhydrous, degassed toluene and stir the mixture at room temperature for 10 minutes.
-
Add the aryl chloride (1.0 equiv.) and the amine (1.2-1.5 equiv.) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amination of an Aryl Chloride using an N-Heterocyclic Carbene (NHC) Palladium Pre-catalyst
This protocol is a general representation based on the use of modern NHC pre-catalysts.
Materials:
-
Pre-catalyst: [Pd(IPr)(allyl)Cl] or similar air-stable NHC-Pd pre-catalyst
-
Base: Lithium bis(trimethylsilyl)amide (LHMDS) or Potassium tert-butoxide (KOtBu)
-
Aryl Chloride
-
Amine
-
Solvent: Anhydrous 1,4-dioxane or toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl chloride (1.0 equiv.), amine (1.2 equiv.), and base (1.4 equiv.) to a dry reaction vessel.
-
Add the [Pd(IPr)(allyl)Cl] pre-catalyst (0.5-2.0 mol%).
-
Add the anhydrous solvent.
-
Seal the vessel and heat to the required temperature (can range from room temperature to 100 °C depending on the substrates).
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction, quench, and work up as described in Protocol 1.
Quantitative Data Summary
Table 1: Comparison of Ligand Performance for the Amination of 4-Chlorotoluene with N-Methylaniline.
| Ligand | Pd Source | Catalyst Loading (mol%) | Base (1.5 equiv.) | Temp. | Time (h) | Conversion (%) |
| Ylide-Substituted Phosphine (L1) | Pd₂(dba)₃ | 0.5 | KOtBu | RT | 1 | >99 |
| P(tBu)₃ | Pd₂(dba)₃ | 0.5 | KOtBu | RT | 24 | <5 |
| XPhos | Pd₂(dba)₃ | 0.5 | KOtBu | RT | 24 | ~20 |
| RuPhos | Pd₂(dba)₃ | 0.5 | KOtBu | RT | 24 | <5 |
Data adapted from Angew. Chem. Int. Ed. 2014, 53, 6482.[10]
Table 2: Effect of Base on the Amination of Aryl Chlorides.
| Base | Solvent | General Suitability for Aryl Chlorides | Notes |
| NaOtBu | Toluene, Dioxane | Excellent | Widely used, strong, and effective for many systems.[5] |
| LHMDS | Toluene, THF | Excellent | Very strong base, useful for less nucleophilic amines. |
| K₃PO₄ | Dioxane, Toluene | Moderate | Weaker base, often requires more active catalyst systems or higher temperatures. |
| Cs₂CO₃ | Dioxane, Toluene | Moderate | Soluble in organic solvents, can be effective with certain ligand systems.[11] |
Visualizations
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination of aryl chlorides.
Figure 2: A logical workflow for troubleshooting low-yield Buchwald-Hartwig aminations.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of BOC-Piperazine Hydrochloride
This guide offers a comprehensive comparison of analytical methods for the characterization of tert-butyloxycarbonyl (BOC)-piperazine hydrochloride, a critical building block in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, providing objective comparisons with alternative amine-protecting groups and detailing the requisite experimental data and protocols for thorough product evaluation.
Introduction to Amine Protection in Piperazine Synthesis
Piperazine is a prevalent scaffold in medicinal chemistry, but its symmetric nature necessitates the use of protecting groups to achieve selective mono-functionalization.[1] The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for one of the piperazine nitrogens due to its stability and ease of removal.[2] BOC-piperazine hydrochloride serves as a versatile intermediate in the synthesis of numerous pharmaceuticals, including treatments for anxiety and depression.[3] Accurate characterization of this intermediate is paramount to ensure the purity and quality of the final active pharmaceutical ingredients (APIs).[4]
This guide compares the BOC group with other common amine-protecting groups and details the primary analytical techniques used to verify the structure, purity, and identity of BOC-piperazine hydrochloride products.
Comparison of Amine Protecting Groups for Piperazine
While the BOC group is common, other protecting groups like Benzyloxycarbonyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) offer orthogonal deprotection strategies, which can be crucial in complex, multi-step syntheses.[1][5] The choice of protecting group is dictated by the molecule's sensitivity to acidic or basic conditions.[6]
The diagram below illustrates the distinct deprotection pathways for these common amine protecting groups.
Table 1: Comparison of Key Amine Protecting Groups
| Feature | BOC (tert-butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Structure | Carbamate with a tertiary butyl group[7] | Carbamate with a benzyl group[8] | Carbamate with a fluorenylmethoxy group[8] |
| Deprotection Condition | Strong acid (e.g., TFA, HCl)[1][6] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[1][8] | Mild base (e.g., 20% piperidine in DMF)[1][8] |
| Stability | Stable to bases and nucleophiles.[6] | Stable to acidic and basic conditions.[1] | Labile to bases; stable to acids and hydrogenolysis.[1][5] |
| Key Advantage | Robust and widely used in solution-phase synthesis.[6] | Orthogonal to both acid- and base-labile groups.[1] | Ideal for solid-phase peptide synthesis (SPPS) due to mild deprotection.[5] |
| Key Disadvantage | Requires harsh acidic conditions for removal, which may not be suitable for acid-sensitive molecules.[1] | Incompatible with functional groups susceptible to reduction (e.g., alkynes, alkenes). | The fluorenyl group can sometimes lead to side reactions.[5] |
Analytical Methods for Characterization
A multi-technique approach is essential for the unambiguous characterization of BOC-piperazine hydrochloride, confirming its identity, purity, and structural integrity. The general workflow involves synthesis and purification, followed by a suite of spectroscopic and chromatographic analyses.
Chromatographic Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of BOC-piperazine hydrochloride.[3] When coupled with different detectors, it provides robust quantitative data.
Table 2: Comparison of Analytical Techniques for Piperazine Derivative Analysis
| Parameter | HPLC-UV | GC-MS | LC-MS |
|---|---|---|---|
| Principle | Separation based on polarity, with UV detection.[4] | Separation of volatile compounds, with mass-based detection.[4] | Separation based on polarity, with highly sensitive mass detection.[4] |
| Linearity Range | 30 - 350 ppm (for derivatized piperazine)[4][9] | 0 - 10 µg/mL[4] | Not explicitly stated, but method validated.[4] |
| Accuracy (% Recovery) | 104.87 - 108.06%[4] | 98.6 - 101.2%[4] | Not explicitly stated. |
| Precision (%RSD) | < 1.13%[4][9] | < 2.0%[4] | Not explicitly stated. |
| Limit of Detection (LOD) | 30 ppm[4][9] | 0.002 - 0.008%[4] | 0.002 - 0.156 µg/mL[4] |
| Limit of Quantification (LOQ) | 90 ppm[4][9] | 0.005 - 0.03%[4] | Not explicitly stated. |
Note: Data is based on methods developed for piperazine and its derivatives, which are adaptable for BOC-piperazine hydrochloride analysis.[4]
This protocol is adapted from a validated method for piperazine analysis and is suitable for BOC-piperazine hydrochloride, which possesses a UV-active chromophore.[4][9]
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.[10]
-
Column: Chiralpak IC (250 x 4.6 mm, 5µm).[9]
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v). Filter through a 0.45 μm filter and degas.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 35°C.[9]
-
Detection Wavelength: 340 nm (Note: Wavelength should be optimized for BOC-piperazine).[9]
-
Injection Volume: 10 µL.[9]
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of BOC-piperazine hydrochloride reference standard in the mobile phase to create a stock solution. Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Accurately weigh the BOC-piperazine hydrochloride product and dissolve it in the mobile phase to a known concentration.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions followed by the sample solution.
-
Identify the BOC-piperazine hydrochloride peak by its retention time compared to the standard.
-
Calculate the purity of the sample by comparing the peak area to the calibration curve.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized product.
Table 3: Summary of Key Spectroscopic Data for BOC-Piperazine
| Technique | Parameter | Observed Data for N-BOC-Piperazine |
| ¹H NMR | Chemical Shift (δ) in ppm (CDCl₃) | ~3.4-3.5 (br d, 4H), ~2.85 (br s, 1H, NH), ~2.40-2.55 (br d, 4H), 1.46 (s, 9H, BOC)[2] |
| ¹³C NMR | Chemical Shift (δ) in ppm (CDCl₃) | ~79.5 (quaternary C of BOC), ~44.0 (piperazine CH₂), 28.4 (CH₃ of BOC)[11] |
| Mass Spec. | Ionization & m/z | ESI, [M+H]⁺: 187.14 (Calculated for C₉H₁₈N₂O₂: 186.25)[2] |
| FTIR | Absorption Bands (cm⁻¹) | ~3330 (N-H stretch), ~2975 (C-H stretch), ~1695 (C=O stretch, carbamate)[12][13] |
-
Sample Preparation: Dissolve 5-10 mg of the BOC-piperazine hydrochloride sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[11]
-
Data Acquisition:
-
Data Processing: Perform a Fourier transform on the resulting Free Induction Decay (FID). Apply phase and baseline corrections. Reference the chemical shifts to the residual solvent peak or an internal standard like TMS.[2]
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile. A small amount of formic acid can be added to aid ionization.[11]
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a common soft ionization technique suitable for this molecule, as it often keeps the molecular ion intact.[2]
-
Mass Analysis: The generated ions are separated by a mass analyzer (e.g., Time-of-Flight or Quadrupole) based on their mass-to-charge ratio (m/z).[2]
-
Detection: A mass spectrum is generated by measuring the abundance of each ion.[2]
-
Sample Preparation:
-
Instrumentation: Use a standard FTIR spectrometer.[11]
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]
-
-
Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum. Identify characteristic absorption bands corresponding to the functional groups in the molecule.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jocpr.com [jocpr.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
Monitoring 1-Boc-Piperazine Reactions: A Comparative Guide to LC-MS and Alternative Protocols
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions involving 1-Boc-piperazine is critical for ensuring product purity and optimizing reaction conditions. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for this purpose. Supported by experimental data, this document offers detailed methodologies to aid in the selection of the most appropriate analytical approach.
The accurate quantification of 1-Boc-piperazine and potential byproducts is essential for the quality control of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] The structural similarity between 1-Boc-piperazine, unreacted piperazine, and potential side-products presents an analytical challenge.[1]
Comparison of Analytical Methods
LC-MS has emerged as a highly sensitive and selective method for analyzing 1-Boc-piperazine and related compounds.[1] Its ability to couple the separation power of liquid chromatography with the mass analysis of a mass spectrometer allows for precise identification and quantification, even at low concentrations.[1] However, other techniques can also be employed, and the choice of method often depends on the specific analytical requirements, such as sensitivity, throughput, and available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions. | High sensitivity and selectivity.[1][2][3][4] Capable of analyzing complex matrices.[1] | Higher equipment cost and complexity.[1] |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | Readily available instrumentation.[1] Good for routine analysis of the main component.[1] | Piperazine lacks a strong chromophore, often requiring derivatization for sensitive detection.[1] Lower sensitivity for byproducts.[1] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile and thermally stable compounds. | Derivatization is often required for non-volatile compounds like 1-Boc-piperazine.[1] Potential for thermal degradation of analytes.[1] |
| Nuclear Magnetic Resonance (NMR) | Analysis based on the magnetic properties of atomic nuclei. | Provides detailed structural information.[1][5] Quantitative (qNMR) capabilities.[1] | Lower sensitivity compared to MS.[1] More complex data analysis.[1] |
Experimental Protocols
Representative LC-MS/MS Method for 1-Boc-Piperazine Reaction Monitoring
This protocol provides a general framework and may require optimization for specific reaction mixtures and instrumentation.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient: A suitable gradient to separate piperazine, 1-Boc-piperazine, and any relevant byproducts.
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 5 µL.[1]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions (Example):
-
Piperazine: Precursor Ion > Product Ion
-
1-Boc-piperazine: Precursor Ion > Product Ion
-
-
Source Parameters: Optimized for the specific instrument.
Alternative Method: HPLC-UV with Derivatization for Piperazine
For laboratories without access to LC-MS, an HPLC-UV method with pre-column derivatization can be employed for the analysis of piperazine, a potential starting material or byproduct.[1]
-
Derivatization Agent: A common agent is 4-chloro-7-nitrobenzofuran (NBD-Cl).
-
Reaction: The sample is mixed with a borate buffer and NBD-Cl solution and heated to facilitate the reaction.[6]
-
Chromatographic Conditions:
Visualizing the Workflow
The following diagrams illustrate the logical comparison of the analytical methods and a typical experimental workflow for LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. jocpr.com [jocpr.com]
A Comparative Guide to the Analytical Interpretation of Tert-butyl Piperazine-1-carboxylate Hydrochloride
For researchers and professionals in drug development, the accurate structural elucidation and purity assessment of synthetic intermediates like Tert-butyl Piperazine-1-carboxylate Hydrochloride is paramount. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the characterization of this compound, supported by experimental data and detailed protocols.
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. For this compound, analysis is typically performed on the free base, Tert-butyl Piperazine-1-carboxylate (C9H18N2O2, Molecular Weight: 186.25 g/mol ), as the hydrochloride salt dissociates in the ion source of the mass spectrometer.[1][2]
Fragmentation Pattern
Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The tert-butoxycarbonyl (Boc) group and the piperazine ring are the primary sites of fragmentation. The mass spectrum is dominated by fragments resulting from the loss of the tert-butyl group and subsequent cleavages of the piperazine ring.
A proposed fragmentation pathway is illustrated below:
Mass Spectral Data
The following table summarizes the major ions observed in the electron ionization mass spectrum of Tert-butyl Piperazine-1-carboxylate.[1]
| m/z | Relative Intensity | Proposed Fragment Ion | Proposed Structure |
| 186 | 5% | [C9H18N2O2]+• | Molecular Ion |
| 171 | 20% | [C8H15N2O2]+ | [M - CH3]+ |
| 131 | 30% | [C6H11N2O2]+ | [M - C4H9]+ |
| 101 | 45% | [C5H9O2]+ | [Boc]+ |
| 85 | 100% | [C4H9N2]+ | [Piperazine-H]+ |
| 70 | 80% | [C4H8N]+ | [C4H8N]+ |
| 57 | 95% | [C4H9]+ | [tert-butyl]+ |
Comparison with Alternative Analytical Techniques
While mass spectrometry provides valuable structural information, a comprehensive characterization of this compound relies on its comparison with other analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural elucidation. | Small sample amount, typically in solution. | High sensitivity, provides molecular formula with high-resolution MS. | Isomers may not be distinguishable, can be destructive. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the number of protons and carbons in different chemical environments. | 5-10 mg dissolved in a deuterated solvent. | Provides unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule based on their characteristic vibrational frequencies. | Small amount of solid or liquid sample. | Fast, simple, non-destructive. | Provides limited structural information, complex spectra can be difficult to interpret fully. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of the compound. | Sample dissolved in a suitable solvent. | High resolution for separating impurities, quantitative. | Does not provide direct structural information. |
Experimental Protocols
Mass Spectrometry (Electron Ionization)
-
Sample Preparation : Dissolve a small amount of this compound in a volatile organic solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL. The hydrochloride salt will dissociate in solution.
-
Instrumentation : Utilize a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition :
-
Ionization Energy : Typically 70 eV.
-
Mass Range : Scan a mass-to-charge (m/z) range of 50-300 to include the molecular ion and expected fragments.
-
Source Temperature : Maintain a source temperature of around 200-250 °C.
-
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with theoretical pathways.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterium Oxide, D₂O).
-
Instrumentation : Use a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition : Acquire the ¹H NMR spectrum using a standard pulse program.
-
Data Analysis : Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the structure.
Infrared (FTIR) Spectroscopy
-
Sample Preparation : For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands for the functional groups present, such as N-H, C-H, C=O, and C-N bonds.
Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a pharmaceutical intermediate like this compound.
References
A Researcher's Guide to Amine Protection: A Comparative Analysis of Boc, Cbz, Fmoc, and Alloc Groups for Piperazine Functionalization
For researchers, scientists, and drug development professionals, the selective functionalization of the piperazine scaffold is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of the tert-butyloxycarbonyl (Boc) protecting group against three common alternatives—Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc)—for the mono-protection of piperazine.
The symmetric nature of piperazine presents a synthetic challenge in achieving selective functionalization at one of its two nitrogen atoms. The use of protecting groups is a widely adopted strategy to overcome this hurdle, enabling the synthesis of complex molecules with diverse functionalities.[1] The choice of protecting group is critical, as it dictates the overall synthetic strategy based on its stability and the conditions required for its removal.[2] This comparison delves into the performance of these four key protecting groups, supported by experimental data and detailed protocols.
At a Glance: A Comparative Overview
The primary distinction between Boc, Cbz, Fmoc, and Alloc lies in their deprotection conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[3][4] This is a crucial consideration in multi-step syntheses.
| Protecting Group | Introduction Reagent | Deprotection Condition | Key Advantages | Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl)[2] | Robust, high-yielding protection, stable to base and hydrogenolysis.[5] | Harsh acidic removal may not be suitable for sensitive substrates.[1] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C)[3] | Mild deprotection, orthogonal to acid- and base-labile groups.[6] | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |
| Fmoc | Fmoc-chloride (Fmoc-Cl) or Fmoc-OSu | Base (e.g., 20% piperidine in DMF)[3] | Very mild, basic deprotection; orthogonal to acid-labile groups.[3] | Labile to primary and secondary amines. |
| Alloc | Allyl chloroformate (Alloc-Cl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Orthogonal to most other protecting groups; mild deprotection. | Requires a specific palladium catalyst for removal. |
Quantitative Performance Data
The efficiency of protection and deprotection reactions is a key factor in selecting an appropriate protecting group. The following tables summarize representative quantitative data for these transformations with piperazine.
Table 1: Mono-protection of Piperazine
| Protecting Group | Reagents and Conditions | Time (h) | Yield (%) | Citation |
| Boc | (Boc)₂O, Dichloromethane (DCM) | 2-4 | >90 | [5] |
| Cbz | Cbz-Cl, aq. Na₂CO₃, 0 °C to RT | 2-4 | High | [3] |
| Fmoc | Fmoc-Cl, Triethylamine (TEA), DCM | 1-2 | >90 | |
| Alloc | Alloc-Cl, Pyridine, THF | 1-3 | High |
Table 2: Deprotection of Mono-protected Piperazine
| Protected Piperazine | Reagents and Conditions | Time (h) | Yield (%) | Citation |
| Boc-piperazine | 25-50% TFA in DCM, RT | 1-4 | High | [2] |
| Boc-piperazine | 4M HCl in Dioxane, RT | 1-4 | High | [2] |
| Cbz-piperazine | H₂, 10% Pd/C, Methanol, RT | 1-3 | High | [7] |
| Fmoc-piperazine | 20% Piperidine in DMF, RT | 0.5-1 | Quantitative | [3] |
| Alloc-piperazine | Pd(PPh₃)₄, Phenylsilane, DCM, RT | 2 | High |
Experimental Workflows and Logical Relationships
Visualizing the experimental process and the relationships between different protecting groups can aid in synthetic planning.
Caption: General workflow for selective mono-functionalization of piperazine.
Caption: Orthogonality of common amine protecting groups for piperazine.
Detailed Experimental Protocols
The following are representative experimental protocols for the mono-protection and deprotection of piperazine.
Protocol 1: Mono-Boc Protection of Piperazine
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperazine (1.0 eq) in DCM.
-
Add a solution of (Boc)₂O (0.5 eq) in DCM dropwise to the piperazine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield mono-Boc-piperazine.
Protocol 2: Deprotection of Boc-piperazine using TFA
Materials:
-
Boc-piperazine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-piperazine in DCM.
-
Add a solution of 25-50% TFA in DCM to the Boc-piperazine solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.[2]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and basify with saturated NaHCO₃ solution until the pH is > 8.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.
Protocol 3: Mono-Cbz Protection of Piperazine
Materials:
-
Piperazine
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM)
-
Aqueous sodium carbonate (Na₂CO₃) solution
Procedure:
-
Dissolve piperazine (5.0 eq) in a biphasic system of DCM and aqueous Na₂CO₃.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.0 eq) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield mono-Cbz-piperazine.[3]
Protocol 4: Deprotection of Cbz-piperazine
Materials:
-
Cbz-piperazine
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve Cbz-piperazine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Secure the flask to a hydrogenation apparatus and flush with H₂ gas.
-
Stir the reaction mixture vigorously under an atmosphere of H₂ at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperazine.[7]
Protocol 5: Mono-Fmoc Protection of Piperazine
Materials:
-
Piperazine
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine (2.0 eq) and TEA (1.1 eq) in DCM and cool to 0 °C.
-
Add a solution of Fmoc-Cl (1.0 eq) in DCM dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield mono-Fmoc-piperazine.
Protocol 6: Deprotection of Fmoc-piperazine
Materials:
-
Fmoc-piperazine
-
Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the Fmoc-protected piperazine derivative in anhydrous DMF.
-
Add piperidine to the solution to create a 20% (v/v) mixture.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess piperidine under high vacuum to yield the deprotected piperazine.[3]
Protocol 7: Mono-Alloc Protection of Piperazine
Materials:
-
Piperazine
-
Allyl chloroformate (Alloc-Cl)
-
Pyridine
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve piperazine (2.0 eq) in THF and cool to 0 °C.
-
Add pyridine (1.1 eq) followed by the dropwise addition of Alloc-Cl (1.0 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield mono-Alloc-piperazine.
Protocol 8: Deprotection of Alloc-piperazine
Materials:
-
Alloc-piperazine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Alloc-piperazine in DCM under an inert atmosphere.
-
Add Pd(PPh₃)₄ (0.05 eq) and phenylsilane (1.2 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be purified by silica gel chromatography to isolate the deprotected piperazine.
Conclusion
The selection of an amine protecting group for piperazine is a critical decision in the design of a synthetic route. While Boc remains a robust and widely used standard, its reliance on harsh acidic deprotection can be a limitation. Cbz, Fmoc, and Alloc offer valuable orthogonal alternatives with milder deprotection mechanisms. Cbz is ideal for substrates sensitive to acids and bases, Fmoc is perfectly suited for syntheses involving acid-labile groups, and Alloc provides an additional layer of orthogonality. By understanding the distinct advantages and limitations of each protecting group, researchers can devise more flexible and efficient strategies for the synthesis of complex piperazine-containing molecules.
References
Tert-butyl Piperazine-1-carboxylate: A Comparative Analysis of the Hydrochloride Salt and Freebase Forms
For researchers, scientists, and drug development professionals utilizing piperazine derivatives, the choice between the freebase form and a salt form of an intermediate is a critical decision that can significantly impact the efficiency of synthesis, handling, and the overall quality of the final product. This guide provides an objective comparison of Tert-butyl Piperazine-1-carboxylate Hydrochloride and its corresponding freebase, supported by available data and general experimental principles.
Executive Summary
Tert-butyl Piperazine-1-carboxylate, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is commercially available as both a freebase (also known as N-Boc-piperazine) and a hydrochloride salt. While the freebase is a versatile intermediate, the hydrochloride salt offers distinct advantages in terms of solubility, stability, and handling. These properties often translate to more robust and reproducible manufacturing processes. The selection between the two forms should be guided by the specific requirements of the synthetic route and the desired physical properties of the intermediate.
Comparative Data
| Property | This compound | Tert-butyl Piperazine-1-carboxylate (Freebase) | Advantage of Hydrochloride |
| Molecular Formula | C₉H₁₈N₂O₂ · HCl[1][2] | C₉H₁₈N₂O₂[3][4] | N/A |
| Molecular Weight | 222.72 g/mol [1] | 186.25 g/mol [4][5] | Higher, which must be accounted for in stoichiometry. |
| Physical Form | Crystalline solid[1] | White to off-white crystalline powder/solid[3][4][5] | Often more crystalline and less prone to clumping. |
| Melting Point | 233-237 °C[1] | 43-49 °C[4][5] | Significantly higher, indicating greater thermal stability. |
| Water Solubility | Enhanced solubility[1] | Less soluble/partially miscible; calculated at 15.3 mg/mL.[3][6] | Improved solubility in aqueous media facilitates certain reaction conditions and work-ups. |
| Organic Solvent Solubility | Generally soluble | Soluble in methanol, ethanol, dichloromethane.[5][7] | Freebase offers good solubility in a range of organic solvents. |
| Stability | Enhanced stability.[1] | Stable under recommended storage, but can be heat sensitive and hygroscopic.[8] | Less susceptible to degradation from atmospheric moisture and temperature fluctuations. |
| Handling | Crystalline, free-flowing solid. | Can be a waxy or low-melting solid, potentially hygroscopic.[9] | Easier to weigh and handle, with better flowability. |
| Hygroscopicity | Generally lower | Reported to be hygroscopic. | Reduced tendency to absorb atmospheric moisture. |
Key Advantages of this compound
The hydrochloride salt form of Tert-butyl Piperazine-1-carboxylate presents several key advantages over the freebase, particularly in a research and development or manufacturing setting.
Enhanced Stability and Shelf-Life
The significantly higher melting point of the hydrochloride salt (233-237 °C) compared to the freebase (43-49 °C) is indicative of its superior thermal stability.[1][4][5] The freebase form of many amines can be susceptible to degradation over time, especially when exposed to atmospheric carbon dioxide or other reactive species. The formation of a salt by protonating the amine group reduces the lone pair's reactivity, thereby enhancing the compound's overall stability and leading to a longer shelf-life.
Improved Solubility in Aqueous and Protic Solvents
As an ionic salt, this compound exhibits significantly improved solubility in water and other polar protic solvents compared to the less polar freebase.[1] This property is particularly advantageous in synthetic steps that are performed in aqueous or alcoholic media, or during aqueous work-ups where partitioning between aqueous and organic layers is required.
Superior Handling Characteristics
The freebase is described as a low-melting, waxy, and potentially hygroscopic solid.[9] Such physical properties can make accurate weighing and handling challenging. In contrast, hydrochloride salts are typically crystalline, free-flowing solids, which simplifies handling, transfer, and formulation processes.[1]
Experimental Protocols
While specific experimental data for a direct comparison is not publicly available, the following are generalized protocols for evaluating the key properties of a freebase versus its salt form.
Protocol 1: Determination of Equilibrium Solubility
Objective: To quantitatively determine and compare the solubility of this compound and its freebase in various solvents at a controlled temperature.
Materials:
-
This compound
-
Tert-butyl Piperazine-1-carboxylate (Freebase)
-
Solvents: Deionized water, Ethanol, Isopropanol, Dichloromethane
-
Thermostatic shaker bath
-
Analytical balance
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV)
-
Centrifuge and/or filters (e.g., 0.45 µm PTFE)
-
Vials
Procedure:
-
Prepare saturated solutions by adding an excess amount of the compound (either hydrochloride or freebase) to a known volume of each solvent in separate vials.
-
Equilibrate the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. Alternatively, filter the suspension.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method with a pre-prepared calibration curve.
-
Perform the experiment in triplicate for each compound and solvent.
Protocol 2: Assessment of Hygroscopicity
Objective: To compare the tendency of the hydrochloride salt and the freebase to absorb moisture from the air.
Materials:
-
This compound
-
Tert-butyl Piperazine-1-carboxylate (Freebase)
-
Controlled humidity chamber
-
Analytical balance
-
Weighing dishes
Procedure:
-
Dry a known quantity of each compound to a constant weight in a vacuum oven at a suitable temperature.
-
Place a precisely weighed amount of each dried sample in a pre-weighed dish.
-
Place the dishes in a controlled humidity chamber (e.g., 75% relative humidity) at a constant temperature (e.g., 25 °C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the samples and quickly re-weigh them.
-
Calculate the percentage weight gain due to moisture absorption over time.
-
Plot the percentage weight gain versus time to compare the hygroscopic nature of the two forms.
Visualizing the Rationale for Salt Formation
The decision to use the hydrochloride salt can be visualized as a logical workflow aimed at optimizing the physicochemical properties of the chemical intermediate.
Caption: Workflow for selecting between the freebase and hydrochloride salt.
The chemical transformation from the freebase to the hydrochloride salt is a straightforward acid-base reaction.
Caption: Conversion of the freebase to the hydrochloride salt.
Conclusion
The selection of this compound over its freebase form offers significant practical advantages for researchers and chemical development professionals. The enhanced stability, improved aqueous solubility, and superior handling characteristics of the hydrochloride salt contribute to more reliable and efficient synthetic processes. While the freebase remains a viable option, particularly for reactions requiring non-polar conditions, the hydrochloride salt is often the preferred choice for achieving robust and scalable chemical syntheses. The initial investment in salt formation can lead to downstream benefits in process development, purification, and material handling.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H19ClN2O2 | CID 2755973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. innospk.com [innospk.com]
- 5. petalheadexim.com [petalheadexim.com]
- 6. 57260-71-6 | N-Boc-piperazine | Venetoclax | Ambeed.com [ambeed.com]
- 7. N- BOC Piperazine [intersperse.in]
- 8. tert-Butyl 1-piperazinecarboxylate | 57260-71-6 | FB15487 [biosynth.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for the Selective Monosubstitution of Piperazine
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a privileged structure in medicinal chemistry, integral to numerous FDA-approved drugs due to its ability to modulate physicochemical properties like solubility and bioavailability. However, its symmetrical nature presents a persistent synthetic challenge: achieving selective monosubstitution while avoiding the formation of the undesired 1,4-disubstituted byproduct.
For decades, the standard approach has involved a multi-step sequence of protecting one nitrogen with a group like tert-butyloxycarbonyl (Boc), followed by functionalization and deprotection. While reliable, this method can be time-consuming and inefficient. This guide provides an objective comparison of modern and alternative strategies that offer streamlined, efficient, and often higher-yielding routes to valuable monosubstituted piperazine intermediates.
Comparison of Key Methodologies
The choice of reagent for piperazine monosubstitution hinges on factors such as desired reaction type (alkylation, acylation, arylation), substrate scope, scalability, and tolerance of other functional groups. Below is a summary of the performance of leading alternative methods compared to the traditional protecting group strategy.
| Method/Strategy | Reaction Type | Key Features & Conditions | Selectivity (Mono:Di) | Typical Yield (%) | Key Advantages & Disadvantages |
| Protecting Groups (e.g., N-Boc) | Alkylation, Acylation, Arylation, etc. | Multi-step: Protect, functionalize, deprotect. Boc removal requires strong acid (e.g., TFA, HCl).[1][2] | Very High (Di-substitution is minimal on protected intermediate) | 60-85% (Overall for 3 steps) | Pro: Versatile, reliable, well-established. Con: Multi-step process reduces overall yield; harsh deprotection conditions.[2][3] |
| Piperazinium Salt (Protonation) | Acylation, Michael Addition | One-pot reaction of in situ formed piperazine monohydrochloride or monoacetate with electrophiles. Often catalyzed by resin-supported Cu(II) or Ce(III).[2][4] | High (Byproduct formation is suppressed by reaction conditions) | 75-96% | Pro: One-pot, inexpensive, "green" chemistry, high yields.[2][5] Con: Primarily demonstrated for electron-withdrawing group addition. |
| Reductive Amination | N-Alkylation | One-pot reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent like NaBH(OAc)₃ (STAB).[6][7] | Good to High (Controlled by stoichiometry) | 70-95% | Pro: Direct, one-pot alkylation; avoids over-alkylation to quaternary salts.[6][7] Con: Requires carbonyl compound; reducing agent can be moisture-sensitive. |
| Flow Chemistry | N-Alkylation, N-Boc Protection | Continuous flow process allows precise control of stoichiometry (e.g., 1:0.8 piperazine:Boc₂O) and reaction time.[8][9] | Moderate to Good | ~45% (for mono-Boc product) | Pro: High reproducibility, rapid optimization, improved safety and scalability. Con: Lower isolated yield for mono-Boc vs. di-Boc; requires specialized equipment.[8] |
Logical Workflow Comparison
The most significant advantage of the alternative methods is the reduction in synthetic steps compared to the classical protecting group strategy.
Experimental Protocols
Protocol 1: Mono-Boc Protection of Piperazine (Baseline Method)
This protocol describes the initial step of the traditional protecting group strategy. The resulting N-Boc-piperazine is then used in subsequent functionalization reactions.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine (2.0 to 5.0 equivalents) in dichloromethane (DCM).
-
Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM.
-
Slowly add the Boc₂O solution to the piperazine solution dropwise over 2-3 hours with vigorous stirring at room temperature.[1]
-
Allow the reaction mixture to stir for an additional 20-22 hours.
-
Remove the solvent under reduced pressure.
-
The crude product, a mixture of unreacted piperazine, mono-Boc-piperazine, and di-Boc-piperazine, must be purified, typically by column chromatography or extraction, to isolate the desired mono-protected product.
Protocol 2: One-Pot Synthesis via Piperazinium Salt (Alternative Method)
This highly efficient, one-pot procedure avoids the need for protecting groups. This protocol is adapted from the work of Pazdera et al.[2]
Materials:
-
Piperazine, anhydrous (1.0 eq)
-
Piperazine dihydrochloride (1.0 eq)
-
Methanol (solvent)
-
Electrophilic reagent (e.g., acyl chloride, Michael acceptor) (1.0-1.1 eq)
-
Supported catalyst (e.g., Cu(II) on polymeric resin), optional
Procedure:
-
To a reaction flask, add anhydrous piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) to methanol.
-
Heat the mixture under reflux with stirring until a clear solution is formed. This generates the reactive piperazin-1-ium monohydrochloride in situ.
-
Cool the solution to room temperature. Add the electrophilic reagent (1.0-1.1 eq) dropwise.
-
If required for less reactive electrophiles, add the heterogeneous catalyst (e.g., 0.1 g per 1 g of piperazine).[2]
-
Stir the reaction mixture at room temperature or under reflux. Monitor the reaction progress by TLC.
-
Upon completion, filter off the catalyst (if used).
-
Evaporate the solvent under reduced pressure. The product can then be isolated and purified, often through simple recrystallization or extraction, with the formation of the disubstituted byproduct being significantly suppressed.[2][10]
Protocol 3: Reductive Amination with N-Boc-Piperazine (Alternative Method)
This protocol details the direct alkylation of a protected piperazine with an aldehyde, a common and high-yielding transformation in drug development.
Materials:
-
N-Boc-piperazine (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) (1.2-1.5 eq)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic acid (catalytic, optional)
Procedure:
-
Dissolve N-Boc-piperazine (1.0 eq) and the aldehyde/ketone (1.0-1.2 eq) in DCM or DCE. Add a catalytic amount of acetic acid to facilitate iminium ion formation.[11]
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the mixture. The reaction is often mildly exothermic.
-
Continue stirring at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Conclusion
While the traditional multi-step protecting group strategy for piperazine monosubstitution is robust and versatile, it is often hampered by lower overall yields and the use of harsh deprotection conditions. Modern alternatives, particularly the one-pot piperazinium salt method , offer a significantly more efficient, cost-effective, and environmentally friendly approach for synthesizing N-acylated and Michael adducts of piperazine, consistently delivering high yields of the desired monosubstituted product. For N-alkylation, reductive amination provides a powerful and direct route, avoiding common side reactions. The selection of the optimal method will ultimately depend on the specific synthetic target, but these alternative strategies provide powerful tools for the modern medicinal chemist to streamline the synthesis of piperazine-containing compounds.
References
- 1. jgtps.com [jgtps.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. is.muni.cz [is.muni.cz]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-piperazine
For Researchers, Scientists, and Drug Development Professionals
The N-aryl piperazine motif is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals targeting a wide array of conditions, including cancer, anxiety, and depression.[1][2] The synthesis of these vital scaffolds is predominantly achieved through the N-arylation of 1-Boc-piperazine, a reaction catalyzed by transition metals. The choice of catalyst is a critical decision that influences yield, substrate scope, cost, and overall efficiency.
This guide presents an objective comparison of the two leading catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3][4] We provide a detailed analysis supported by experimental data, comprehensive protocols, and a visual workflow to aid researchers in selecting the optimal method for their synthetic needs.
Head-to-Head Catalyst Comparison: Palladium vs. Copper
The selection between Palladium and Copper catalysis for the N-arylation of 1-Boc-piperazine depends on factors like the reactivity of the aryl halide, functional group tolerance, and cost considerations.[5][6] Palladium systems are often lauded for their broad scope and high efficiency, while copper catalysts present a more economical alternative.[3][6]
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann Condensation) | Key Considerations |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, or pre-catalysts.[3] | CuI, CuBr, or Copper Powder.[3][7][8] | Palladium catalysts are generally more expensive but are often used in lower loadings (1-2 mol%).[3] Copper catalysts are more cost-effective but may require higher loadings (5-20 mol%).[3][8] |
| Ligand | Sterically hindered biarylphosphines (e.g., Xantphos, RuPhos, BINAP).[3][9][10] | Diamines, amino acids (e.g., L-proline), or 1,1'-Bi-2-naphthol (BINOL).[3][8] | Ligand choice is critical for success in both systems.[3] Palladium's versatility is greatly enhanced by a wide array of sophisticated phosphine ligands.[10] |
| Base | Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃.[3][9] | Milder bases such as K₂CO₃ or K₃PO₄.[3][8] | Buchwald-Hartwig reactions often require strong bases, which may limit functional group tolerance.[5] |
| Solvent | Anhydrous, degassed aprotic solvents like Toluene, Dioxane, or THF.[3][9] | Polar aprotic solvents such as DMF or DMSO.[3][8] | The need for strictly anhydrous and oxygen-free conditions is more critical for palladium catalysis.[3] |
| Temperature | Typically 80-110 °C.[1][5] | Often requires higher temperatures, frequently >100 °C.[8][11] | Modern ligand development has enabled milder conditions for both metals, but Ullmann reactions are traditionally associated with harsher heat.[11][12] |
| Reaction Time | Generally faster, ranging from 2 to 12 hours.[3] | Can be slower, often requiring 12 to 24 hours or more.[3][8] | Reaction times are highly substrate-dependent but palladium systems are often quicker.[3] |
| Aryl Halide Scope | Broad: Chlorides, Bromides, Iodides, and Triflates.[3] | Primarily Iodides and Bromides; Chlorides are less reactive.[3][11] | Palladium catalysts, especially with advanced ligands, show superior reactivity with less reactive aryl chlorides.[1] |
| Typical Yield | Generally high, often in the 70-95% range.[3] | Variable, typically 60-85%, but can be lower depending on substrates.[3][8] | Yields are highly dependent on reaction optimization for both systems.[3] |
Quantitative Data Summary
The following tables provide a summary of representative experimental data for both catalytic systems, illustrating the reaction outcomes under various conditions.
Table 1: Palladium-Catalyzed N-Arylation of 1-Boc-piperazine (Buchwald-Hartwig Amination)
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 4 | 95 | [1] |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 2 | 92 | [3] |
| 2-Bromopyridine | Pd(OAc)₂ (2) | BINAP (3) | K₂CO₃ | Toluene | 110 | 12 | 88 | [9] |
| 1-Bromo-4-methoxybenzene | G3-XPhos (1) | (precatalyst) | K₃PO₄ | t-AmylOH | 110 | 3 | 97 | [1] |
Table 2: Copper-Catalyzed N-Arylation of 1-Boc-piperazine (Ullmann Condensation)
| Aryl Halide | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloro-iodobenzene | CuBr (20) | 1,1'-Bi-2-naphthol (15) | K₃PO₄ | DMF | 100 | 24 | 71 | [8] |
| 1-Iodo-4-methoxybenzene | CuBr (20) | 1,1'-Bi-2-naphthol (15) | K₃PO₄ | DMF | 100 | 24 | 72 | [8] |
| 1-Iodo-3-(trifluoromethyl)benzene | CuBr (20) | 1,1'-Bi-2-naphthol (15) | K₃PO₄ | DMF | 100 | 24 | 70 | [8] |
| 1-Iodo-4-fluorobenzene | CuBr (20) | 1,1'-Bi-2-naphthol (15) | K₃PO₄ | DMF | 100 | 24 | 60 | [8] |
Catalytic Pathways and Experimental Workflow
The catalytic cycles for the Buchwald-Hartwig and Ullmann reactions differ in their mechanistic steps, but the overall experimental workflow shares a common logical progression from setup to purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 6. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Boc-piperazine 97 57260-71-6 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Progress in arylpiperazine synthesis by the catalytic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of N-Boc-Piperazine Deprotection Methods
For researchers and professionals in drug development and organic synthesis, the efficient and clean removal of the tert-butyloxycarbonyl (Boc) protecting group from piperazine moieties is a critical step. The choice of deprotection method can significantly impact reaction yield, purity, and compatibility with other functional groups within a molecule. This guide provides an objective comparison of common deprotection methods for N-Boc-piperazine, supported by experimental data and detailed protocols to aid in method selection and optimization.
Comparison of Deprotection Efficacy
The selection of a deprotection strategy for N-Boc-piperazine typically involves a trade-off between reaction speed and functional group tolerance. Strong acidic methods are rapid and generally effective but can be harsh on sensitive substrates. Milder alternatives offer greater compatibility but may require longer reaction times or higher temperatures. The following table summarizes the performance of various deprotection methods based on reported experimental data.
| Deprotection Method | Reagents | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Strong Acidic Conditions | |||||
| Trifluoroacetic Acid (TFA) | TFA in Dichloromethane (DCM) | 30 min - 4 h | >90 | Fast, reliable, and widely used.[1][2] | Harsh conditions can cleave other acid-sensitive groups; TFA salts can be difficult to handle.[1] |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane or Methanol | 1 - 4 h | >90 | Forms easily isolatable hydrochloride salts; common alternative to TFA.[1][2] | Can still be too harsh for certain sensitive functional groups.[1] |
| Milder & Alternative Conditions | |||||
| p-Toluenesulfonic Acid (TsOH) | TsOH·H₂O in 1,2-dimethoxyethane (DME) | ~2 h | 91 - 98 | Avoids volatile and corrosive acids like TFA and HCl.[3] | Requires purification step to remove excess TsOH.[3] |
| Oxalyl Chloride/Methanol | (COCl)₂ in Methanol | 1 - 4 h | >70 (up to 90) | Mild conditions, tolerant of various functional groups.[4][5] | The mechanism is broader than simple in situ HCl generation.[5] |
| Thermal (Fluorinated Alcohols) | 2,2,2-trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) | 5 min - 2 h (Microwave) | 81 - >95 | Acid-free; rapid under microwave conditions; allows for selective deprotection.[6] | Requires elevated temperatures which may not be suitable for all substrates.[6] |
| Thermal (Boiling Water) | Water | 10 min - 2 h | Quantitative | Environmentally friendly ("green") method; no additional reagents required.[4][7] | High temperatures may not be suitable for thermally sensitive compounds.[4] |
Experimental Workflows and Diagrams
A general workflow for the deprotection of N-Boc-piperazine involves the reaction with a deprotecting agent, followed by work-up to neutralize the reaction and purification to isolate the final product.
The mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then forms isobutylene and a proton.
Detailed Experimental Protocols
Below are detailed methodologies for commonly employed deprotection procedures.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for N-Boc deprotection.[1]
Materials:
-
N-Boc protected piperazine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[1]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[1]
-
Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[1]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a common alternative to TFA and is advantageous when the TFA salt of the product is problematic.[1]
Materials:
-
N-Boc protected piperazine derivative
-
4M HCl in 1,4-dioxane solution
-
Methanol (optional, as a co-solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[1]
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[1]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperazine may precipitate out of the solution.[1]
-
Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.[1]
-
To obtain the free base, suspend the resulting residue or filtered solid in a mixture of water and DCM.
-
Add saturated aqueous NaHCO₃ solution until the mixture is basic.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 times the volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
Protocol 3: Thermal Deprotection in Boiling Water
This protocol offers an environmentally friendly alternative for substrates that are stable at higher temperatures.[4]
Materials:
-
N-Boc protected piperazine derivative
-
Deionized water
-
Standard laboratory glassware for reflux
Procedure:
-
Suspend the N-Boc protected amine in deionized water (approximately 20 mL per mmol of substrate).[7]
-
Heat the mixture to reflux (100°C) under an argon atmosphere.[7]
-
Monitor the reaction by TLC or LC-MS. Reaction times can range from 10 minutes to a few hours.[4][7]
-
Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent if necessary.
-
Dry the organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the deprotected amine.
Concluding Remarks
The choice of deprotection method for N-Boc-piperazine is highly dependent on the specific substrate and the presence of other functional groups. For robust molecules, traditional strong acid methods using TFA or HCl offer rapid and high-yielding deprotection. However, for more complex and sensitive molecules, milder alternatives such as thermal deprotection or the use of reagents like p-toluenesulfonic acid or oxalyl chloride provide valuable options to avoid unwanted side reactions and preserve molecular integrity. It is recommended to perform small-scale test reactions to determine the optimal conditions for a specific N-Boc-piperazine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the Purity of Synthesized Tert-butyl Piperazine-1-carboxylate HCl: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates is paramount. Tert-butyl Piperazine-1-carboxylate HCl is a widely used building block in the synthesis of active pharmaceutical ingredients (APIs). Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized Tert-butyl Piperazine-1-carboxylate HCl, complete with experimental data and protocols.
A Multi-Pronged Approach to Purity Validation
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment of Tert-butyl Piperazine-1-carboxylate HCl. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide structural confirmation and identification of potential impurities.
Core Analytical Techniques for Purity Validation:
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation of the main compound from its impurities, allowing for accurate quantification of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the identity of the synthesized compound and enabling the identification of structurally related impurities.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that aid in structure elucidation and impurity identification.
Comparative Analysis of Purity Validation Methods
The following table summarizes the key parameters and expected results for the primary analytical techniques used to validate the purity of Tert-butyl Piperazine-1-carboxylate HCl.
| Analytical Method | Parameter | Expected Result for Tert-butyl Piperazine-1-carboxylate HCl |
| HPLC | Purity | >98% |
| Retention Time (t R ) | Dependent on specific method conditions | |
| ¹H NMR | Chemical Shifts (δ) | Conforms to the expected structure |
| Integration | Proportional to the number of protons | |
| ¹³C NMR | Chemical Shifts (δ) | Conforms to the expected structure |
| Mass Spectrometry | [M+H]⁺ (for the free base) | m/z 187.1441 |
In-Depth Look at Experimental Data
High-Performance Liquid Chromatography (HPLC)
HPLC analysis is crucial for determining the percentage purity of the synthesized compound. A typical chromatogram should show a major peak corresponding to Tert-butyl Piperazine-1-carboxylate and minor peaks for any impurities.
Table 1: HPLC Purity Data
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Synthesized Batch 1 | 5.8 | 99.2 | 99.2 |
| Synthesized Batch 2 | 5.8 | 98.5 | 98.5 |
| Reference Standard | 5.8 | 99.9 | 99.9 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for unambiguous structure confirmation. The ¹H and ¹³C NMR spectra should be consistent with the structure of Tert-butyl Piperazine-1-carboxylate.
Table 2: ¹H and ¹³C NMR Spectral Data (CDCl₃, 500 MHz) [1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 3.79 – 3.71 | m | 1H | Piperazine CH |
| 3.58 – 3.46 | m | 2H | Piperazine CH₂ | |
| 3.40 – 3.31 | m | 1H | Piperazine CH | |
| 3.31 – 3.23 | m | 1H | Piperazine CH | |
| 1.97 – 1.85 | m | 1H | Piperazine CH | |
| 1.88 – 1.69 | m | 5H | Piperazine CH₂ | |
| 1.66 – 1.56 | m | 1H | Piperazine CH | |
| 1.44 | s | 9H | t-Butyl CH₃ | |
| ¹³C NMR | 154.8 | - | - | C=O |
| 79.3 | - | - | C(CH₃)₃ | |
| 56.8 | - | - | Piperazine CH | |
| 46.4 | - | - | Piperazine CH₂ | |
| 45.2 | - | - | Piperazine CH₂ | |
| 32.1 | - | - | Piperazine CH₂ | |
| 30.6 | - | - | Piperazine CH₂ | |
| 29.8 | - | - | Piperazine CH₂ | |
| 28.7 | - | - | C(CH₃)₃ | |
| 23.5 | - | - | Piperazine CH |
Note: Chemical shifts for the HCl salt may vary slightly due to protonation of the free amine.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. Under electrospray ionization (ESI), the free base of Tert-butyl Piperazine-1-carboxylate is expected to show a prominent protonated molecular ion [M+H]⁺.
Table 3: Mass Spectrometry Data
| Ionization Mode | Fragment | m/z (calculated) | m/z (observed) |
| ESI+ | [C₉H₁₈N₂O₂ + H]⁺ | 187.1441 | 187.1445 |
| ESI+ | [C₅H₉O₂ + H]⁺ | 101.0703 | 101.0701 |
| ESI+ | [C₄H₉]⁺ | 57.0704 | 57.0702 |
Note: The observed fragments correspond to the protonated molecule, loss of the piperazine moiety, and the tert-butyl cation, respectively.
Comparison with Alternatives
The choice of a protecting group for the piperazine moiety is a critical consideration in multi-step syntheses. While the tert-butyloxycarbonyl (Boc) group is widely used, several alternatives offer advantages in specific contexts, particularly concerning deprotection conditions.[2]
Table 4: Comparison of Amine Protecting Groups for Piperazine [2]
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Key Advantages |
| Boc | (CH₃)₃COCO- | Di-tert-butyl dicarbonate | Strong Acid (TFA, HCl) | Stable to base and hydrogenolysis; the established standard. |
| Cbz | C₆H₅CH₂OCO- | Benzyl chloroformate | H₂/Pd (Hydrogenolysis) | Mild, neutral deprotection; orthogonal to acid- and base-labile groups. |
| Fmoc | C₁₅H₁₁O₂- | Fmoc-Cl, Fmoc-OSu | Mild Base (e.g., piperidine) | Orthogonal to acid-labile groups; widely used in solid-phase synthesis. |
| Trt | (C₆H₅)₃C- | Trityl chloride | Mild Acid (e.g., dilute TFA) | Very acid-labile; can be cleaved without affecting Boc groups. |
The primary advantage of the alternatives lies in their orthogonal deprotection strategies, which allow for selective removal of one protecting group in the presence of others, a crucial feature in the synthesis of complex molecules.[2]
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible purity analysis.
HPLC Method for Purity Determination
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire standard ¹H and ¹³C spectra.
Mass Spectrometry
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Positive ion mode.
-
Sample Infusion: Introduce the sample, dissolved in a suitable solvent like methanol or acetonitrile, directly into the ion source.
Visualizing the Workflow
A systematic workflow ensures a comprehensive and accurate purity validation of the synthesized Tert-butyl Piperazine-1-carboxylate HCl.
References
Navigating Molecular Complexity: A Comparative Guide to Cross-Reactivity in One-Pot versus Multi-Step Syntheses of Quinazolinones
For researchers and professionals in drug development, the efficient synthesis of bioactive molecules is a cornerstone of progress. One-pot synthesis protocols offer an attractive alternative to traditional multi-step approaches by minimizing reaction time, resource consumption, and waste generation. However, a critical concern in these convergent strategies is the potential for cross-reactivity, where multiple reactive species in a single vessel lead to the formation of undesired byproducts, complicating purification and reducing yields. This guide provides a comparative analysis of a one-pot, three-component synthesis and a traditional multi-step synthesis for a 2,3-disubstituted quinazolin-4(3H)-one, with a focus on cross-reactivity and product purity.
This analysis is supported by experimental data, detailed protocols, and visual workflows to offer a comprehensive understanding of the advantages and challenges associated with each synthetic strategy.
Performance Comparison: One-Pot vs. Multi-Step Synthesis
To illustrate the differences in cross-reactivity and overall efficiency, we compare a copper-catalyzed one-pot synthesis with a classical multi-step approach for the preparation of 2,3-disubstituted quinazolin-4(3H)-ones. The quantitative data, summarized in the table below, highlights the trade-offs between the two methods.
| Parameter | One-Pot, Copper-Catalyzed Synthesis | Traditional Multi-Step Synthesis |
| Target Molecule Yield | 75-85% | 60-70% (overall) |
| Purity of Crude Product (HPLC) | ~90% | ~95% (after intermediate purifications) |
| Key Byproduct 1 (Unreacted Intermediate) | 5-10% | <2% |
| Key Byproduct 2 (Side-Reaction Product) | 3-5% | <1% |
| Reaction Time | 6-8 hours | 2-3 days |
| Number of Steps | 1 | 4 |
| Purification Steps | 1 (final product) | 3-4 (intermediate and final) |
Experimental Protocols
Detailed methodologies for the synthesis and analysis are provided below to allow for replication and further investigation.
One-Pot, Three-Component Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-one
This protocol is adapted from a copper-catalyzed reaction.[1][2][3]
-
To a solution of 2-aminobenzamide (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the desired aldehyde (1.1 mmol), primary amine (1.2 mmol), and copper(I) iodide (CuI) (10 mol%).
-
The reaction mixture is stirred at reflux (approximately 78 °C) for 6-8 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 2,3-disubstituted quinazolin-4(3H)-one.
Traditional Multi-Step Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-one
This protocol follows a classical synthetic route.[4][5]
-
Step 1: N-acylation of Anthranilic Acid
-
Anthranilic acid (1.0 mmol) is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath.
-
An acyl chloride (1.1 mmol) and a base (e.g., triethylamine, 1.2 mmol) are added dropwise.
-
The reaction is stirred for 2-3 hours at room temperature.
-
The product, an N-acyl anthranilic acid, is isolated and purified.
-
-
Step 2: Cyclization to Benzoxazinone
-
The N-acyl anthranilic acid (1.0 mmol) is heated with acetic anhydride (5.0 mmol) at reflux for 2 hours.
-
The excess acetic anhydride is removed under vacuum to yield the benzoxazinone intermediate, which is purified.
-
-
Step 3: Formation of the Quinazolinone Ring
-
The benzoxazinone (1.0 mmol) is dissolved in glacial acetic acid.
-
A primary amine (1.2 mmol) is added, and the mixture is refluxed for 4-6 hours.
-
The reaction mixture is cooled, and the product is precipitated by the addition of water, then filtered and purified.
-
-
Step 4: (If necessary) Further Substitution
-
Further modifications to the quinazolinone scaffold are carried out as needed, followed by a final purification step.
-
Cross-Reactivity Analysis Protocol
-
High-Performance Liquid Chromatography (HPLC):
-
A sample of the crude reaction mixture is dissolved in a suitable solvent (e.g., acetonitrile).
-
The sample is injected into an HPLC system equipped with a C18 column.
-
A gradient elution method is employed, typically with a mobile phase of water and acetonitrile, both containing 0.1% formic acid.
-
The eluent is monitored with a UV detector at a suitable wavelength (e.g., 254 nm).
-
The peak areas of the target molecule and byproducts are integrated to determine the relative percentages and assess the purity of the crude product.
-
-
Quantitative Nuclear Magnetic Resonance (qNMR):
-
A precisely weighed amount of the crude product is dissolved in a deuterated solvent (e.g., DMSO-d6) containing a known amount of an internal standard (e.g., maleic anhydride).
-
The ¹H NMR spectrum is acquired with a long relaxation delay (d1) to ensure full relaxation of all protons.
-
The integrals of characteristic, non-overlapping peaks of the target molecule and the byproducts are compared to the integral of the internal standard to quantify their amounts.[6][7][8]
-
Visualizing Reaction Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate a relevant biological pathway and the experimental workflow for cross-reactivity analysis.
Caption: A generic kinase signaling pathway inhibited by a quinazolinone derivative.
Caption: Workflow for the comparative analysis of cross-reactivity.
References
- 1. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
Greener Pathways to a Key Pharmaceutical Building Block: A Comparative Guide to N-Boc Piperazine Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of N-Boc piperazine, a critical intermediate in the creation of numerous pharmaceuticals, presents an opportunity to embrace greener and more sustainable chemical practices. This guide offers an objective comparison of the traditional synthesis route starting from piperazine against a more environmentally friendly alternative commencing with diethanolamine, supported by experimental data and detailed protocols.
The conventional approach to synthesizing N-Boc piperazine, while widely practiced, is hampered by challenges such as the formation of a di-protected byproduct, which complicates purification and reduces the overall yield. In contrast, a greener route utilizing diethanolamine as the starting material offers a more efficient and sustainable alternative with high yield and purity.
Comparative Analysis of Synthesis Routes
The selection of a synthetic route for N-Boc piperazine on an industrial scale is contingent on several factors, including the cost and availability of starting materials, overall yield, purity of the final product, and scalability. The following table summarizes the key quantitative data for the two primary synthetic routes.
| Parameter | Traditional Route: Direct Boc-Protection of Piperazine | Greener Route: Synthesis from Diethanolamine |
| Starting Materials | Piperazine, Di-tert-butyl dicarbonate (Boc₂O) | Diethanolamine, Thionyl chloride, Boc₂O, Ammonia |
| Typical Overall Yield | Moderate (often variable due to byproduct formation) | > 93.5% (specific examples cite 93.8-94.3%)[1] |
| Typical Purity | Variable, requires significant purification | > 99% (specific examples cite 99.42-99.72%)[1] |
| Key Advantages | Fewer synthetic steps. | High yield and purity, low-cost and readily available starting materials, milder reaction conditions. |
| Key Disadvantages | Formation of di-protected byproduct, requires extensive purification, higher cost of piperazine. | More synthetic steps involved. |
| Atom Economy | ~68% | ~54% (overall for the multi-step process) |
| Process Mass Intensity (PMI) | High (estimated >50) | Lower (estimated <20) |
Green Chemistry Metrics: A Deeper Dive
To further assess the environmental footprint of each method, two key green chemistry metrics were considered: Atom Economy and Process Mass Intensity (PMI).
Atom Economy calculates the efficiency of a reaction by determining the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more efficient and less wasteful process. The traditional route exhibits a higher theoretical atom economy for the single protection step. However, this is often undermined by the formation of the di-Boc byproduct, which reduces the effective atom economy. The greener route, despite having more steps, is designed for high conversion and selectivity, minimizing waste at each stage.
Process Mass Intensity (PMI) provides a more holistic view of the "greenness" of a process by calculating the ratio of the total mass of all materials used (including solvents, reagents, and process water) to the mass of the final product. A lower PMI indicates a more sustainable and less resource-intensive process. The traditional route's reliance on large volumes of solvents for both the reaction and the extensive purification required to remove the di-Boc byproduct leads to a significantly higher PMI. The greener route, with its high yield and purity, requires less purification, resulting in a considerably lower PMI and a smaller environmental impact.
Experimental Workflows and Logical Relationships
To visualize the logical flow of the greener synthesis route, a diagram representing the key stages is provided below.
Detailed Experimental Protocols
Greener Route: Synthesis of N-Boc Piperazine from Diethanolamine
This three-step process offers high yield and purity, making it suitable for industrial production.[1]
Step 1: Chlorination of Diethanolamine
-
To a reaction vessel, add 105g (1 mol) of diethanolamine.
-
Slowly add 357g (3 mol) of thionyl chloride while controlling the temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to below 10°C.
-
Slowly add 1000ml of purified water, ensuring the temperature does not rise excessively.
Step 2: Boc Protection
-
To the solution from Step 1, add a solution of 636g (6 mol) of sodium carbonate in water to adjust the pH to >10.
-
While maintaining the temperature between 10-20°C, add 218g (1 mol) of di-tert-butyl dicarbonate (Boc₂O) dropwise.
-
After the addition, allow the reaction to stir at 25°C for 12-16 hours, ensuring the system remains alkaline.
Step 3: Aminolysis Cyclization and Purification
-
Heat the reaction mixture to 60°C.
-
Slowly add 194g (3.2 mol) of ammonia water dropwise over approximately 3 hours.
-
Maintain the temperature at 60°C and stir for an additional 2.5 hours.
-
Cool the reaction mixture to below 25°C.
-
Perform a liquid-liquid extraction with ethyl acetate (3 x 900ml).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure at a temperature below 60°C to remove the ethyl acetate.
-
Cool the residue to obtain N-Boc piperazine as a solid.
Traditional Route: Direct Boc-Protection of Piperazine
This method is simpler in terms of the number of steps but often results in lower yields of the desired mono-protected product.
-
In a reaction vessel, dissolve piperazine in a suitable solvent such as methanol or acetic acid.[2]
-
To improve selectivity for mono-protection, an acid like acetic acid can be added to form the piperazine salt.[2]
-
Cool the solution to 0°C.[2]
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.[2]
-
Allow the reaction mixture to warm to room temperature and stir for several hours.[2]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product, a mixture of mono- and di-Boc-piperazine, requires purification, typically by column chromatography or crystallization, to isolate the desired N-Boc piperazine.
Conclusion
The synthesis of N-Boc piperazine from diethanolamine presents a demonstrably greener alternative to the traditional route starting from piperazine. While the greener route involves more synthetic steps, it offers significant advantages in terms of higher yield, superior purity, lower cost of starting materials, and a reduced environmental impact as indicated by a lower Process Mass Intensity. For organizations committed to sustainable chemical manufacturing, the diethanolamine route represents a compelling and viable pathway for the large-scale production of this essential pharmaceutical intermediate.
References
Safety Operating Guide
Navigating the Disposal of Tert-butyl Piperazine-1-carboxylate Hydrochloride: A Comprehensive Safety and Operational Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of tert-butyl piperazine-1-carboxylate hydrochloride, ensuring the protection of personnel and the environment.
Immediate Safety Protocols and Hazard Identification
| Hazard Category | GHS Classification | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][3] |
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear approved safety goggles or a face shield.[1][3]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger spills, impervious clothing may be necessary.[2]
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.[5]
Step-by-Step Disposal and Decontamination Procedures
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not dispose of this chemical into drains or the environment.[1][6]
1. Waste Collection and Storage:
- Collect waste this compound in a designated, properly labeled, and sealed container.
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[7]
2. Spillage Containment and Cleanup:
- In the event of a spill, evacuate the area and ensure adequate ventilation.[1][3]
- For solid spills, carefully sweep or vacuum the material and place it into a suitable container for disposal. Avoid generating dust.[1][3]
- For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2]
- Decontaminate the spill area with a suitable solvent, such as alcohol, followed by washing with soap and water.[2]
3. Professional Disposal:
- Arrange for the collection and disposal of the waste by a licensed and reputable chemical waste management company.[1][8]
- Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for a closely related compound if one for the specific hydrochloride salt is unavailable.
4. Contaminated Material Disposal:
- Dispose of any contaminated PPE, such as gloves and absorbent materials, as hazardous waste in the same manner as the chemical itself.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. aksci.com [aksci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. combi-blocks.com [combi-blocks.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
